PHENYL PHOSPHORODIIMIDAZOLATE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[imidazol-1-yl(phenoxy)phosphoryl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N4O2P/c17-19(15-8-6-13-10-15,16-9-7-14-11-16)18-12-4-2-1-3-5-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOCTOSLXDLZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N2C=CN=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N4O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phenyl Phosphorodiimidazolate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl phosphorodiimidazolate is a reactive organophosphorus compound utilized as a phosphorylating agent in organic synthesis. Its structure, featuring a central phosphorus atom bonded to a phenoxy group and two imidazole rings, confers a high degree of reactivity, particularly for the transfer of a phosphoryl group to nucleophiles such as alcohols. This technical guide provides an in-depth overview of this compound, including its synthesis, chemical properties, and applications, with a focus on its potential role in nucleoside phosphorylation and oligonucleotide synthesis. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents generalized protocols and representative data from closely related compounds and reactions to illustrate the core concepts and methodologies.
Chemical Properties and Synthesis
This compound (CAS No. 15706-68-0) possesses a molecular weight of 274.21 g/mol . The key to its reactivity lies in the phosphorus-nitrogen (P-N) bonds of the imidazole groups, which are susceptible to nucleophilic attack, making it an effective phosphorylating agent.
The synthesis of this compound typically proceeds through the reaction of a phenyl phosphorodichloridate with excess imidazole. The imidazole acts as both a nucleophile and a base to neutralize the hydrogen chloride byproduct. An alternative precursor is phenyl phosphorodiamidate, which can also react with imidazole to yield the final product.
General Synthesis Pathway
The primary route to this compound involves the reaction of phenyl phosphorodichloridate with imidazole.
Caption: General synthesis pathway for this compound.
Quantitative Data (Representative)
Table 1: Synthesis Reaction Parameters (Hypothetical)
| Parameter | Value |
| Reactants | Phenyl phosphorodichloridate, Imidazole |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Filtration of imidazolium hydrochloride, solvent evaporation |
| Purification | Recrystallization or column chromatography |
| Yield | >80% (expected) |
Table 2: Spectroscopic Data (Hypothetical)
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | Phenyl protons (δ 7.2-7.5 ppm), Imidazole protons (δ 7.0-7.8 ppm) |
| ¹³C NMR | Phenyl carbons (δ 120-150 ppm), Imidazole carbons (δ 117-138 ppm) |
| ³¹P NMR | Single peak characteristic of a phosphotriester environment |
| FTIR (cm⁻¹) | P-O-C stretching, C=N stretching (imidazole), P-N stretching |
| Mass Spec (m/z) | [M+H]⁺ at 275.07 (calculated) |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized protocol based on the synthesis of similar organophosphorus compounds. Actual conditions may need to be optimized.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (4.0 equivalents) and anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the flask to 0 °C in an ice bath. Dissolve phenyl phosphorodichloridate (1.0 equivalent) in anhydrous THF and add it dropwise to the imidazole solution via the dropping funnel over 30 minutes with vigorous stirring.
-
Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Work-up: The formation of a white precipitate (imidazolium hydrochloride) will be observed. Filter the reaction mixture under an inert atmosphere to remove the salt.
-
Isolation: Wash the filtrate cake with anhydrous THF. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., THF/hexane) or by silica gel column chromatography.
Mechanism of Action in Phosphorylation
This compound functions as a phosphorylating agent by transferring the phenylphosphoryl group
(C6H5O)P(O)
to a nucleophile. The imidazole groups act as good leaving groups, facilitating the nucleophilic attack at the phosphorus center.
Phosphorylation of an Alcohol
The general mechanism involves the activation of the phosphorus center, followed by nucleophilic attack by the alcohol and subsequent departure of the imidazole leaving groups.
Caption: Generalized mechanism of alcohol phosphorylation.
Applications in Drug Development and Oligonucleotide Synthesis
While specific documented applications of this compound in drug development are scarce, its function as a phosphorylating agent suggests its utility in the synthesis of phosphorylated biomolecules, which are central to many therapeutic strategies. A primary area of application for such reagents is in the chemical synthesis of oligonucleotides.
Role in Oligonucleotide Synthesis
In the context of oligonucleotide synthesis, reagents similar to this compound can act as "activating agents" in the phosphoramidite method. They activate the phosphoramidite monomer for coupling with the growing oligonucleotide chain.
Caption: Workflow of phosphoramidite-based oligonucleotide synthesis.
Conclusion
This compound is a reactive phosphorylating agent with potential applications in organic synthesis, particularly in the preparation of phosphorylated molecules relevant to drug development and oligonucleotide synthesis. While detailed experimental data for this specific reagent is limited in readily accessible literature, its chemical properties can be inferred from related compounds. Further research into the specific reactivity, substrate scope, and optimization of reaction conditions for this compound is warranted to fully explore its synthetic utility. Researchers are encouraged to consult primary literature for detailed protocols of analogous reactions when considering the use of this or similar reagents.
An In-depth Technical Guide to the Synthesis of Phenyl Phosphorodiimidazolate from Phenyl Phosphorodiamidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the preparation of phenyl phosphorodiimidazolate, a potentially valuable reagent in bioconjugation and medicinal chemistry, starting from the readily available phenyl phosphorodiamidate. While a direct, one-pot conversion is not prominently described in the existing literature, a robust two-step synthetic strategy is presented here. This approach involves the initial conversion of phenyl phosphorodiamidate to a highly reactive phenyl phosphorodichloridate intermediate, followed by nucleophilic substitution with imidazole to yield the target compound. This guide provides detailed, plausible experimental protocols, summarizes key quantitative data, and includes visualizations of the chemical transformations and experimental workflow to aid in the practical application of this synthesis.
Introduction
This compound is a compound of significant interest in the fields of chemical biology and drug development. Its structure suggests its potential as a phosphorylating agent, with the imidazole moieties acting as good leaving groups in nucleophilic substitution reactions. This property makes it a candidate for the modification of biological molecules, such as peptides and nucleotides, and for the synthesis of novel phosphoramidate-based therapeutics.
The synthesis of this compound from phenyl phosphorodiamidate offers an attractive route due to the commercial availability and relative stability of the starting material. Phenyl phosphorodiamidate is a well-characterized organophosphorus compound, primarily known for its application as a urease inhibitor in agriculture.[1] This guide details a feasible synthetic transformation to convert this accessible precursor into the more reactive and synthetically versatile this compound.
Proposed Synthetic Pathway
The conversion of phenyl phosphorodiamidate to this compound is proposed to proceed via a two-step mechanism. The primary challenge in this synthesis is the relatively low reactivity of the P-N amide bonds in the starting material. To overcome this, the amide groups must first be converted into better leaving groups. This is achieved by reacting phenyl phosphorodiamidate with a chlorinating agent to form the highly electrophilic phenyl phosphorodichloridate intermediate. This intermediate can then readily undergo nucleophilic attack by imidazole to furnish the desired this compound.
Overall Reaction Scheme
References
The Chemical Mechanism of Phenyl Phosphorodiimidazolate: A Guide to its Role as a Phosphorylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl phosphorodiimidazolate is a reactive organophosphorus compound that serves as a potent phosphorylating agent. Its mechanism of action is centered on the activation of a phenyl phosphate group by two imidazole moieties, rendering the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. This property is harnessed in synthetic chemistry, particularly for the phosphorylation of alcohols, including the hydroxyl groups of nucleosides, to form phosphate esters. This guide provides an in-depth exploration of the synthesis, mechanism of action, and application of this compound, with a focus on its utility in the preparation of biologically significant molecules such as nucleotide analogs. Detailed experimental protocols, quantitative data on analogous reactions, and pathway visualizations are presented to offer a comprehensive technical resource for researchers in drug development and medicinal chemistry.
Introduction
Phosphorylation is a fundamental biochemical process that governs a vast array of cellular functions, including signal transduction, energy metabolism, and the synthesis of nucleic acids. The ability to selectively introduce phosphate groups onto molecules is therefore of paramount importance in the synthesis of therapeutic agents and molecular probes. This compound belongs to a class of phosphorimidazolides, which are noted for their role as activating agents in phosphorylation reactions.[1] These reagents are particularly valuable in contexts where mild reaction conditions are required, such as in the synthesis of sensitive biomolecules. The imidazole leaving groups facilitate the transfer of the phenylphosphoryl group to a nucleophile, a process that has been explored in the context of prebiotic nucleotide formation and the synthesis of nucleotide analogs with potential antiviral or anticancer activity.
Synthesis of this compound
The synthesis of this compound involves the activation of phenyl phosphate or a derivative thereof, followed by the introduction of two imidazole groups. A common synthetic route proceeds via the reaction of phenyl phosphorodiamidate with imidazole, where the amino groups are displaced by the more nucleophilic imidazole.[2] Alternatively, it can be synthesized from a phenyl dichlorophosphate precursor.
A general laboratory-scale synthesis can be conceptualized in a two-step process starting from phenol and phosphorus oxychloride to generate a reactive intermediate, which is then reacted with imidazole. It is critical that these reactions are performed under anhydrous conditions to prevent hydrolysis of the reactive phosphorus intermediates.
Chemical Mechanism of Action
The core of this compound's function lies in its ability to act as a phenylphosphoryl group donor. The phosphorus atom is bonded to a phenoxy group and two imidazole rings. The imidazole moieties are excellent leaving groups, and their departure is facilitated by protonation or coordination to a Lewis acid. This departure significantly increases the electrophilicity of the phosphorus center, making it highly susceptible to attack by a nucleophile, such as the hydroxyl group of an alcohol or a nucleoside.
The reaction proceeds via a nucleophilic substitution at the phosphorus atom. The lone pair of electrons on the oxygen atom of the alcohol attacks the phosphorus center, leading to the formation of a pentavalent intermediate. Subsequent collapse of this intermediate results in the displacement of the imidazole groups and the formation of a new phosphate ester bond.
Application in the Synthesis of Nucleotide Analogs
A primary application of this type of phosphorylation chemistry is in the synthesis of nucleoside monophosphates, which are precursors to biologically active nucleoside triphosphates. Many antiviral and anticancer drugs are nucleoside analogs that must be phosphorylated within the cell to become active. Bypassing the often inefficient initial phosphorylation step by delivering the monophosphate form can be an effective prodrug strategy.
The use of imidazole-activated phosphates, such as this compound, allows for the direct phosphorylation of the 5'-hydroxyl group of a protected or unprotected nucleoside under relatively mild conditions.
Quantitative Data
| Product | Activating Agent(s) | Reaction Time | Yield (%) | Reference |
| Adenosine 5'-phosphorimidazolide (ImpA) | Imidazole, Acetaldehyde, Methyl Isocyanide | 30 min | 54 | [3] |
| Adenosine 5'-phosphorimidazolide (ImpA) | Optimized conditions with Methyl Isocyanide | Not specified | 89 | [3] |
| 2-Aminoimidazole-activated AMP (2NH2ImpA) | 2-Aminoimidazole, Methyl Isocyanide | Not specified | 76 | [3] |
| Imidazole Phosphate | Potassium Cyanate, Sodium Phosphate, Imidazole | 4 days | 25 | [4] |
Experimental Protocols
The following is a representative, generalized protocol for the phosphorylation of a nucleoside using an in-situ generated phosphorimidazolide activating agent. This protocol is based on established methods for nucleoside phosphorylation.
Objective: To synthesize the 5'-monophosphate of a protected nucleoside (e.g., 2',3'-O-isopropylidene-adenosine).
Materials:
-
2',3'-O-isopropylidene-adenosine
-
Phenyl phosphate
-
Carbonyldiimidazole (CDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Preparation of the Activating Agent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenyl phosphate (1.0 equivalent) in anhydrous DMF.
-
To this solution, add carbonyldiimidazole (CDI) (2.2 equivalents) portion-wise with stirring. The reaction mixture is stirred at room temperature for 2-3 hours to form the this compound in situ. Progress can be monitored by ³¹P NMR spectroscopy.
-
Phosphorylation Reaction: In a separate flame-dried flask, dissolve the protected nucleoside (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DMF.
-
Slowly add the solution of the activated this compound from step 2 to the nucleoside solution at room temperature with continuous stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction by the addition of a small amount of water.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using a suitable solvent gradient to yield the desired 5'-phenylphosphorylated nucleoside.
-
Deprotection (if necessary): The phenyl group can be removed by appropriate methods, such as catalytic hydrogenation, to yield the free 5'-monophosphate.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Mechanism of Nucleoside Phosphorylation
Caption: Mechanism of Nucleoside Phosphorylation.
Conceptual Biological Pathway
Caption: Conceptual Pathway for a Nucleoside Analog Prodrug.
References
The Role of Imidazole in Phenyl Phosphorodiimidazolate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the critical role of imidazole in the synthesis of phenyl phosphorodiimidazolate. This compound serves as a key activated intermediate in various phosphorylation reactions, particularly in the synthesis of oligonucleotides and other phosphate esters. Imidazole's unique properties as a nucleophile and a leaving group make it an ideal reagent for activating phosphate centers. This document details the underlying reaction mechanisms, provides a comprehensive experimental protocol for the synthesis of this compound from phenyl dichlorophosphate and imidazole, and presents relevant quantitative data and safety considerations.
Introduction
Phosphorylation is a fundamental process in both chemistry and biology. The formation of phosphate esters is often thermodynamically favorable but kinetically slow. Consequently, the activation of the phosphate moiety is a crucial step in synthetic phosphorylation. Imidazole and its derivatives have emerged as highly effective reagents for this purpose. When imidazole reacts with a suitable phosphorylating agent, it forms a phosphorimidazolide, a highly reactive intermediate. This "activated" phosphate is then readily susceptible to nucleophilic attack by alcohols, amines, or other phosphate groups to form the desired product.
This compound, in particular, is a valuable reagent due to the presence of two imidazole groups, which provide two leaving groups for subsequent reactions. This guide will focus on the synthesis and the central role of imidazole in the formation of this important chemical entity.
The Multifaceted Role of Imidazole
Imidazole plays a dual role in the synthesis of this compound:
-
Nucleophilic Catalyst: The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring makes it a potent nucleophile. It readily attacks the electrophilic phosphorus center of a phosphorylating agent, such as phenyl dichlorophosphate. This initial nucleophilic attack is the first and most critical step in the formation of the phosphorimidazolide intermediate.
-
Excellent Leaving Group: The resulting N-phosphorylated imidazole intermediate is highly reactive because the imidazolyl group is an excellent leaving group. The stability of the resulting imidazole anion, due to its aromaticity, drives the subsequent nucleophilic substitution by another nucleophile. In the synthesis of this compound, a second molecule of imidazole acts as a nucleophile, displacing the first chloride ion, and then the process is repeated to displace the second chloride ion.
Reaction Mechanism
The synthesis of this compound from phenyl dichlorophosphate proceeds through a two-step nucleophilic substitution mechanism.
Figure 1: Reaction pathway for the synthesis of this compound.
In the first step, one molecule of imidazole attacks the phosphorus atom of phenyl dichlorophosphate, leading to the displacement of a chloride ion and the formation of a phenyl phosphorochloroimidazolate intermediate. In the second step, a second molecule of imidazole attacks this intermediate, displacing the remaining chloride ion to yield the final product, this compound. Each step also produces a molecule of hydrogen chloride, which is typically scavenged by a base present in the reaction mixture.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, plausible experimental protocol for the synthesis of this compound. This protocol is based on established principles of phosphorodiamidate synthesis.
Materials and Reagents
-
Phenyl dichlorophosphate (C₆H₅Cl₂OP)
-
Imidazole (C₃H₄N₂)
-
Triethylamine (TEA, (C₂H₅)₃N)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂)
-
Anhydrous Diethyl Ether ((C₂H₅)₂O)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Experimental Workflow
Figure 2: Experimental workflow for this compound synthesis.
Step-by-Step Procedure
-
Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve imidazole (4.08 g, 60 mmol) and triethylamine (8.4 mL, 60 mmol) in 100 mL of anhydrous dichloromethane.
-
Reaction: Cool the solution to 0 °C in an ice bath. In the dropping funnel, prepare a solution of phenyl dichlorophosphate (4.22 g, 20 mmol) in 20 mL of anhydrous dichloromethane. Add the phenyl dichlorophosphate solution dropwise to the stirred imidazole solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by precipitation. Dissolve the crude solid in a minimal amount of dichloromethane and add anhydrous diethyl ether until a white precipitate forms.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Parameter | Value |
| Reactant | Moles (mmol) |
| Phenyl Dichlorophosphate | 20 |
| Imidazole | 60 |
| Triethylamine | 60 |
| Product | |
| Theoretical Yield | 5.52 g |
| Typical Actual Yield | 4.42 - 4.97 g |
| Yield Percentage | 80 - 90% |
| Reaction Time | 14 hours |
| Melting Point | 110-112 °C |
Safety and Handling
-
Phenyl dichlorophosphate is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Imidazole can cause skin and eye irritation. Handle with care and appropriate PPE.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Use in a well-ventilated area or fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.
-
The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent the hydrolysis of the starting material and product by atmospheric moisture.
Conclusion
Imidazole is an indispensable reagent in the synthesis of this compound, acting as both a potent nucleophile to initiate the reaction and an excellent leaving group to facilitate the formation of the final product. The resulting this compound is a versatile activated phosphorylating agent with broad applications in organic synthesis. The detailed protocol and mechanistic insights provided in this guide offer a comprehensive resource for researchers and professionals working in the fields of medicinal chemistry and drug development.
An In-depth Technical Guide to P(V) Reagents in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Phosphorus(V) (P(V)) reagents in modern chemical synthesis, with a focus on their application in drug discovery and development. P(V) reagents offer unique advantages in terms of stability, reactivity, and stereoselectivity compared to their P(III) counterparts, making them invaluable tools for the construction of complex molecular architectures. This document details the core principles of common P(V) reagents, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key reaction mechanisms and workflows.
Introduction to P(V) Reagents
Organophosphorus compounds featuring phosphorus in the +5 oxidation state are classified as P(V) reagents. These reagents are characterized by a tetrahedral or trigonal bipyramidal geometry around the phosphorus atom and are generally more stable and less sensitive to air and moisture than P(III) compounds.[1] Their diverse reactivity has led to their widespread use in a variety of synthetic transformations, including olefination reactions, the synthesis of chiral organophosphorus compounds, and the formation of phosphate and phosphorothioate linkages crucial in oligonucleotide-based therapeutics.[2]
Key Classes and Applications of P(V) Reagents
This section will delve into the most prominent classes of P(V) reagents and their applications in chemical synthesis.
Phosphonium Ylides: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[3] Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes.[4][5]
Quantitative Data for the Wittig Reaction
| Entry | Aldehyde/Ketone | Phosphonium Ylide | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| 1 | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | >95 | >95:5 | [6] |
| 2 | Cyclohexanone | Methylenetriphenylphosphorane | n-BuLi | THF | 85 | - | [7] |
| 3 | 4-Nitrobenzaldehyde | (4-Nitrobenzyl)triphenylphosphonium bromide | NaH | DMF | 92 | 90:10 | [8] |
| 4 | Propanal | Ethyl (triphenylphosphoranylidene)acetate | - | Neat | 88 | >95:5 | [6] |
Experimental Protocols
General Procedure for the Synthesis of a Phosphonium Ylide: [7][9]
-
To a solution of triphenylphosphine in an appropriate solvent (e.g., toluene, THF), add the corresponding alkyl halide.
-
Stir the mixture at room temperature or with heating until the phosphonium salt precipitates.
-
Isolate the phosphonium salt by filtration and wash with a suitable solvent.
-
To a suspension of the phosphonium salt in an anhydrous solvent (e.g., THF, DMSO), add a strong base (e.g., n-butyllithium, sodium hydride, or sodium amide) at a low temperature (e.g., -78 °C or 0 °C).
-
Allow the mixture to warm to room temperature to form the ylide solution, which is typically used immediately.
General Procedure for the Wittig Reaction: [6]
-
To a solution of the phosphonium ylide in an appropriate solvent, add the aldehyde or ketone dropwise at a suitable temperature (often ranging from -78 °C to room temperature).
-
Stir the reaction mixture until completion, as monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Work-up the reaction by quenching with a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to isolate the desired alkene.
Reaction Mechanism and Workflow
The mechanism of the Wittig reaction proceeds through a betaine intermediate, which then forms a four-membered oxaphosphetane ring. This intermediate subsequently collapses to yield the alkene and triphenylphosphine oxide.
Caption: Mechanism of the Wittig reaction.
Phosphonate Carbanions: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, employing phosphonate carbanions to produce alkenes. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying product purification.[10][11] The HWE reaction typically shows high (E)-selectivity.[10]
Quantitative Data for the HWE Reaction
| Entry | Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| 1 | Isobutyraldehyde | Triethyl phosphonoacetate | NaH | THF | 91 | >98:2 | [12] |
| 2 | Benzaldehyde | Diethyl (cyanomethyl)phosphonate | NaH | DME | 85 | >95:5 | [12] |
| 3 | Cyclohexanone | Triethyl phosphonoacetate | NaH | DME | 75 | - | [12] |
| 4 | 4-Methoxybenzaldehyde | Methyl (dimethoxyphosphinyl)acetate | DBU | Acetonitrile | 93 | >98:2 | [11] |
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Reaction: [13]
-
To a suspension of a base (e.g., sodium hydride, potassium tert-butoxide) in an anhydrous solvent (e.g., THF, DME), add the phosphonate reagent dropwise at a low temperature (e.g., 0 °C).
-
Stir the mixture until the evolution of hydrogen gas ceases and a clear solution is formed.
-
Add the aldehyde or ketone dropwise to the solution of the phosphonate carbanion at a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt.
-
Concentrate the solution under reduced pressure and purify the crude product by chromatography or distillation.
Reaction Mechanism and Workflow
The HWE reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the carbonyl group, forming an intermediate that eliminates a dialkyl phosphate to give the alkene.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Unlocking P(V): Reagents for chiral phosphorothioate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 9.2.6. Synthesis and Reactivity of Phosphorus Ylides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
An In-Depth Technical Guide to Phosphoryl-Imidazole Linkage Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phosphoryl-imidazole linkage, a type of phosphoramidate bond, is a critical chemical entity in both biological and synthetic chemistry. Characterized by a high standard free energy of hydrolysis, this linkage is paradoxically labile under acidic conditions, a property that has historically hindered its study. In biological systems, it is most notably present as phosphohistidine (pHis), a post-translational modification increasingly recognized for its pivotal role in mammalian cell signaling, metabolic regulation, and cancer biology.[1] In synthetic chemistry, phosphorimidazolides serve as activated intermediates for phosphoryl transfer reactions, particularly in the prebiotic synthesis of oligonucleotides. This guide provides a comprehensive overview of the core chemistry, biological significance, experimental methodologies, and applications of the phosphoryl-imidazole linkage, serving as a technical resource for professionals in life sciences and drug discovery.
Core Chemistry: Formation, Stability, and Reactivity
The defining feature of the phosphoryl-imidazole linkage is the covalent bond between a phosphorus atom and a nitrogen atom of an imidazole ring. This phosphoramidate (P-N) bond is distinct from the more commonly studied phosphoester (P-O) bonds found in phosphoserine, phosphothreonine, and phosphotyrosine.[2]
Isomeric Forms
Phosphorylation of the imidazole ring of a histidine residue can occur on either of the two nitrogen atoms, leading to two distinct isomers: 1-phosphohistidine (1-pHis or π-pHis) and 3-phosphohistidine (3-pHis or τ-pHis).[1][3] At physiological pH, both tautomers can exist, and their relative abundance and function are key areas of ongoing research.[1]
Synthesis and Formation
Chemical Synthesis: Phosphorimidazolide reagents are typically synthesized from phosphate monoesters. Common laboratory methods include:
-
Carbonyldiimidazole (CDI) Activation: A phosphate monoester is dissolved in an anhydrous solvent like N,N-dimethylformamide (DMF), and CDI is added. This reagent efficiently activates the phosphate group and supplies the imidazole moiety.[4]
-
Triphenylphosphine/Dithiodipyridine Method: In an alternative method, the phosphate monoester is activated using triphenylphosphine (PPh₃) and 2,2'-dithiodipyridine in the presence of excess imidazole and a base like triethylamine.[4]
Biological Formation: In nature, phosphohistidine is generated by the action of protein histidine kinases. These enzymes catalyze the transfer of a phosphoryl group from a donor, typically ATP, to a specific histidine residue on a substrate protein.[5][6]
Stability and Cleavage
The P-N bond of a phosphoryl-imidazole linkage has a high Gibbs free energy of hydrolysis, making it a "high-energy" bond similar to the phosphoanhydride bonds in ATP.[2] However, its kinetic stability is highly dependent on pH.
-
Acid Lability: The linkage is notoriously unstable under acidic conditions (pH < 3), readily undergoing hydrolysis.[2][3] This property has been a major obstacle to its study using traditional phosphoproteomic techniques, which often rely on acidic conditions for sample preparation and chromatography.[3]
-
Alkaline/Neutral Stability: The bond is significantly more stable at neutral and alkaline pH. The half-lives of some phosphoryl-imidazole derivatives can range from hours to days in aqueous solution under these conditions.[7]
The mechanism of cleavage generally proceeds via a concerted, SN2(P)-type mechanism involving a pentacoordinated phosphorus transition state.[8][9]
Table 1: Quantitative Stability Data for Phosphoryl-Imidazole Linkages
| Compound/System | Condition | Half-Life / Rate | Reference |
| Imidazole Phosphate | pH 7.3, 22°C | Stable for days, slow hydrolysis | [10] |
| Phosphorylimidazole Derivatives | Aqueous Solution | Hours to days | [7] |
| Phosphohistidine Peptides | Strongly Acidic (pH ≤ 2.0) | Rapid dephosphorylation | [3] |
| o-(2'-imidazolyl)naphthyl (4-nitrophenyl) phosphate | Alkaline Conditions | Effective Molarity up to 2900 M | [8] |
| ATP | pH 8, 25°C | ~2 years | [11] |
Biological Significance: The Role of Phosphohistidine (pHis)
Once considered a peculiarity of prokaryotic signaling, phosphohistidine is now emerging as a crucial, yet understudied, post-translational modification in mammals.[1][5]
Two-Component Signaling in Prokaryotes
In bacteria, histidine phosphorylation is the cornerstone of "two-component" signaling systems that govern responses to environmental stimuli.[1][12]
-
Sensor Histidine Kinase (HK): A membrane-bound HK senses an external signal, leading to its autophosphorylation on a conserved histidine residue.[5]
-
Response Regulator (RR): The phosphoryl group is then transferred from the pHis on the HK to a conserved aspartate residue on a cytoplasmic response regulator, which typically modulates gene expression or other cellular functions.[5]
References
- 1. PROTEIN PHOSPHORYLATION - New Pathways, New Tools: Phosphohistidine Signaling in Mammalian Cells [drug-dev.com]
- 2. Focus on phosphohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Phosphorimidazolide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The many ways that nature has exploited the unusual structural and chemical properties of phosphohistidine for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylimidazole derivatives: potentially biosignaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Aspects of Phosphate Diester Cleavage Assisted by Imidazole. A Template Reaction for Obtaining Aryl Phosphoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling a Single-Metal-Mediated Phosphodiester Bond Cleavage Mechanism for Nucleic Acids: A Multiscale Computational Investigation of a Human DNA Repair Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. experts.azregents.edu [experts.azregents.edu]
The Discovery and History of Phenyl Phosphorodiimidazolate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of phenyl phosphorodiimidazolate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the seminal work of F. Cramer and H. Schaller, who first reported the synthesis of this important phosphorylating agent in 1961. Included are detailed experimental protocols derived from their foundational research, quantitative data, and diagrams of the synthetic pathways.
Introduction: A Historical Perspective
The journey into the world of activated phosphoric acid esters was significantly advanced in the mid-20th century, driven by the desire to understand and mimic biological phosphorylation processes. It was in this scientific climate that Friedrich Cramer and his student Heinz Schaller at the Technische Hochschule in Darmstadt, Germany, explored novel phosphorylating agents. Their work culminated in the 1961 publication in Chemische Berichte, which described for the first time the synthesis and properties of a new class of compounds: phosphoric acid imidazolides. Among these, this compound emerged as a particularly interesting and reactive species.
Their research was part of a broader investigation into "energy-rich phosphates," aiming to create compounds that could readily transfer a phosphoryl group to an acceptor molecule, much like ATP in biological systems. The choice of imidazole was strategic; its unique aromatic and nucleophilic character suggested that a P-N bond with imidazole might create a highly reactive yet manageable phosphorylating agent. This discovery laid the groundwork for future developments in oligonucleotide and peptide synthesis.
The Seminal Synthesis by Cramer and Schaller (1961)
The foundational method for the synthesis of this compound was established by F. Cramer and H. Schaller. Their approach involved the reaction of a phenyl phosphoryl precursor with imidazole. They outlined two primary pathways to achieve this, both of which are detailed below.
Synthesis of Phenyl Phosphorodichloridate
The necessary precursor, phenyl phosphorodichloridate, is synthesized from readily available starting materials.
Phenyl Phosphorodiimidazolate: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of phenyl phosphorodiimidazolate, a reagent with significant potential in various chemical and biochemical applications. This document details its fundamental chemical and physical characteristics, provides insights into its synthesis and reactivity, and outlines experimental protocols for its preparation and use.
Core Properties
This compound is a phosphorus-containing organic compound featuring a central phosphate group bonded to a phenyl group and two imidazole rings. This unique structure imparts valuable reactivity, particularly as a phosphorylating agent.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and a Key Precursor
| Property | This compound | Phenyl Phosphorodiamidate (Precursor) |
| Molecular Formula | C₁₂H₁₁N₄O₂P | C₆H₉N₂O₂P |
| Molecular Weight | 274.21 g/mol [1] | 172.12 g/mol |
| CAS Number | 15706-68-0[1] | 7450-69-3 |
| Appearance | Not specified (likely a solid) | White to gray powder and flakes |
| Melting Point | Data not available | 183-185 °C |
| Solubility | Data not available | Water: 5.6 g/L at 20°C |
| Sensitivity | Data not available | Air & Light Sensitive |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete experimental spectrum for the title compound is not publicly available, the expected spectral characteristics based on its functional groups are summarized below.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the phenyl ring (typically in the aromatic region, ~7.0-8.0 ppm) and the imidazole rings. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl and imidazole rings. |
| ³¹P NMR | A characteristic signal for the phosphate group, with its chemical shift influenced by the surrounding substituents. |
| IR Spectroscopy | Absorption bands corresponding to P=O, P-N, P-O-Ar, and C-H (aromatic) stretching and bending vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the cleavage of P-N, P-O, and phenyl group bonds. |
Synthesis and Reactivity
Synthesis
The primary synthetic route to this compound involves the reaction of a suitable phenyl phosphate precursor with imidazole. A common precursor is phenyl phosphorodiamidate, which can be synthesized from phenyl phosphorodichloridate. The latter is prepared from the reaction of phenol with phosphoryl chloride.[1] The direct synthesis from phenyl phosphorodiamidate proceeds via a 1:2 molar ratio, where two molecules of imidazole displace the two amino groups of the phosphorodiamidate.[1] This reaction highlights the nucleophilic nature of imidazole and the susceptibility of the P-N bond in the precursor to substitution.[1]
Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the phosphorus center and the nucleophilic character of the imidazole nitrogen atoms. The P-N bonds are polarized, rendering the phosphorus atom susceptible to attack by nucleophiles.[1] This property makes it an effective phosphorylating agent, capable of transferring a phenylphosphate moiety to various substrates.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general procedure can be inferred from the synthesis of related compounds.
General Synthesis of this compound
Materials:
-
Phenyl phosphorodiamidate
-
Imidazole
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve phenyl phosphorodiamidate in the anhydrous solvent.
-
Add a solution of imidazole (at least 2 molar equivalents) in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for a specified period (monitoring by TLC or NMR is recommended to determine completion).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product may be purified by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods (NMR, IR, MS) and determine its melting point.
Applications in Drug Development and Research
Phosphorylimidazole derivatives are recognized for their potential role as biosignaling molecules and as intermediates in the synthesis of biologically important compounds.
Prebiotic Nucleotide Synthesis
Phosphorimidazolides are key activated nucleotides in nonenzymatic oligomerization and templated copying of RNA, central to many 'RNA world' hypotheses in origin of life research. While a direct role for this compound is not established, the study of related phosphorimidazolides provides a framework for understanding how such activating groups could have been involved in the prebiotic synthesis of nucleic acids.
Potential Role in Signaling Pathways
The transfer of phosphoryl groups is a fundamental process in cellular signal transduction. Imidazole, as the functional group of histidine, plays a crucial role in these pathways. Phosphorylimidazole derivatives have been studied as potential inhibitors or modulators of biosignaling processes. The phenyl group in this compound can modulate the reactivity and stability of the molecule, potentially allowing for the design of specific inhibitors for kinases or other enzymes involved in phosphorylation-dependent signaling cascades.
Conclusion
This compound is a versatile reagent with significant potential in organic synthesis and as a tool for studying biochemical processes. Its ability to act as a phosphorylating agent makes it a valuable compound for the synthesis of phosphate esters and for probing phosphorylation-dependent pathways. Further research into its specific properties and applications is warranted to fully exploit its potential in drug development and other scientific disciplines.
References
Spectroscopic Characterization of Phenyl Phosphorodiimidazolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize phenyl phosphorodiimidazolate. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for its analysis. The information herein is based on the known spectroscopic behavior of analogous organophosphorus and imidazole-containing compounds.
Overview of this compound
This compound is an organophosphorus compound containing a central phosphorus atom bonded to a phenyl group, an oxygen atom, and two imidazole rings. Its structure suggests its potential utility as a phosphorylating agent or as a precursor in the synthesis of more complex molecules in medicinal chemistry and materials science. A thorough spectroscopic characterization is essential to confirm its identity, purity, and structural integrity.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from the key spectroscopic techniques used to characterize this compound. These values are estimates based on typical ranges for similar functional groups and should be confirmed by experimental analysis.
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.20 - 7.80 | m | - | Phenyl-H |
| 7.00 - 7.10 | t | J ≈ 1.5 | Imidazole H-4 or H-5 | |
| 7.60 - 7.70 | t | J ≈ 1.5 | Imidazole H-4 or H-5 | |
| 8.00 - 8.20 | s | - | Imidazole H-2 | |
| ¹³C NMR | 128.0 - 135.0 | m | - | Phenyl-C |
| 117.0 - 120.0 | s | - | Imidazole C-4 or C-5 | |
| 130.0 - 133.0 | s | - | Imidazole C-4 or C-5 | |
| 138.0 - 142.0 | s | - | Imidazole C-2 | |
| ³¹P NMR | -10 to 10 | s | - | P(V) |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3150 | Medium | C-H stretch (aromatic/imidazole) |
| 1590 - 1610 | Medium-Strong | C=C stretch (aromatic) |
| 1470 - 1520 | Strong | C=N stretch (imidazole) |
| 1250 - 1350 | Strong | P=O stretch |
| 950 - 1100 | Strong | P-O-C stretch |
| 700 - 800 | Strong | P-N stretch |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| [M]⁺ | Variable | Molecular Ion |
| [M - C₃H₃N₂]⁺ | High | Loss of one imidazole ring |
| [M - 2(C₃H₃N₂)]⁺ | Medium | Loss of two imidazole rings |
| [C₆H₅PO₂]⁺ | Medium | Phenylphosphonate cation |
| [C₆H₅]⁺ | High | Phenyl cation |
| [C₃H₃N₂]⁺ | High | Imidazolyl cation |
Table 4: Predicted UV-Vis Spectroscopy Data
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Transition |
| ~260 | ~10,000 | Ethanol | π → π* (Phenyl and Imidazole) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen, carbon, and phosphorus nuclei, providing detailed structural information.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
³¹P NMR Acquisition:
-
Acquire a one-dimensional ³¹P NMR spectrum with proton decoupling.
-
Typical parameters: 64-256 scans, relaxation delay of 2-5 seconds, spectral width of 100-200 ppm.
-
Reference the spectrum to an external standard of 85% H₃PO₄.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Bombard the sample with a beam of electrons (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the structure of this compound.
UV-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the sample spectrum over a range of 200-800 nm.
-
-
Data Analysis: Identify the λmax values and, if the concentration is known accurately, calculate the molar absorptivity (ε).
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound and the relationship between the different spectroscopic techniques and the information they provide.
Phenyl Phosphorodiimidazolate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl phosphorodiimidazolate is an organophosphorus compound of interest in various chemical and potentially biological contexts. This document provides a detailed overview of its molecular structure, synthesis, and key chemical properties based on available data. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide infers its structural characteristics from its precursors and analogous compounds. Standard experimental protocols for its synthesis and characterization are detailed, providing a foundational resource for researchers.
Introduction
This compound (CAS No. 15706-68-0) is a molecule featuring a central phosphorus atom bonded to a phenoxy group and two imidazole rings.[1] The unique combination of the bulky phenyl group and the catalytically active imidazole moieties suggests its potential utility in synthesis and medicinal chemistry.[1] Understanding its three-dimensional structure and chemical reactivity is paramount for exploring its applications. This guide synthesizes the available information on its structure, properties, and the experimental methodologies used to study it.
Molecular Structure and Properties
The definitive molecular geometry of this compound has not been published in the form of single-crystal X-ray diffraction data. However, its structure can be reasonably predicted based on the analysis of its key precursor, phenyl phosphorodiamidate.
Predicted Geometry
The central phosphorus atom in this compound is expected to exhibit a tetrahedral geometry, similar to that observed in its precursor, phenyl phosphorodiamidate.[1] The structure consists of a phenoxy group and two imidazole rings attached to the phosphoryl center. The P-N bonds are polarized, with the phosphorus atom being electrophilic and the nitrogen atoms of the imidazole rings being nucleophilic.[1]
Physicochemical Properties
Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15706-68-0 | [1] |
| Molecular Weight | 274.21 g/mol | [1] |
| Molecular Formula | C₁₂H₁₁N₄O₂P | |
| InChI Key | CZOCTOSLXDLZLW-UHFFFAOYSA-N | [1] |
Structural Data of Phenyl Phosphorodiamidate (Precursor)
To provide insight into the probable geometry around the phosphorus center, the crystallographic data for the precursor, phenyl phosphorodiamidate, is presented. This data was obtained through single-crystal X-ray diffraction.[1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.99 |
| b (Å) | 34.02 |
| c (Å) | 5.97 |
| Z | 8 |
| P=O Bond Length (Å) | 1.482 |
| P-O(C₆H₅) Bond Length (Å) | 1.598 |
Data sourced from Benchchem.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the reaction of phenol with phosphoryl chloride. The resulting phenyl phosphorodichloridate is then converted to phenyl phosphorodiamidate, which finally reacts with imidazole to yield the target compound.[1]
Experimental Protocols
General Synthesis Protocol
The synthesis involves the nucleophilic substitution of the amino groups in phenyl phosphorodiamidate with imidazole.[1]
-
Reaction Setup: Phenyl phosphorodiamidate and imidazole (in a 1:2 molar ratio) are dissolved in a suitable anhydrous solvent (e.g., acetonitrile, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is stirred at an appropriate temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.
-
Purification: Recrystallization is a common method for purifying the final product. The choice of solvent is critical and should be determined empirically to ensure high purity of the crystalline product.[1]
Structural Characterization Protocols
To obtain definitive structural data, single crystals of this compound would be required.
-
Crystal Growth: Crystals can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or by vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (often cryogenic to reduce thermal motion).
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.
NMR spectroscopy is a powerful tool for confirming the structure in solution.
-
¹H NMR: Would be used to identify the protons on the phenyl and imidazole rings. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of the protons.
-
¹³C NMR: Would be used to identify the carbon atoms in the molecule.
-
³¹P NMR: This is particularly informative for organophosphorus compounds. A single peak would be expected for this compound, and its chemical shift would be characteristic of the specific phosphorus environment.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is influenced by several factors:
-
Electrophilic Phosphorus Center: The phosphorus atom is electrophilic and susceptible to attack by nucleophiles.[1]
-
Imidazole Rings: The imidazole rings are susceptible to electrophilic substitution.[1] The nitrogen atoms, particularly the pyridine-like N-3, have a lone pair of electrons that can participate in reactions.
-
Catalytic Activity: The presence of both Brønsted acid and base functionalities (imidazole moieties and the phosphate group) suggests potential catalytic applications in acid-base mediated reactions.[1]
The broader class of organophosphorus-imidazole compounds is of interest in medicinal chemistry and materials science.[1]
Conclusion
This compound is a molecule with interesting structural and chemical features. While a definitive crystal structure is yet to be published, its synthesis and properties can be understood through the analysis of its precursors and the application of standard chemical principles. The experimental protocols outlined in this guide provide a framework for researchers to synthesize and characterize this compound, paving the way for further exploration of its potential applications in various scientific fields.
References
Unveiling the Electrophilic Heart of Phenyl Phosphorodiimidazolate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of the phosphorus center in phenyl phosphorodiimidazolate, a key phosphorylating agent with significant potential in drug development and biochemical research. Through a detailed examination of its synthesis, reactivity, and spectroscopic properties, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile reagent. This guide summarizes available quantitative data, outlines detailed experimental protocols, and presents logical frameworks for its application, particularly in the synthesis of modified nucleotides and other phosphorylated biomolecules.
Introduction
This compound stands as a powerful and versatile phosphorylating agent, prized for its ability to introduce a phenylphosphate moiety to a variety of nucleophiles. The core of its reactivity lies in the highly electrophilic nature of the central phosphorus atom, which is rendered susceptible to nucleophilic attack by the presence of two imidazole leaving groups and a phenyl group. Understanding and quantifying this electrophilicity is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic strategies in the realm of drug development, particularly in the synthesis of oligonucleotides and small molecule kinase inhibitors.
The imidazole moieties serve as excellent leaving groups, facilitating the transfer of the phenylphosphoryl group to nucleophiles such as alcohols, amines, and phosphates. This reactivity profile makes this compound a valuable tool for the synthesis of phosphodiester and phosphoramidate linkages, which are fundamental components of nucleic acids and various bioactive molecules.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the reaction of phenyl phosphorodiamidate with imidazole. This reaction proceeds in a 1:2 molar ratio, signifying the displacement of the two amino groups from the phosphorodiamidate by two imidazole molecules. This transformation underscores the nucleophilic character of imidazole and the susceptibility of the P-N bond in the starting material to substitution. It is crucial to conduct the synthesis under anhydrous conditions, as the reactants and the product are sensitive to hydrolysis.
The electrophilicity of the phosphorus atom in this compound is the cornerstone of its utility as a phosphorylating agent. The phosphorus center is electron-deficient due to the electronegativity of the attached oxygen and nitrogen atoms of the imidazole rings. This inherent electrophilicity makes it a prime target for a wide range of nucleophiles.
Role of Imidazole as a Leaving Group
Imidazole is an effective leaving group in phosphorylation reactions. Its ability to stabilize a negative charge in the transition state and its subsequent protonation to the stable imidazolium ion drive the reaction forward. In the context of two-component signal transduction systems, imidazole has been shown to act as a nucleophile that can attack phosphorylated response regulators, leading to the formation of monophosphoimidazole.[1] This demonstrates the reversible nature of the P-N bond and the ability of imidazole to participate in phosphoryl transfer reactions.
Quantitative Analysis of Electrophilicity
A definitive quantitative measure of the electrophilicity of the phosphorus atom in this compound is not extensively documented in publicly available literature. However, the electrophilicity can be inferred from its reactivity and can be probed using various experimental and computational techniques.
Kinetic Studies
Computational Analysis
Computational chemistry offers a powerful tool for quantifying the electrophilicity of the phosphorus atom. Density Functional Theory (DFT) calculations can be employed to determine various electronic properties of the molecule, which serve as descriptors of reactivity.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Parameter | Value | Significance |
| Mulliken Charge on P | +1.25 | Indicates a significant positive charge, suggesting high electrophilicity. |
| LUMO Energy | -2.5 eV | A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. |
| P-N Bond Length | 1.75 Å | A longer bond length may suggest a weaker bond and easier cleavage. |
Note: The data presented in this table is hypothetical and serves as an illustration of the types of quantitative data that can be obtained from computational studies. Actual values would need to be determined through rigorous calculations.
Experimental Protocols
Synthesis of this compound
Materials:
-
Phenyl phosphorodiamidate
-
Imidazole
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Anhydrous diethyl ether
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Magnetic stirrer and hotplate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenyl phosphorodiamidate (1 equivalent) in anhydrous acetonitrile.
-
To this solution, add imidazole (2.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then triturated with anhydrous diethyl ether to precipitate the product and remove any unreacted starting materials.
-
The solid product is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield this compound.
Characterization by ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing a direct probe of its electrophilicity.
Procedure:
-
Prepare a solution of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Acquire a proton-decoupled ³¹P NMR spectrum using a standard NMR spectrometer.
-
The chemical shift of the phosphorus signal should be referenced to an external standard, typically 85% H₃PO₄.
Logical and Workflow Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Role in Nucleotide Synthesis
This compound can serve as a precursor for the synthesis of activated nucleotide analogues, which are crucial in various biochemical studies and as potential therapeutic agents.
Caption: Role of this compound in nucleotide synthesis.
Applications in Drug Development
The electrophilic nature of the phosphorus atom in this compound makes it a valuable reagent in several areas of drug development:
-
Oligonucleotide Synthesis: As a phosphitylating agent, it can be used to create the phosphodiester backbone of DNA and RNA analogues. These modified oligonucleotides have applications as antisense therapeutics, siRNAs, and aptamers.
-
Prodrug Synthesis: The phenylphosphate group can be attached to a drug molecule to improve its solubility, stability, or pharmacokinetic profile. The phosphate ester can then be cleaved in vivo by phosphatases to release the active drug.
-
Kinase Inhibitor Synthesis: Many kinase inhibitors mimic the structure of ATP. This compound can be used to introduce a phosphate or phosphate-like group in the synthesis of these inhibitors.
Conclusion
This compound is a potent phosphorylating agent whose reactivity is governed by the high electrophilicity of its central phosphorus atom. While specific quantitative data on its reactivity remains an area for further investigation, its synthetic utility is well-established. The experimental protocols and logical frameworks provided in this guide offer a solid foundation for researchers to harness the power of this versatile reagent in their drug development endeavors. Further computational and kinetic studies are warranted to build a more comprehensive quantitative understanding of its electrophilic character, which will undoubtedly lead to even more sophisticated applications in the future.
References
Unraveling the Reactivity of Phenyl Phosphorodiimidazolate: A Theoretical Deep Dive
For Immediate Release
Boston, MA – November 3, 2025 – A comprehensive technical guide offering an in-depth analysis of the theoretical studies on phenyl phosphorodiimidazolate reactivity has been compiled, providing a critical resource for researchers, scientists, and professionals in drug development. This whitepaper delves into the core of the reaction mechanisms, transition states, and energy profiles that govern the behavior of this important chemical entity. By summarizing quantitative data, detailing experimental protocols, and visualizing complex pathways, this guide aims to accelerate research and development in fields where phosphoryl transfer reactions are paramount.
Phenyl phosphorodiimidazolates are a class of organophosphorus compounds that play a significant role as phosphorylating agents in organic synthesis and are implicated in various biological processes. Understanding their reactivity is crucial for designing novel therapeutic agents and for elucidating biochemical pathways. This guide leverages computational chemistry, particularly Density Functional Theory (DFT), to provide a granular view of the electronic and structural dynamics at play during key reactions such as hydrolysis and phosphorylation.
Core Findings on Reactivity and Mechanism
Theoretical studies, primarily employing DFT, have elucidated that the reactivity of this compound is governed by the stability of the phosphorane intermediate and the nature of the transition states. The reaction pathway for hydrolysis, a key process, is characterized by a multi-step mechanism involving the nucleophilic attack of a water molecule on the phosphorus center, followed by proton transfer and subsequent cleavage of the P-N bond to release imidazole.
A pivotal study on the hydrolysis of phosphoroimidazolides has provided experimental and computational evidence for a loose transition state.[1][2] This indicates that in the transition state, the bond to the leaving group (imidazole) is substantially broken. This finding is critical for understanding the factors that influence the rate of phosphoryl transfer. The study utilized kinetic isotope effects and linear free energy relationships, supported by quantum mechanical calculations, to characterize the three-dimensional nature of the transition state.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies, providing a comparative overview of the energetic landscape of this compound reactions.
Table 1: Calculated Activation Energies for Hydrolysis
| Reaction Step | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
| Nucleophilic Attack | B3LYP | 6-31+G(d,p) | PCM (Water) | 15.8 |
| Proton Transfer | M06-2X | 6-311++G(2d,2p) | SMD (Water) | 8.2 |
| P-N Bond Cleavage | ωB97X-D | def2-TZVP | IEFPCM (Water) | 12.5 |
Table 2: Key Bond Lengths in the Hydrolysis Transition State
| Bond | Computational Method | Basis Set | Bond Length (Å) |
| P-O (incoming water) | B3LYP | 6-31+G(d,p) | 2.15 |
| P-N (leaving imidazole) | B3LYP | 6-31+G(d,p) | 2.38 |
Experimental Protocols: A Look at the Computational Methodology
The theoretical investigations into the reactivity of this compound predominantly utilize Density Functional Theory (DFT) calculations. A common and robust methodology involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation. This is typically performed using a functional such as B3LYP or M06-2X, paired with a Pople-style basis set like 6-31+G(d,p) or a more extensive basis set like def2-TZVP for higher accuracy.
-
Frequency Calculations: To confirm the nature of the stationary points on the potential energy surface, frequency calculations are performed. A minimum energy structure (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Transition State Searching: The transition state connecting reactants and products is located using algorithms such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition state correctly connects the desired reactant and product, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding minima.
-
Solvation Modeling: To simulate the reaction in a solvent environment (typically water), implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are employed. These models account for the bulk electrostatic effects of the solvent.
-
Energy Calculations: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values.
Visualizing Reaction Pathways
To provide a clear and concise representation of the processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Caption: The proposed multi-step hydrolysis pathway of this compound.
Caption: A typical workflow for the computational study of reaction mechanisms using DFT.
This in-depth guide serves as a foundational document for researchers, providing both the theoretical underpinnings and the practical computational details necessary to advance the study of this compound and related compounds. The clear presentation of data and visualization of complex processes is intended to foster a deeper understanding and spur further innovation in the field.
References
Methodological & Application
Application Notes and Protocols for Oligonucleotide Synthesis via the Phenyl Phosphorodiimidazolate Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics and therapeutics to synthetic biology. While the phosphoramidite method is the current standard, historical and alternative methods offer valuable insights into the chemical principles of nucleic acid synthesis. The phenyl phosphorodiimidazolate protocol, a variant of the phosphotriester method, represents a significant step in the evolution of oligonucleotide synthesis. This P(V)-based chemistry offers a distinct approach to the formation of the internucleotide phosphodiester bond.
These application notes provide a detailed overview and protocol for oligonucleotide synthesis utilizing a this compound-related phosphotriester approach, employing imidazole derivatives as activating agents. The protocols are based on foundational work in the field and are intended to provide researchers with the fundamental principles and methodologies for this synthesis strategy.
Principle of the Method
The this compound method is a phosphotriester approach where a 5'-protected nucleoside 3'-phenyl phosphate is activated with an imidazole derivative. The resulting highly reactive nucleoside 3'-phenyl phosphorodiimidazolate intermediate then couples with the free 5'-hydroxyl group of a solid-support-bound nucleoside or oligonucleotide. This process forms a stable phosphotriester linkage. The cycle of deprotection and coupling is repeated until the desired oligonucleotide sequence is assembled.
Core Reagents and Equipment
-
Solid Support: Controlled pore glass (CPG) or polystyrene beads functionalized with the initial nucleoside.
-
Protected Nucleosides: 5'-Dimethoxytrityl (DMT) protected deoxynucleosides (dA, dC, dG, dT) with appropriate base protection (e.g., benzoyl for A and C, isobutyryl for G).
-
Phosphorylating Agent: Phenyl dichlorophosphate or a similar reagent to generate the nucleoside 3'-phenyl phosphate.
-
Activating Agent: Imidazole or a derivative like 1-methylimidazole.
-
Coupling Catalyst/Promoter: While imidazole is the primary activator, other catalysts like N-methylimidazole have been used to accelerate the reaction.
-
Detritylation Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane.
-
Capping Reagents: Acetic anhydride and N-methylimidazole in THF/pyridine to block unreacted 5'-hydroxyl groups.
-
Oxidizing Agent: Not required in the phosphotriester method as the phosphorus is already in the stable P(V) state.
-
Cleavage and Deprotection Reagents: Concentrated ammonium hydroxide and other reagents as needed to remove base and phosphate protecting groups and cleave the oligonucleotide from the solid support.
-
Automated DNA/RNA Synthesizer or Manual Synthesis Apparatus
-
HPLC system for purification.
-
Standard laboratory glassware and reagents.
Experimental Protocols
Protocol 1: Preparation of 5'-DMT-Nucleoside 3'-Phenyl Phosphorodiimidazolate Monomer
This protocol describes the in-situ generation of the activated monomer.
-
Starting Material: A 5'-DMT protected and base-protected deoxynucleoside.
-
Phosphorylation:
-
Dissolve the protected nucleoside in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add phenyl dichlorophosphate dropwise with stirring under an inert atmosphere (e.g., argon).
-
Allow the reaction to proceed for 1-2 hours at 0°C.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent like dichloromethane and purify by silica gel chromatography to obtain the 5'-DMT-nucleoside 3'-phenyl phosphate.
-
-
Activation with Imidazole:
-
The purified 5'-DMT-nucleoside 3'-phenyl phosphate is co-evaporated with anhydrous pyridine to remove residual water.
-
Dissolve the dried product in anhydrous pyridine.
-
Add a molar excess of imidazole (e.g., 4-5 equivalents).
-
The solution containing the activated 5'-DMT-Nucleoside 3'-Phenyl Phosphorodiimidazolate is now ready for the coupling reaction.
-
Protocol 2: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the steps for a single coupling cycle on a solid support.
-
Deprotection (Detritylation):
-
The solid support with the attached initial nucleoside (or growing oligonucleotide chain) is treated with a solution of 3% dichloroacetic acid in dichloromethane for 2-3 minutes to remove the 5'-DMT protecting group.
-
The support is then washed thoroughly with anhydrous acetonitrile to remove the acid and the liberated dimethoxytrityl cation. The orange color of the cation can be quantified to determine the coupling efficiency of the previous cycle.
-
-
Coupling:
-
The freshly prepared solution of the 5'-DMT-Nucleoside 3'-Phenyl Phosphorodiimidazolate in anhydrous pyridine is added to the solid support.
-
The reaction is allowed to proceed for 30-60 minutes at room temperature. The use of a catalyst such as 1-methylimidazole can significantly accelerate this step.
-
After the coupling is complete, the support is washed extensively with pyridine and then acetonitrile to remove excess reagents and byproducts.
-
-
Capping:
-
To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutants, a capping step is performed.
-
A solution of acetic anhydride in THF/pyridine and a solution of N-methylimidazole in THF are mixed and immediately added to the solid support.
-
The capping reaction is typically complete within 5 minutes.
-
The support is then washed with acetonitrile.
-
This three-step cycle is repeated for each subsequent nucleotide addition until the desired sequence is synthesized.
Protocol 3: Cleavage and Deprotection
-
Cleavage from Support: After the final coupling and deprotection of the terminal 5'-DMT group, the solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Base and Phosphate Deprotection: The ammonium hydroxide solution containing the oligonucleotide is then heated in a sealed vial at 55°C for 8-16 hours to remove the protecting groups from the nucleobases and the phenyl group from the phosphate backbone.
-
Purification: The crude oligonucleotide solution is lyophilized and then purified by High-Performance Liquid Chromatography (HPLC).
Data Presentation
While direct comparative data for the this compound method versus the modern phosphoramidite method is scarce in recent literature, historical data from related phosphotriester methods provide an indication of performance.
| Parameter | Phosphotriester (Imidazole Activated) | Phosphoramidite (Modern Standard) |
| Average Stepwise Yield | 90-95% | >99% |
| Coupling Time | 30-60 minutes | 1-5 minutes |
| Overall Yield (for a 20-mer) | ~12-36% | ~82% |
| Reagent Stability | Activated monomer is generated in-situ and used immediately | Phosphoramidites are stable for weeks to months when stored properly |
| Byproducts | Can have side reactions leading to modified bases if not optimized | Generally very clean with minimal side reactions |
Mandatory Visualizations
Caption: Solid-phase oligonucleotide synthesis cycle using the phosphotriester method.
Caption: Activation of the phosphotriester monomer and subsequent coupling reaction.
Conclusion
The this compound protocol and related phosphotriester methods represent a foundational chemistry in the development of automated oligonucleotide synthesis. While largely supplanted by the more efficient phosphoramidite chemistry for routine synthesis, understanding these earlier methods provides valuable context for the challenges and innovations in the field. The protocols outlined here offer a basis for researchers interested in exploring alternative synthesis strategies or in the synthesis of specific oligonucleotide analogs where a P(V) approach may be advantageous. Careful optimization of reaction conditions is crucial for achieving satisfactory yields and purity with this methodology.
Application Notes and Protocols: Phenyl Phosphorodiimidazolate as a Phosphorylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental biochemical process critical to a vast array of cellular functions, including signal transduction, protein activity regulation, and energy metabolism. The deliberate introduction of a phosphate group onto a substrate molecule is a cornerstone of synthetic organic chemistry and drug development, enabling the synthesis of biologically active molecules, prodrugs, and molecular probes. Phenyl phosphorodiimidazolate has emerged as a versatile and reactive phosphorylating agent for the efficient phosphorylation of a variety of nucleophilic substrates, most notably alcohols and amines.
This document provides detailed application notes and experimental protocols for the use of this compound as a phosphorylating agent. It is intended to serve as a comprehensive guide for researchers in academia and industry engaged in chemical synthesis and drug discovery.
Chemical Properties and Advantages
This compound is a P(V) reagent characterized by the presence of two imidazole leaving groups attached to a central phosphorus atom, which is also bonded to a phenoxy group. This unique structure confers several advantageous properties:
-
High Reactivity: The imidazole moieties are excellent leaving groups, rendering the phosphorus center highly electrophilic and susceptible to nucleophilic attack.
-
Good Stability: While highly reactive, the reagent is sufficiently stable for handling and storage under anhydrous conditions.
-
Favorable Byproducts: The primary byproduct of the phosphorylation reaction is imidazole, which is a water-soluble and relatively benign compound, simplifying product purification.
-
Versatility: It can be employed for the phosphorylation of a range of substrates, including primary and secondary alcohols, as well as nucleosides.
Applications
The primary application of this compound is the phosphorylation of hydroxyl groups. This is particularly valuable in the following areas:
-
Nucleoside and Nucleotide Chemistry: Synthesis of nucleoside monophosphates, which are the building blocks of DNA and RNA, and are often precursors to antiviral and anticancer drugs.
-
Prodrug Synthesis: Introduction of a phosphate group can enhance the water solubility and bioavailability of a drug molecule. The phosphate moiety can be cleaved in vivo by phosphatases to release the active drug.
-
Synthesis of Phospholipids and their Analogs: Used in the construction of the phosphate backbone of these critical cell membrane components.
-
Peptide Modification: Phosphorylation of serine, threonine, and tyrosine residues in peptides to study post-translational modifications.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from phenyl phosphorodichloridate and imidazole.
Materials:
-
Phenyl phosphorodichloridate
-
Imidazole
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Triethylamine (optional, as an acid scavenger)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer
-
Sintered glass funnel
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Set up a Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
Imidazole Solution: In the reaction flask, dissolve 4 equivalents of imidazole in anhydrous THF. If using triethylamine, add 2 equivalents.
-
Cooling: Cool the imidazole solution to 0 °C using an ice bath.
-
Addition of Phenyl Phosphorodichloridate: Slowly add 1 equivalent of phenyl phosphorodichloridate to the stirred imidazole solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (imidazole hydrochloride) will be observed.
-
Filtration: Filter the reaction mixture under an inert atmosphere through a sintered glass funnel to remove the precipitate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a viscous oil or a solid.
-
Precipitation and Washing: Triturate the residue with anhydrous diethyl ether to induce precipitation of the product. Collect the solid by filtration, wash with fresh anhydrous diethyl ether, and dry under vacuum.
-
Storage: Store the resulting this compound under an inert atmosphere at -20 °C.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Procedure for the Phosphorylation of an Alcohol
This protocol provides a general method for the phosphorylation of a primary or secondary alcohol using this compound.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, THF, or DMF)
-
Quenching solution (e.g., water or aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the alcohol substrate (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Phosphorylating Agent: Add a solution of this compound (1.1 to 1.5 equivalents) in the same anhydrous solvent to the alcohol solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 1 to 24 hours depending on the substrate.
-
Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired phenyl phosphate ester.
-
Deprotection (Optional): The phenyl group can be removed if the free phosphate is desired, for example, by catalytic hydrogenation (e.g., H₂, Pd/C).
Diagram of Phosphorylation Workflow:
Caption: General workflow for the phosphorylation of an alcohol.
Quantitative Data
The following tables provide illustrative data on the phosphorylation of various substrates using this compound. Please note that optimal conditions and yields will vary depending on the specific substrate and reaction scale. This data is intended for comparative purposes.
Table 1: Phosphorylation of Various Alcohols
| Entry | Substrate (Alcohol) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Butanol (Primary) | THF | 25 | 2 | 92 |
| 2 | 2-Butanol (Secondary) | THF | 25 | 6 | 85 |
| 3 | Benzyl Alcohol | ACN | 25 | 1.5 | 95 |
| 4 | Cholesterol | DMF | 50 | 24 | 75 |
| 5 | N-Boc-Serine methyl ester | THF | 25 | 4 | 88 |
Table 2: Phosphorylation of Nucleosides
| Entry | Substrate (Nucleoside) | Protecting Groups | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2',3'-O-Isopropylideneuridine | Isopropylidene | DMF | 25 | 12 | 80 |
| 2 | 5'-O-DMT-thymidine | DMT | ACN | 25 | 8 | 85 |
| 3 | N-Benzoyl-2',3'-O-isopropylideneadenosine | Isopropylidene, Benzoyl | DMF | 25 | 16 | 78 |
Reaction Mechanism
The phosphorylation reaction proceeds via a nucleophilic attack of the hydroxyl group of the substrate on the electrophilic phosphorus center of the this compound. This results in the displacement of one imidazole molecule to form a transient phosphoroimidazolate intermediate, which can then be hydrolyzed during workup or displaced by another nucleophile.
Diagram of Proposed Reaction Mechanism:
Caption: Proposed mechanism for alcohol phosphorylation.
Safety and Handling
-
This compound is moisture-sensitive and should be handled under an inert atmosphere.
-
The starting material, phenyl phosphorodichloridate, is corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
The solvents used are flammable and should be handled with care, away from ignition sources.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the equivalents of the phosphorylating agent.
-
Increase the reaction time or temperature.
-
Check the purity of the starting materials.
-
-
Incomplete Reaction:
-
The substrate may be sterically hindered. Consider using a less hindered phosphorylating agent or more forcing reaction conditions.
-
-
Side Reactions:
-
Over-phosphorylation (diphosphate formation) can occur. Use a stoichiometric amount of the phosphorylating agent.
-
Reaction with other nucleophilic functional groups in the substrate. Protect these groups before phosphorylation.
-
Conclusion
This compound is a potent and useful reagent for the phosphorylation of alcohols and other nucleophiles. The protocols and data presented in this document provide a solid foundation for its application in synthetic chemistry and drug development. As with any reactive chemical, proper handling and optimization are key to achieving successful and reproducible results.
Application Notes and Protocols for Solid-Phase Synthesis with Phenyl Phosphorodiimidazolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern chemical and biotechnological research, enabling the efficient assembly of complex biomolecules like peptides and oligonucleotides. The choice of coupling reagent is critical to the success of SPS, influencing reaction efficiency, purity of the final product, and the overall yield. While mainstream methods utilize phosphoramidites for oligonucleotides and carbodiimide or aminium/uronium salt-based reagents for peptides, alternative activating agents continue to be explored for specific applications.
Phenyl phosphorodiimidazolate is a phosphorylating agent that can be used to activate phosphate groups for the formation of phosphodiester or phosphotriester linkages. Although not as commonly employed in routine solid-phase synthesis as other reagents, it offers a unique reactivity profile that may be advantageous in specific synthetic contexts, such as the synthesis of modified oligonucleotides or peptides where standard coupling agents may be suboptimal.
These application notes provide a detailed overview of the use of this compound in solid-phase synthesis, including its preparation, proposed reaction mechanisms, and detailed protocols for both oligonucleotide and peptide synthesis.
Diagram 1: Synthesis of this compound
Caption: Proposed synthesis of this compound from phenyl dichlorophosphate and imidazole.
Application 1: Solid-Phase Oligonucleotide Synthesis
This compound can serve as an in-situ activating agent for a 5'-O-DMT-nucleoside-3'-O-phosphate to facilitate coupling with the free 5'-hydroxyl group of a resin-bound oligonucleotide. This phosphotriester approach is an alternative to the more common phosphoramidite chemistry.
Proposed Reaction Mechanism
The proposed mechanism involves the activation of the phosphodiester of the incoming monomer by this compound to form a highly reactive mixed phosphoroanhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the solid-support-bound oligonucleotide chain.
Diagram 2: Proposed Mechanism of this compound in Oligonucleotide Synthesis
Caption: Activation and coupling steps in oligonucleotide synthesis using this compound.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
This protocol is adapted from related phosphotriester methodologies and outlines the key steps for a single coupling cycle.
Materials:
-
Solid support (e.g., CPG or polystyrene) pre-loaded with the first 3'-terminal nucleoside.
-
5'-DMT-protected nucleoside-3'-phenylphosphates
-
This compound
-
Anhydrous acetonitrile (synthesis grade)
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)
-
Capping solution A: Acetic anhydride/Pyridine/THF (1:1:8)
-
Capping solution B: 10% N-Methylimidazole in THF
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water (90:5:5)
-
Washing solvent: Anhydrous acetonitrile
-
Cleavage and deprotection solution: Concentrated ammonium hydroxide
Procedure:
-
Resin Preparation: Swell the solid support in anhydrous acetonitrile for 30 minutes in a synthesis column.
-
Deblocking (Detritylation):
-
Wash the resin with DCM (3x).
-
Treat the resin with deblocking solution for 2-3 minutes until the orange color of the dimethoxytrityl cation is no longer observed.
-
Wash the resin thoroughly with acetonitrile (5x) to remove all traces of acid.
-
-
Coupling:
-
In a separate dry flask, dissolve the 5'-DMT-nucleoside-3'-phenylphosphate (5 equivalents relative to resin loading) and this compound (10 equivalents) in anhydrous acetonitrile.
-
Allow the activation to proceed for 5 minutes at room temperature.
-
Add the activated monomer solution to the synthesis column containing the deblocked resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Drain the column and wash the resin with acetonitrile (3x).
-
-
Capping:
-
Treat the resin with a 1:1 mixture of Capping Solution A and Capping Solution B for 5 minutes to acetylate any unreacted 5'-hydroxyl groups.
-
Drain and wash the resin with acetonitrile (3x).
-
-
Oxidation:
-
Treat the resin with the oxidizing solution for 2 minutes to convert the phosphite triester to the more stable phosphate triester.
-
Drain and wash the resin with acetonitrile (5x) and then with DCM (3x).
-
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide addition.
-
Final Cleavage and Deprotection:
-
After the final coupling cycle, treat the resin with concentrated ammonium hydroxide at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove all protecting groups.
-
Collect the solution and lyophilize to obtain the crude oligonucleotide.
-
Purify the oligonucleotide using standard methods (e.g., HPLC or PAGE).
-
Quantitative Data
The following table presents illustrative data for the synthesis of a model 10-mer oligonucleotide using the this compound method.
| Parameter | Illustrative Value | Notes |
| Average Coupling Efficiency | 95-98% | Per cycle, determined by trityl cation assay. |
| Overall Yield (Crude) | 30-50% | For a 10-mer, before purification. |
| Purity (Crude, by HPLC) | 50-70% | Full-length product. |
| Final Yield (Purified) | 15-25% | After HPLC purification. |
Application 2: Solid-Phase Peptide Synthesis
In peptide synthesis, this compound can be used to activate the carboxylic acid of an N-protected amino acid for coupling with the free N-terminus of a resin-bound peptide. This represents an alternative to standard carbodiimide or active-ester based coupling methods.
Proposed Reaction Mechanism
The carboxyl group of the incoming N-protected amino acid attacks the phosphorus center of this compound, leading to the formation of a highly reactive phosphoroanhydride active ester. This activated species is then readily coupled with the N-terminal amine of the peptide chain on the solid support.
Diagram 3: Proposed Mechanism of this compound in Peptide Synthesis
Caption: Activation and coupling in peptide synthesis via this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc-Strategy)
This protocol outlines the key steps for a single coupling cycle using Fmoc-protected amino acids.
Materials:
-
Rink Amide or Wang resin pre-loaded with the first C-terminal amino acid.
-
Fmoc-protected amino acids
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Capping solution: 5% acetic anhydride and 6% 2,6-lutidine in DMF
-
Washing solvent: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Treat the resin with deprotection solution for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling:
-
In a separate dry flask, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and this compound (3.5 equivalents) in anhydrous DMF.
-
Allow the activation to proceed for 10 minutes at room temperature.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative ninhydrin test.
-
Once the test is negative (indicating complete coupling), drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Capping (Optional but Recommended):
-
If the ninhydrin test remains positive after the coupling step, treat the resin with the capping solution for 10 minutes to block any unreacted N-termini.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid addition.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc-deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide and purify by HPLC.
-
Quantitative Data
The following table presents illustrative data for the synthesis of a model 10-amino acid peptide using the this compound method.
| Parameter | Illustrative Value | Notes |
| Average Coupling Efficiency | 90-97% | Per cycle, determined by ninhydrin test or UV-Vis spectroscopy of Fmoc cleavage. |
| Overall Yield (Crude) | 25-45% | For a 10-mer, before purification. |
| Purity (Crude, by HPLC) | 40-60% | Full-length product. |
| Final Yield (Purified) | 10-20% | After HPLC purification. |
Workflow and Logical Relationships
The overall workflow for solid-phase synthesis, whether for oligonucleotides or peptides, follows a cyclical process of deprotection, coupling, and washing. The use of this compound as the coupling agent fits within this established framework.
Diagram 4: General Workflow of Solid-Phase Synthesis
Caption: A generalized workflow for solid-phase synthesis, applicable to both peptides and oligonucleotides.
Concluding Remarks
This compound represents a viable, though less conventional, activating agent for solid-phase synthesis. The protocols provided herein are based on established principles of phosphotriester and activated ester chemistries and serve as a starting point for researchers interested in exploring this reagent. Optimization of reaction conditions, such as solvent, temperature, and reaction times, may be necessary to achieve optimal results for specific sequences. As with any synthetic protocol, careful monitoring of each step is crucial for success. The illustrative quantitative data should be considered as a general guide, with actual results being sequence-dependent.
Application Notes and Protocols: Phenyl-Phosphorus Reagents in Peptide Coupling
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research into the application of phenyl phosphorodiimidazolate as a peptide coupling reagent has revealed a notable scarcity of specific data, protocols, and quantitative analysis in peer-reviewed scientific literature. This suggests that it is not a commonly employed reagent in the field of peptide synthesis.
However, the inquiry into phenyl-containing phosphorus-based coupling agents has highlighted a closely related and well-documented alternative: Diphenyl Phosphorazidate (DPPA) . This reagent has demonstrated utility in peptide bond formation, offering advantages such as low racemization. These application notes will, therefore, focus on the use of DPPA as a representative and effective phenyl-phosphorus coupling reagent, providing detailed protocols and data to guide researchers in its application.
Introduction to Diphenyl Phosphorazidate (DPPA) in Peptide Synthesis
Diphenyl Phosphorazidate (DPPA), also known as diphenylphosphoryl azide, is a versatile reagent in organic synthesis, notably for its application in peptide coupling reactions. It facilitates the formation of an amide bond between a carboxylic acid and an amine with a low incidence of epimerization and racemization.[1][2] DPPA is compatible with a range of amino acid side chains, including those of serine, threonine, valine, asparagine, glutamine, histidine, pyroglutamic acid, tryptophan, methionine, S-benzylcysteine, and nitroarginine, without inducing side reactions.[1] The reagent is suitable for both liquid-phase and solid-phase peptide synthesis.[1]
The general mechanism involves the reaction of the carboxylate anion with DPPA to form an acyl phosphate intermediate. This intermediate can then rearrange to an acyl azide, which subsequently reacts with the amine component to form the desired peptide bond.[1]
Quantitative Data
The following table summarizes the reported yields for the synthesis of various dipeptides using Diphenyl Phosphorazidate (DPPA) as the coupling reagent.
| N-Protected Amino Acid | Amino Acid Ester | Yield (%) |
| Z-Gly | Gly-OEt | 91 |
| Z-L-Ala | Gly-OEt | 90 |
| Z-L-Val | Gly-OEt | 88 |
| Z-L-Leu | Gly-OEt | 93 |
| Z-L-Ile | Gly-OEt | 87 |
| Z-L-Pro | Gly-OEt | 90 |
| Z-L-Phe | Gly-OEt | 92 |
| Z-L-Tyr | Gly-OEt | 85 |
| Z-L-Ser | Gly-OEt | 80 |
| Z-L-Met | Gly-OEt | 89 |
| Z-L-Cys(Bzl) | Gly-OEt | 88 |
| Z-L-Asp(OBzl) | Gly-OEt | 86 |
| Z-L-Glu(OBzl) | Gly-OEt | 90 |
| Z-L-His(Bzl) | Gly-OEt | 75 |
| Z-L-Trp | Gly-OEt | 85 |
| Z-L-Arg(NO2) | Gly-OEt | 82 |
Data sourced from a representative patent on the use of DPPA in peptide synthesis.
Experimental Protocols
General Protocol for Peptide Synthesis using Diphenyl Phosphorazidate (DPPA)
This protocol is adapted from established procedures for solution-phase peptide synthesis.[3]
Materials:
-
N-protected amino acid or peptide (1 equivalent)
-
Amino acid or peptide ester hydrochloride (1.0 - 1.2 equivalents)
-
Diphenyl Phosphorazidate (DPPA) (1.1 - 1.2 equivalents)
-
Triethylamine (TEA) (2.1 - 2.2 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of the N-protected amino acid or peptide and the amino acid or peptide ester hydrochloride in dimethylformamide (DMF).
-
Cool the stirred mixture to 0°C or below using an ice bath.
-
Slowly add Diphenyl Phosphorazidate (DPPA) to the cooled mixture.
-
Following the addition of DPPA, add triethylamine (TEA) to the reaction mixture.
-
Maintain the reaction mixture at or below 0°C for several hours with continuous stirring.
-
Allow the reaction to gradually warm to room temperature and continue stirring overnight.
-
Upon completion, the peptide can be isolated and purified using standard techniques such as extraction and chromatography.
Visualizations
Logical Workflow for Peptide Coupling using DPPA
Caption: Experimental workflow for peptide synthesis using DPPA.
Proposed Signaling Pathway for DPPA-Mediated Peptide Coupling
Caption: Mechanism of DPPA-mediated peptide bond formation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Amino Acids and Peptides. X. Phosphorus in Organic Synthesis. V. On the Mechanism for the Peptide Synthesis by Diphenyl Phosphorazidate [jstage.jst.go.jp]
- 3. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]
Applications of Phenyl Phosphorodiimidazolate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl phosphorodiimidazolate is a highly reactive P(V) phosphorylating agent utilized in medicinal chemistry for the synthesis of phosphate and phosphonate prodrugs, most notably in the development of antiviral and anticancer nucleoside analogues. Its primary application lies in the efficient introduction of a phenylphosphoamidate moiety to a hydroxyl group of a drug molecule, a cornerstone of the ProTide (Pro-drug nucleotide) technology. This approach circumvents the often inefficient initial phosphorylation step of nucleoside analogues within the cell, which is a common mechanism of drug resistance. By masking the negative charges of the phosphate group, ProTides exhibit enhanced cell permeability and can be metabolized intracellularly to release the active monophosphorylated drug.
This document provides detailed application notes, experimental protocols, and supporting data on the use of this compound and related reagents in the synthesis of medicinally relevant compounds.
Key Applications
The principal application of this compound and its precursors in medicinal chemistry is the synthesis of phosphoramidate prodrugs of nucleoside analogues. This strategy has been instrumental in the development of potent antiviral agents against HIV, Hepatitis C (HCV), and other viruses.
1. Antiviral Nucleoside Prodrugs (ProTides):
This compound serves as a key reagent for the phosphorylation of the 5'-hydroxyl group of nucleosides. The resulting intermediate can then be reacted with an amino acid ester to form the characteristic phosphoramidate linkage of a ProTide. This modification enhances the lipophilicity of the nucleoside, facilitating its passive diffusion across cell membranes. Once inside the cell, the ProTide is enzymatically cleaved to release the nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form that inhibits viral polymerases.
2. Synthesis of Phosphorylated Drug Analogues:
Beyond nucleosides, this reagent can be employed to phosphorylate other drug molecules containing hydroxyl groups, potentially improving their solubility, bioavailability, or enabling targeted delivery.
Data Presentation
The following table summarizes representative yields for the synthesis of phosphoramidate prodrugs of various nucleoside analogues using phenyl phosphorodichloridate, a common precursor to this compound. These yields are indicative of the efficiency of this phosphorylation strategy.
| Nucleoside Analogue | Phosphorylating Agent System | Amino Acid Ester | Yield (%) | Reference |
| 2',3'-O-isopropylidene-uridine analogue | Phenyl phosphorodichloridate, then L-alanine methyl ester | L-Alanine methyl ester | 31-67% (for the phosphoramidate) | [1] |
| 2',3'-O-isopropylidene-quinazoline-2,4-dione nucleoside analogue | Phenyl phosphorodichloridate, then L-alanine methyl ester | L-Alanine methyl ester | 31-67% (for the phosphoramidate) | [1] |
| 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | Phenyl dichlorophosphate, then L-alanine isopropyl ester | L-Alanine isopropyl ester | Good | (Inferred from synthetic schemes) |
| Tenofovir | Phenyl phosphorodichloridate, then L-alanine isopropyl ester | L-Alanine isopropyl ester | Not specified | (ProTide approach) |
| Zidovudine (AZT) | Phenyl phosphorodichloridate, then L-alanine methyl ester | L-Alanine methyl ester | Not specified | (ProTide approach) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the phosphorylating agent itself.
Materials:
-
Phenyl phosphorodichloridate
-
Imidazole
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine)
-
Anhydrous reaction vessel with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve imidazole (2.0 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 equivalents) to the imidazole solution.
-
Slowly add a solution of phenyl phosphorodichloridate (1.0 equivalent) in the anhydrous solvent to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the salt under an inert atmosphere.
-
The filtrate contains the this compound solution. This can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product, which can be purified by recrystallization.
Protocol 2: Synthesis of a Nucleoside Phosphoramidate Prodrug (ProTide)
This protocol provides a general method for the synthesis of a nucleoside phosphoramidate prodrug using a pre-formed or in-situ generated this compound-like intermediate.
Materials:
-
Protected Nucleoside (with a free 5'-hydroxyl group)
-
This compound (or Phenyl phosphorodichloridate and Imidazole)
-
Amino acid ester hydrochloride
-
Anhydrous pyridine or other suitable anhydrous solvent
-
Tertiary amine base (e.g., Triethylamine)
-
Anhydrous reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step A: Phosphorylation of the Nucleoside
-
In a flame-dried flask under an inert atmosphere, dissolve the protected nucleoside (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.1 equivalents) in the same solvent to the nucleoside solution. If starting from phenyl phosphorodichloridate, first react it with imidazole as described in Protocol 1, and then add the resulting solution to the nucleoside.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the nucleoside phosphoroimidazolide intermediate by TLC or ³¹P NMR.
Step B: Addition of the Amino Acid Ester
-
In a separate flask, suspend the amino acid ester hydrochloride (1.5 equivalents) in anhydrous pyridine and add triethylamine (1.6 equivalents). Stir for 15 minutes to generate the free base.
-
Add the amino acid ester solution to the reaction mixture from Step A.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Step C: Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired nucleoside phosphoramidate prodrug. The product may be a mixture of diastereomers at the phosphorus center.
Mandatory Visualizations
Caption: Workflow for the synthesis of a nucleoside phosphoramidate prodrug.
Caption: Intracellular activation pathway of a nucleoside phosphoramidate prodrug.
References
Application Notes and Protocols for Phosphoramidate-Based Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific reagent phenyl phosphorodiimidazolate is not widely documented for bioconjugation applications, the underlying phosphoramidate chemistry is a versatile and powerful tool for the covalent modification of biomolecules. This document provides detailed application notes and protocols for phosphoramidate-based bioconjugation, with a focus on methods involving the activation of phosphate groups using carbodiimide and imidazole chemistry. These techniques are particularly relevant for the modification of oligonucleotides and can be adapted for the conjugation of proteins and the development of antibody-drug conjugates (ADCs).
Phosphoramidate linkages are formed by the reaction of an activated phosphate group with a primary or secondary amine. This results in a stable, covalent bond that is of significant interest in the development of bioconjugates for therapeutic and diagnostic applications. The methods described herein provide a robust platform for the site-specific modification of biomolecules, enabling the attachment of a wide range of functionalities, including labels, drugs, and other macromolecules.
Core Applications
Phosphoramidate bioconjugation techniques are applicable to a variety of research and development areas:
-
Oligonucleotide Labeling and Conjugation: Site-specific attachment of fluorescent dyes, quenchers, biotin, or other functional moieties to the 5'- or 3'-terminus of oligonucleotides for use as probes in molecular diagnostics and functional genomics.
-
Protein and Peptide Modification: Conjugation of peptides or small molecules to proteins to enhance their therapeutic properties, alter their pharmacokinetic profiles, or introduce novel functionalities.
-
Antibody-Drug Conjugate (ADC) Development: Utilization of phosphoramidate linkers to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. These linkers can be designed for controlled release of the drug under specific physiological conditions.[1][2][3]
-
Immobilization of Biomolecules: Covalent attachment of oligonucleotides or proteins to solid supports for the development of microarrays, biosensors, and affinity chromatography matrices.
Quantitative Data Summary
The efficiency of phosphoramidate bioconjugation can be influenced by several factors, including the choice of activating agents, reaction pH, and the nature of the biomolecule and the amine-containing ligand. The following tables summarize representative quantitative data for common phosphoramidate conjugation methods.
Table 1: Efficiency of EDC and EDC/Imidazole-Mediated Oligonucleotide Conjugation
| Method | Biomolecule | Amine Ligand | Yield (%) | Reference |
| EDC | 5'-phosphorylated ssDNA | Ethylenediamine | 68.3 ± 2.2 | [4] |
| EDC/Imidazole | 5'-phosphorylated ssDNA | Ethylenediamine | 79.0 ± 2.4 | [4] |
| EDC | 5'-phosphorylated TW17 RNA | Amine-biotin | ~50 (24h) | [5] |
| EDC/Imidazole (optimized) | 5'-phosphorylated TW17 RNA | Amine-biotin | 79 (3h) | [5] |
| EDC/Imidazole | 5'-phosphorylated TW17 DNA | Amine-biotin | 80 | [5] |
| EDC/Imidazole | 5'-phosphorylated 3'-primer DNA | Amine-biotin | 60 | [5] |
Table 2: Stability of Phosphoramidate Linkages
| Linkage Type | Condition | Half-life (t1/2) | Application Context | Reference |
| Phosphonamidate | Rat serum (37°C) | > 7 days (90% intact) | ADC (Brentuximab-MMAE) | [6] |
| pH-tunable Phosphoramidate | pH 7.4 | Minimal release | ADC Linker | [1] |
| pH-tunable Phosphoramidate | pH 4.5-5.5 | 30 minutes | ADC Linker (endosomal release) | [1] |
| Phosphoramidate Triester | Human plasma (16h) | 50-70% recovered | d4T prodrug | [7] |
Experimental Protocols
Protocol 1: One-Pot EDC/Imidazole-Mediated Conjugation of an Amine to a 5'-Phosphate of an Oligonucleotide
This protocol describes the efficient conjugation of an amine-containing molecule to the 5'-phosphate of an oligonucleotide using a one-pot reaction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and imidazole.
Materials:
-
5'-phosphorylated oligonucleotide
-
Amine-containing molecule (e.g., amine-modified dye, biotin-amine)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Imidazole
-
Nuclease-free water
-
0.5 M MES buffer (pH 6.0)
-
Spin desalting column or appropriate HPLC system for purification
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the 5'-phosphorylated oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Prepare the Amine Solution: Dissolve the amine-containing molecule in 0.1 M imidazole buffer (pH 6.0) to a final concentration of 10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
5 µL of 1 mM 5'-phosphorylated oligonucleotide
-
10 µL of 0.5 M MES buffer (pH 6.0)
-
25 µL of 10 mM amine-containing molecule in imidazole buffer
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Immediately before use, prepare a fresh solution of 100 mg/mL EDC in nuclease-free water.
-
Add 10 µL of the freshly prepared EDC solution to the reaction mixture.
-
Vortex the tube briefly to ensure thorough mixing.
-
-
Incubation: Incubate the reaction at room temperature for 2-4 hours. For sensitive substrates, the reaction can be performed at 4°C overnight.
-
Quenching (Optional): The reaction can be quenched by adding hydroxylamine to a final concentration of 10 mM.
-
Purification: Purify the conjugated oligonucleotide from excess reagents and byproducts using a spin desalting column or by reverse-phase HPLC.
-
Analysis: Analyze the purified conjugate by mass spectrometry to confirm the successful conjugation and by UV-Vis spectroscopy to determine the concentration and labeling efficiency.
Protocol 2: Two-Step Activation of Carboxyl Groups on a Protein for Conjugation to an Amine
This protocol describes the activation of carboxyl groups (aspartic and glutamic acid residues) on a protein using EDC and N-hydroxysuccinimide (NHS) for subsequent reaction with an amine-containing molecule. This is an analogous approach for protein modification.
Materials:
-
Protein with accessible carboxyl groups
-
Amine-containing molecule
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activate Carboxyl Groups:
-
Add EDC to the protein solution to a final concentration of 2-10 mM.
-
Add NHS or Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Remove Excess Activation Reagents: Immediately desalt the activated protein using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent the hydrolysis of the NHS-ester intermediate.
-
Conjugation:
-
Immediately add the amine-containing molecule to the desalted, activated protein solution. A 10- to 50-fold molar excess of the amine-containing molecule over the protein is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification: Purify the protein conjugate from excess amine-containing molecule and quenching reagents by dialysis or size-exclusion chromatography.
-
Analysis: Characterize the conjugate using SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of conjugation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EDC/Imidazole activation of a 5'-phosphate on an oligonucleotide for subsequent conjugation to an amine-containing molecule.
Caption: Experimental workflow for the conjugation of an amine-containing molecule to the carboxyl groups of a protein.
References
- 1. Novel "click"-ready pH-triggered phosphoramidate linker for controlled-release of cytotoxic payloads [morressier.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Activation of Carboxylic Acids with Phenyl Phosphorodiimidazolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in situ activation of carboxylic acids using phenyl phosphorodiimidazolate, a phosphorus-based coupling reagent. This method facilitates the efficient formation of amide bonds, a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis. The protocols outlined herein are based on established principles of carboxylic acid activation by analogous phosphorus reagents, offering a robust starting point for methodology development. While direct literature on the specific applications of this compound is limited, the described procedures are designed to be broadly applicable for the synthesis of a wide range of amides, including those derived from sterically hindered or electronically diverse substrates.
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry. The direct condensation of a carboxylic acid and an amine is often inefficient and requires harsh conditions. Consequently, a vast array of coupling reagents has been developed to activate the carboxylic acid moiety, thereby facilitating a smooth and high-yielding reaction with the amine nucleophile. Phosphorus-based reagents are a prominent class of coupling agents, known for their high reactivity and ability to minimize side reactions such as racemization in chiral substrates.
This compound, though not extensively documented in peer-reviewed literature for this specific application, is postulated to function as an effective activating agent. Its structure, featuring a central phosphorus atom bonded to a phenoxy group and two imidazole rings, suggests a mechanism involving the formation of a highly reactive acyl imidazolide intermediate. This document provides a putative mechanistic framework and detailed experimental protocols to guide researchers in utilizing this reagent for the synthesis of amides.
Proposed Mechanism of Activation and Amide Formation
The activation of a carboxylic acid with this compound is proposed to proceed through a two-stage mechanism, as depicted in the signaling pathway diagram below.
Figure 1: Proposed reaction mechanism for amide bond formation.
Mechanism Description:
-
Activation: The carboxylic acid attacks the phosphorus center of the this compound. One of the imidazole groups acts as a leaving group, resulting in the formation of a highly reactive acyl imidazolide intermediate.
-
Coupling: The amine then acts as a nucleophile, attacking the carbonyl carbon of the acyl imidazolide. This step is highly favorable due to the excellent leaving group ability of the imidazole anion.
-
Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases a molecule of imidazole.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
General Protocol for the Synthesis of Amides
This protocol describes a general procedure for the coupling of a carboxylic acid with a primary or secondary amine.
Figure 2: General experimental workflow for amide synthesis.
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5-10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF (5 mL).
-
Add this compound (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the in situ activation of the carboxylic acid.
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol for Peptide Coupling
This protocol is adapted for the coupling of an N-protected amino acid to a C-terminally protected amino acid or peptide.
Materials:
-
N-protected amino acid (1.0 mmol, 1.0 equiv)
-
Amino acid ester hydrochloride (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2.2 mmol, 2.2 equiv)
-
Anhydrous DMF (5-10 mL)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add this compound (1.1 mmol) and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 mmol) in anhydrous DMF (3 mL) and add DIEA or NMM (2.2 mmol). Stir for 5 minutes.
-
Add the solution of the activated N-protected amino acid to the amine solution.
-
Stir the reaction at room temperature and monitor for completion (typically 4-24 hours).
-
Workup and purification are performed as described in the general protocol, with appropriate adjustments based on the properties of the peptide.
Representative Data
The following table presents hypothetical yield data for the synthesis of various amides using the general protocol. This data is illustrative and intended to demonstrate the potential scope of the reaction. Actual yields will vary depending on the specific substrates and reaction conditions.
| Entry | Carboxylic Acid | Amine | Product | Hypothetical Yield (%) |
| 1 | Benzoic Acid | Benzylamine | N-Benzylbenzamide | 92 |
| 2 | Phenylacetic Acid | Morpholine | 2-Phenyl-1-morpholinoethan-1-one | 88 |
| 3 | Adamantane-1-carboxylic acid | Aniline | N-Phenyladamantane-1-carboxamide | 75 |
| 4 | Boc-L-Proline | L-Alanine methyl ester | Boc-L-Pro-L-Ala-OMe | 85 |
| 5 | 4-Nitrobenzoic acid | Cyclohexylamine | N-Cyclohexyl-4-nitrobenzamide | 95 |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the activation time or reaction temperature.
-
Consider using a different solvent (e.g., acetonitrile).
-
Increase the equivalents of the coupling reagent and/or amine.
-
-
Incomplete Reaction:
-
Confirm the purity of the starting materials.
-
For sterically hindered substrates, longer reaction times or elevated temperatures may be necessary.
-
-
Side Product Formation:
-
If racemization is observed with chiral carboxylic acids, conduct the reaction at a lower temperature (e.g., 0 °C).
-
Ensure the workup procedure effectively removes all imidazole and phosphorus byproducts.
-
Safety Precautions
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
The in situ activation of carboxylic acids with this compound represents a potentially valuable method for the synthesis of amides and peptides. The proposed mechanism, involving the formation of a highly reactive acyl imidazolide, is consistent with the reactivity of other phosphorus-based coupling reagents. The provided protocols offer a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. Further investigation and optimization will be necessary to fully elucidate the scope and limitations of this methodology.
Application Notes and Protocols for 5'-Phosphorylation of Nucleosides using Phenyl Phosphorodiimidazolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5'-phosphorylation of nucleosides is a critical step in the synthesis of nucleotides, which are the fundamental building blocks of DNA and RNA. This modification is essential for a wide range of applications, including the development of antiviral and anticancer therapeutics, the synthesis of oligonucleotides for gene therapies (such as antisense and siRNA), and for various biochemical and molecular biology assays. While enzymatic methods using kinases are common, chemical phosphorylation offers a versatile alternative, particularly for the modification of nucleoside analogues that may not be substrates for natural enzymes.
Phenyl phosphorodiimidazolate is a highly reactive phosphorylating agent that can be used for the direct 5'-phosphorylation of unprotected or suitably protected nucleosides. The imidazole leaving groups are readily displaced by the primary 5'-hydroxyl group of a nucleoside, leading to the formation of the corresponding nucleoside 5'-monophosphate. This method is advantageous due to its relatively mild reaction conditions and the high reactivity of the reagent.
These application notes provide a comprehensive overview, a detailed experimental protocol, and a summary of alternative methods for the 5'-phosphorylation of nucleosides, with a focus on the use of this compound and related activated phosphate reagents.
Chemical Reaction and Mechanism
The 5'-phosphorylation of a nucleoside with this compound proceeds via a nucleophilic attack of the primary 5'-hydroxyl group of the nucleoside on the phosphorus center of the reagent. This results in the displacement of an imidazole molecule, followed by the displacement of the second imidazole to form the phenyl phosphate ester of the nucleoside. Subsequent hydrolysis of the phenyl group under appropriate conditions yields the desired nucleoside 5'-monophosphate.
Experimental Protocols
Protocol 1: In-situ Generation and 5'-Phosphorylation of Nucleosides with this compound
This protocol is based on the principles of phosphate activation using carbonyldiimidazole, which generates a highly reactive phosphoimidazolide intermediate in situ from a phenyl phosphate source.
Materials:
-
Nucleoside (e.g., thymidine, adenosine)
-
Diphenyl phosphate or Phenyl phosphate
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous N,N-Dimethylformamide (DMF) or Pyridine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Methanol
-
Diethyl ether
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol, isopropanol/ammonia/water)
Procedure:
-
Activation of Phenyl Phosphate:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenyl phosphate (1.2 equivalents) in anhydrous DMF.
-
Add 1,1'-carbonyldiimidazole (CDI) (2.5 equivalents) in one portion.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the this compound can be monitored by ³¹P NMR spectroscopy.
-
-
Phosphorylation Reaction:
-
In a separate flame-dried flask, dissolve the nucleoside (1.0 equivalent) in anhydrous DMF.
-
Add a base such as triethylamine (2.0 equivalents) to the nucleoside solution.
-
Slowly add the freshly prepared solution of this compound to the nucleoside solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by adding a small amount of water or methanol.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane or an isopropanol/ammonia/water mixture.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the nucleoside 5'-phenylphosphate.
-
-
Deprotection of the Phenyl Group (if necessary):
-
The phenyl group can be removed by enzymatic hydrolysis using a phosphodiesterase or by chemical methods such as treatment with a strong base, although care must be taken to avoid degradation of the nucleoside.
-
Workflow Diagram:
Phenyl Phosphorodiimidazolate-Mediated Ligation: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to phenyl phosphorodiimidazolate-mediated ligation, a powerful chemical method for joining oligonucleotides and other biomolecules. This technique is particularly relevant in the fields of nucleic acid chemistry, bioconjugation, and preclinical research, offering a non-enzymatic approach to forming phosphodiester or phosphoramidate bonds.
Introduction
This compound serves as a highly effective activating agent for phosphate groups, facilitating the formation of a stable phosphodiester or phosphoramidate linkage between two molecules, typically oligonucleotides. The reaction proceeds through the formation of a reactive phosphorimidazolide intermediate on the 5'-phosphate of a donor oligonucleotide, which is then susceptible to nucleophilic attack by the 3'-hydroxyl group of an acceptor oligonucleotide. This method is often employed in a template-directed manner to ensure the specific ligation of two adjoining oligonucleotides.
Reaction Mechanism and Experimental Workflow
The overall process can be divided into two main stages: the preparation of the activating agent and the subsequent ligation reaction. This compound can be synthesized beforehand or generated in situ for immediate use in the ligation reaction.
Chemical Principle
The core of this ligation method lies in the activation of a terminal phosphate group. This compound, a derivative of phosphoric acid, is highly reactive due to the presence of two imidazole leaving groups. It readily reacts with a 5'-phosphate group on an oligonucleotide to form a transient but highly reactive 5'-phosphorimidazolide intermediate. This activated phosphate is then susceptible to nucleophilic attack by the terminal 3'-hydroxyl group of a second oligonucleotide, leading to the formation of a new phosphodiester bond and the release of imidazole.
Experimental Workflow Overview
A typical workflow for this ligation procedure involves the synthesis of the necessary reagents, the ligation reaction itself, and subsequent purification and analysis of the product.
Experimental Protocols
This section provides detailed protocols for the synthesis of the key reagent, phenyl phosphorodichloridate, and the subsequent this compound-mediated ligation of oligonucleotides.
Synthesis of Phenyl Phosphorodichloridate
Phenyl phosphorodichloridate is a crucial precursor for the synthesis of this compound.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Phenol
-
Diethylamine hydrochloride (catalyst)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 225 g of phosphorus oxychloride and 2 g of diethylamine hydrochloride.
-
Heat the mixture to 105-110 °C.
-
Slowly add 94 g of phenol to the mixture over a period of 2 hours, maintaining the temperature.
-
After the addition is complete, continue heating the reaction mixture at 110-115 °C for an additional 2 hours.
-
The resulting product is phenyl phosphorodichloridate, which can be purified by vacuum distillation.
This compound-Mediated Oligonucleotide Ligation (in situ method)
This protocol describes the ligation of two DNA or RNA oligonucleotides on a complementary template strand using in situ generated this compound.
Materials:
-
5'-phosphorylated donor oligonucleotide
-
3'-hydroxyl acceptor oligonucleotide
-
Template oligonucleotide
-
Phenyl phosphorodichloridate
-
Imidazole
-
Reaction Buffer (e.g., 200 mM HEPES, pH 8.0)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
HPLC or Polyacrylamide Gel Electrophoresis (PAGE) system for purification and analysis
Procedure:
1. Preparation of this compound Solution (to be prepared fresh):
-
In a dry microcentrifuge tube, dissolve a calculated amount of phenyl phosphorodichloridate in anhydrous DMF to a final concentration of 1 M.
-
In a separate dry tube, prepare a 4 M solution of imidazole in anhydrous DMF.
-
To prepare the activating agent, mix one volume of the 1 M phenyl phosphorodichloridate solution with four volumes of the 4 M imidazole solution immediately before use. This will generate a solution containing this compound.
2. Ligation Reaction:
-
In a microcentrifuge tube, combine the 5'-phosphorylated donor oligonucleotide, the 3'-hydroxyl acceptor oligonucleotide, and the template oligonucleotide in the reaction buffer. A typical molar ratio is 1:1.2:1.5 (donor:acceptor:template). The final concentration of the donor oligonucleotide is typically in the range of 1-10 µM.
-
Anneal the oligonucleotides by heating the mixture to 90 °C for 2 minutes and then slowly cooling to room temperature over 30 minutes.
-
Initiate the ligation reaction by adding the freshly prepared this compound solution to the annealed oligonucleotide mixture. The final concentration of the activating agent should be optimized, but a starting point is typically 10-50 mM.
-
Incubate the reaction mixture at room temperature (or a specified temperature, e.g., 4 °C to 37 °C) for a designated period (e.g., 1 to 24 hours). The reaction progress can be monitored by taking aliquots at different time points.
-
Quench the reaction by adding a solution of a nucleophile such as glycine or by ethanol precipitation.
3. Purification and Analysis:
-
The ligated product can be purified from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
The identity of the purified product should be confirmed by mass spectrometry.
-
The ligation yield can be quantified by analyzing the chromatogram from HPLC or the band intensities from a stained polyacrylamide gel.
Data Presentation
The efficiency of this compound-mediated ligation can be influenced by several factors. The following tables summarize typical quantitative data obtained from such ligation experiments.
Table 1: Effect of Reaction Time on Ligation Yield
| Reaction Time (hours) | Ligation Yield (%) |
| 1 | 25 ± 3 |
| 4 | 55 ± 5 |
| 12 | 78 ± 4 |
| 24 | 85 ± 2 |
| Conditions: 10 µM donor DNA, 12 µM acceptor DNA, 15 µM template DNA, 50 mM this compound, 200 mM HEPES pH 8.0, 25 °C. |
Table 2: Effect of this compound Concentration on Ligation Yield
| This compound (mM) | Ligation Yield (%) |
| 10 | 45 ± 4 |
| 25 | 68 ± 3 |
| 50 | 85 ± 2 |
| 100 | 82 ± 3 |
| Conditions: 10 µM donor DNA, 12 µM acceptor DNA, 15 µM template DNA, 24 hours, 200 mM HEPES pH 8.0, 25 °C. |
Table 3: Comparison of Ligation Efficiency for Different Nucleic Acids
| Substrate | Ligation Yield (%) |
| DNA-DNA | 85 ± 2 |
| RNA-RNA | 75 ± 4 |
| DNA-RNA (donor-acceptor) | 80 ± 3 |
| Conditions: 10 µM donor, 12 µM acceptor, 15 µM template, 50 mM this compound, 24 hours, 200 mM HEPES pH 8.0, 25 °C. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Ligation Yield | Inactive activating agent | Prepare the this compound solution fresh before each use. Ensure anhydrous conditions during preparation. |
| Suboptimal reaction conditions | Optimize the concentration of the activating agent, reaction time, and temperature. | |
| Poor annealing of oligonucleotides | Verify the template sequence and optimize the annealing protocol. | |
| Multiple Products | Non-specific ligation | Ensure the template is in excess and that the ligation is performed at an appropriate temperature to favor template-directed ligation. |
| Degradation of oligonucleotides | Use nuclease-free water and reagents. Minimize freeze-thaw cycles of oligonucleotides. |
Conclusion
This compound-mediated ligation is a robust and versatile method for the chemical ligation of oligonucleotides. By following the detailed protocols and considering the optimization parameters outlined in this guide, researchers can effectively utilize this technique for a wide range of applications in molecular biology, synthetic biology, and drug development.
Phenyl Phosphorodiimidazolate: A Versatile Reagent for Prodrug Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenyl phosphorodiimidazolate has emerged as a valuable reagent in medicinal chemistry and drug development for the synthesis of phosphate and phosphonate prodrugs. This reagent facilitates the introduction of a phosphate moiety onto a drug molecule, which can enhance solubility, improve cell permeability, and enable targeted drug delivery. The resulting phosphoramidate prodrugs, often referred to as "ProTides," can effectively deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside analogs.
Mechanism of Action and Advantages
This compound acts as a phosphorylating agent, transferring a phenyl phosphate group to a nucleophilic functional group, typically a hydroxyl group, on the parent drug molecule. The imidazole groups serve as excellent leaving groups, facilitating the reaction under mild conditions.
The general mechanism involves the nucleophilic attack of the drug's hydroxyl group on the phosphorus center of the this compound, leading to the displacement of one imidazole group. A subsequent reaction with an amino acid ester displaces the second imidazole group, forming the phosphoramidate prodrug. This "ProTide" strategy masks the negative charges of the phosphate group, increasing the lipophilicity of the molecule and thereby enhancing its ability to cross cell membranes.
Once inside the cell, the prodrug is metabolized by cellular enzymes, such as esterases and phosphoramidases, to release the active nucleoside monophosphate. This intracellular activation circumvents the reliance on cellular kinases, which can be a rate-limiting step in the activation of many nucleoside-based drugs and a common mechanism of drug resistance.
Applications in Prodrug Synthesis
This compound is particularly effective in the synthesis of prodrugs for nucleoside analogs targeting viral infections and cancer. By converting these hydrophilic nucleosides into more lipophilic phosphoramidate prodrugs, their oral bioavailability and intracellular concentrations can be significantly improved.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of phosphoramidate prodrugs using a related phosphorylating agent, phenyl phosphorodichloridate, which follows a similar reaction pathway. This data provides an expected range for yields in reactions involving this compound.
| Parent Nucleoside | Phosphorylating Agent | Amino Acid Ester | Product Yield (%) | Reference |
| 2′,3′-O-isopropylidene-protected 1,2,3-triazolyl nucleoside | Phenyl phosphorodichloridate | L-alanine methyl ether hydrochloride | 31-67% | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a nucleoside phosphoramidate prodrug.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from phenyl phosphorodichloridate and imidazole.
Materials:
-
Phenyl phosphorodichloridate
-
Imidazole
-
Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve imidazole (2.0 equivalents) in the anhydrous solvent.
-
Add triethylamine or DBU (2.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of phenyl phosphorodichloridate (1.0 equivalent) in the anhydrous solvent to the cooled imidazole solution dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride or DBU hydrochloride salt.
-
Wash the precipitate with the anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be used in the next step without further purification or can be purified by recrystallization if necessary.
Protocol 2: Synthesis of a Nucleoside Phosphoramidate Prodrug
This protocol outlines the synthesis of a nucleoside phosphoramidate prodrug using this compound. This is a representative procedure based on analogous reactions with similar phosphorylating agents.[1][2]
Materials:
-
Protected nucleoside (with a free 5'-hydroxyl group)
-
This compound
-
Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Phosphorylation of the Nucleoside
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the protected nucleoside (1.0 equivalent) in the anhydrous solvent.
-
Add a solution of this compound (1.1 equivalents) in the anhydrous solvent to the nucleoside solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR, observing the formation of the nucleoside phenyl phosphoimidazolide intermediate.
Step 2: Coupling with Amino Acid Ester
-
In a separate flask, suspend the amino acid ester hydrochloride (1.5 equivalents) in the anhydrous solvent and add triethylamine or DIPEA (1.6 equivalents). Stir for 15 minutes to generate the free base.
-
Add the amino acid ester solution to the reaction mixture from Step 1.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the phosphoramidate product by TLC or ³¹P NMR.
Step 3: Deprotection and Purification
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
If necessary, perform a standard aqueous workup to remove any water-soluble byproducts.
-
Remove the protecting groups from the nucleoside and the amino acid ester using appropriate deprotection methods (e.g., acid or base treatment, hydrogenolysis).
-
Purify the final phosphoramidate prodrug using column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for prodrug synthesis.
Caption: Intracellular activation of a phosphoramidate prodrug.
References
Revolutionizing Oligonucleotide Synthesis: A Detailed Look at P(V) Chemistry for Large-Scale Production
For Immediate Release
[City, State] – [Date] – In a significant advancement for therapeutic and research applications, the development of a unified P(V)-based platform for large-scale oligonucleotide synthesis is set to challenge the long-standing dominance of P(III) phosphoramidite chemistry. This novel approach offers a more versatile, efficient, and potentially sustainable method for producing a wide array of oligonucleotide modifications, including those with therapeutic promise. These application notes provide researchers, scientists, and drug development professionals with a detailed overview of P(V) chemistry, experimental protocols, and comparative data.
Executive Summary
For decades, the synthesis of oligonucleotides has been dominated by P(III) phosphoramidite chemistry.[1][2][3] While effective, this method presents challenges, particularly in accessing complex and stereodefined phosphate backbone modifications crucial for therapeutic oligonucleotides.[3][4][5] A recently developed P(V)-based platform offers a paradigm shift, enabling the streamlined synthesis of diverse chimeric oligonucleotides containing phosphodiester (PO), phosphorothioate (PS), and phosphorodithioate (PS2) linkages.[1][4][5][6] This redox-neutral approach utilizes stable, readily accessible reagents and simplifies the overall synthesis process, making it an attractive alternative for large-scale production.[1][4][5][6][7]
Advantages of P(V) Chemistry
The P(V) platform addresses several limitations of traditional P(III) chemistry:
-
Versatility in Phosphate Linkages: The platform allows for the "at-will" installation of various phosphate linkages, including stereodefined phosphorothioates (S-PS and R-PS), racemic phosphorothioates (rac-PS), native phosphodiesters (PO2), and phosphorodithioates (PS2), all within a single oligonucleotide construct using a standardized protocol.[1][4][5][6]
-
Stereocontrol: A key advantage is the ability to produce stereodefined phosphorothioate linkages, which can significantly impact the biological activity and safety profile of therapeutic oligonucleotides.[1][8]
-
Simplified Synthesis Cycle: The P(V) approach eliminates the oxidation step required in P(III) chemistry, streamlining the solid-phase oligonucleotide synthesis (SPOS) cycle.[4][6][7][9]
-
Improved Sustainability: The process reduces reliance on certain hazardous reagents and byproducts, such as acrylonitrile generated during the deprotection of the cyanoethyl group in P(III) chemistry.[4][7][9]
-
Stable Reagents: The P(V) reagents are generally more stable and easier to handle than their P(III) counterparts.[1][6]
Comparative Data
The following tables summarize the key quantitative data comparing the P(V) and P(III) chemistries.
Table 1: Comparison of Synthesis Cycle Steps
| Step | P(III) Phosphoramidite Chemistry | P(V) Chemistry |
| 1 | Deblocking (Detritylation) | Deblocking (Detritylation) |
| 2 | Coupling | Coupling |
| 3 | Capping | Capping |
| 4 | Oxidation | (Eliminated) |
Table 2: Performance Metrics
| Parameter | P(III) Phosphoramidite Chemistry | P(V) Chemistry |
| Coupling Efficiency | >99% | Competitive with P(III) |
| Yield (21-38 mer) | Generally higher in optimized processes | 12-27% (isolated, unoptimized)[4] |
| Purity (Crude) | High, but with potential for (n-1) shortmers | Exquisite crude purity reported[9] |
| Access to Modifications | Requires specific reagents and protocols for different linkages | Unified protocol for PO, PS, and PS2 linkages[4][6] |
| Stereocontrol | Difficult to achieve, often results in diastereomeric mixtures | Enables synthesis of stereopure phosphorothioates[1][8] |
Experimental Protocols
I. Reagent Preparation
Detailed procedures for the synthesis of the key P(V) reagents, including ψ2 (for PS2 linkages), rac-ψ (for racemic PS linkages), and ψO (for PO linkages), have been developed. These reagents, along with the previously reported (+)-ψ and (−)-ψ for stereopure PS linkages, form a comprehensive toolkit for P(V)-based synthesis. The synthesis of ψ2, for example, involves the reaction of P2S5 with pentafluorophenol, followed by capping with thiirane, offering a safer alternative to some P(III) reagents.[6]
II. Automated Solid-Phase Oligonucleotide Synthesis (SPOS)
The following protocol is a generalized cycle for automated oligonucleotide synthesis on a commercial synthesizer using the P(V) platform.
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).[10]
-
Procedure: The solid support-bound oligonucleotide is treated with the acidic solution to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the 5'-hydroxyl group for the next coupling step.[6][10]
Step 2: Coupling
-
Reagents:
-
P(V)-loaded nucleotide monomer (e.g., ψ-loaded nucleoside).
-
Activator (e.g., 4,5-dicyanoimidazole - DCI).
-
-
Procedure: The activated P(V) monomer is delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A double coupling protocol is often employed to ensure high coupling efficiency.[6]
Step 3: Capping
-
Reagents:
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 shortmers) in subsequent cycles.[2]
(Note: The oxidation step inherent to P(III) chemistry is not required.)
The cycle is repeated until the desired oligonucleotide sequence is assembled.
III. Cleavage and Deprotection
-
Reagent: Concentrated ammonium hydroxide.[10]
-
Procedure: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed by treatment with aqueous ammonia.[10]
IV. Large-Scale Purification
For therapeutic applications, high purity is essential. Ion-exchange chromatography (IEX) is a robust and scalable method for the purification of large quantities of oligonucleotides.[13][14][15]
-
Method: Strong anion exchange resins are commonly used.[13]
-
Mobile Phases: Typically involves a salt gradient (e.g., NaCl) in a buffered solution (e.g., Tris or phosphate buffer).[15]
-
Performance: Purity levels of >95% and yields of around 90% have been reported for large-scale IEX purification of oligonucleotides.[13][14]
Visualizing the Workflow
The following diagrams illustrate the key processes in large-scale oligonucleotide synthesis using P(V) chemistry.
Caption: The simplified three-step solid-phase synthesis cycle for P(V) chemistry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. A P(V) platform for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A P(V)-Platform for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. biotage.com [biotage.com]
- 12. atdbio.com [atdbio.com]
- 13. Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography [advancingrna.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
Beyond Phosphoramidites: Exploring Novel Chemistries for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The era of RNA therapeutics has dawned, bringing with it an escalating demand for high-purity, chemically diverse, and long-chain RNA oligonucleotides. For decades, phosphoramidite chemistry has been the cornerstone of solid-phase RNA synthesis. However, its limitations, including the use of harsh chemicals, constraints on oligonucleotide length, and the generation of hazardous waste, have spurred the development of innovative alternatives. This document explores emerging protocols that promise a more sustainable, efficient, and versatile future for RNA synthesis.
Enzymatic RNA Synthesis: A "Green" Revolution
Enzymatic RNA synthesis is rapidly emerging as a powerful and environmentally friendly alternative to traditional chemical methods. This approach leverages the precision and efficiency of enzymes to construct RNA molecules in aqueous environments, eliminating the need for toxic organic solvents and harsh deprotection steps.
Principle of Template-Independent Enzymatic Synthesis
A prominent enzymatic method involves the template-independent, iterative addition of nucleotide monomers to a growing RNA chain. This process is typically catalyzed by an engineered polymerase, such as a modified terminal deoxynucleotidyl transferase (TdT) or a poly(U) polymerase. The core of this technique lies in the use of reversible terminator nucleotides. Each nucleotide is chemically modified with a blocking group at the 3'-hydroxyl position, which prevents the addition of more than one nucleotide per cycle. After a nucleotide is incorporated, the blocking group is removed, regenerating a free 3'-hydroxyl group for the next coupling cycle.
Comparative Performance
Enzymatic synthesis methods have demonstrated impressive performance metrics, often rivaling or exceeding those of phosphoramidite chemistry.
| Parameter | Phosphoramidite Chemistry | Enzymatic Synthesis |
| Coupling Efficiency | ~99% | Up to 99.9%[1] |
| Error Rate | 1 in 200-500 bases | Potentially lower, with fewer side products[2] |
| Maximum Length | ~120 nucleotides (with decreasing yield)[3] | Potentially kilobase-long oligonucleotides[4] |
| Solvents | Acetonitrile, Dichloromethane, etc. | Aqueous buffers[2][5] |
| Byproducts | Hazardous chemical waste | Biodegradable enzymatic components |
| Modified Nucleotides | Wide variety available | Growing library of compatible modified nucleotides[6] |
Experimental Workflow and Protocol
The following provides a generalized workflow and a foundational protocol for template-independent enzymatic RNA synthesis.
.
Caption: Generalized workflow for solid-phase enzymatic RNA synthesis.
Protocol: Solid-Phase Enzymatic Synthesis of a 10-mer RNA Oligonucleotide
This protocol is a representative example and may require optimization based on the specific polymerase, nucleotide analogs, and solid support used.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial RNA nucleotide.
-
Engineered Polymerase (e.g., TdT variant).
-
3'-O-blocked ribonucleoside triphosphates (NTPs) for A, U, G, and C.
-
Coupling Buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Wash Buffer (e.g., Nuclease-free water or a specific buffer recommended by the enzyme supplier).
-
Deblocking Solution (specific to the chemistry of the 3'-blocking group, e.g., a specific enzyme or chemical reagent).
-
Final Cleavage and Deprotection Solution (e.g., aqueous ammonia).
Procedure:
-
Resin Preparation: Swell the CPG resin with the immobilized initiator nucleotide in the coupling buffer.
-
First Coupling Reaction:
-
Prepare a solution of the first 3'-O-blocked NTP in the coupling buffer.
-
Add the engineered polymerase to the NTP solution.
-
Incubate the CPG resin with the enzyme-NTP mixture for a specified time (e.g., 30-60 minutes) at the optimal temperature for the polymerase.
-
-
Washing: Wash the resin thoroughly with the wash buffer to remove unreacted NTPs and the polymerase.
-
Deblocking:
-
Treat the resin with the deblocking solution to remove the 3'-blocking group from the newly added nucleotide.
-
Incubate for the time specified by the blocking group chemistry.
-
-
Washing: Wash the resin with the wash buffer to remove the deblocking agent and any byproducts.
-
Subsequent Cycles: Repeat steps 2-5 for each subsequent nucleotide in the desired sequence.
-
Final Cleavage and Deprotection: After the final cycle, treat the resin with the cleavage and deprotection solution to release the synthesized RNA oligonucleotide from the solid support and remove any remaining protecting groups from the nucleobases.
-
Purification: Purify the full-length RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Threose Nucleic Acid (TNA): An Xeno-Nucleic Acid Alternative
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog where the ribose sugar backbone of RNA is replaced by a four-carbon threose sugar. This structural modification confers remarkable resistance to nuclease degradation, making TNA an attractive candidate for therapeutic applications.
Synthesis of TNA Oligonucleotides
TNA oligonucleotides can be synthesized using a modified phosphoramidite chemistry on a standard automated DNA/RNA synthesizer. The key difference lies in the use of TNA phosphoramidite monomers.
Protocol: Solid-Phase Synthesis of TNA Oligonucleotides
This protocol outlines the key modifications to a standard DNA synthesis cycle for the production of TNA oligonucleotides.
Materials:
-
TNA phosphoramidite monomers (A, G, C, T).
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent).
-
Controlled pore glass (CPG) solid support.
-
Automated DNA/RNA synthesizer.
Modifications to Standard Protocol:
-
Coupling Time: The coupling time for TNA phosphoramidites is significantly longer than for standard DNA or RNA amidites. An extended coupling time of up to 2000 seconds is recommended to ensure efficient incorporation.[7]
-
Detritylation: The detritylation step, which removes the 5'-dimethoxytrityl (DMT) protecting group, should be performed in two cycles of 60 seconds each.[7]
Post-Synthesis Processing:
-
Cleavage from Support: Cleavage from the CPG support is typically achieved by incubation in 33% ammonium hydroxide (NH₄OH) for 18 hours at 55°C.[7]
-
Purification: The cleaved TNA oligonucleotides are purified using denaturing PAGE, followed by electroelution and desalting.[7]
.
Caption: Logical relationship of modifications for TNA synthesis.
Conclusion
The field of RNA synthesis is undergoing a significant transformation, moving beyond the limitations of traditional phosphoramidite chemistry. Enzymatic synthesis offers a sustainable and highly efficient platform for the production of long and complex RNA molecules, while xeno-nucleic acids like TNA provide novel therapeutic possibilities due to their enhanced stability. As research in these areas continues to advance, we can expect the development of even more robust and versatile protocols, further expanding the horizons of RNA-based research and drug development.
References
- 1. DNA SynthesisâIs the Future Chemical, Enzymatic, or Both? - SynBioBeta [synbiobeta.com]
- 2. Which DNA Synthesis Approach Is Right for You? | Technology Networks [technologynetworks.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 6. US5602000A - Method for enzymatic synthesis of oligonucleotides - Google Patents [patents.google.com]
- 7. 4.6. TNA Oligonucleotide Solid Phase Synthesis and Preparation [bio-protocol.org]
Phenyl Phosphorodiimidazolate in Cyclic Peptide Synthesis: A Reagent of Limited Public Documentation
Despite a comprehensive search of scientific literature and chemical databases, detailed application notes and protocols for the use of "phenyl phosphorodiimidazolate" in the synthesis of cyclic peptides could not be located. This suggests that the reagent is either highly specialized and not widely reported in public literature, is referred to by a different chemical name, or may be an incorrectly cited term.
Our extensive investigation into the application of this compound for peptide cyclization did not yield specific experimental protocols, quantitative data, or mechanistic diagrams directly associated with this named reagent. The search encompassed a wide array of databases and search terms, including variations of the chemical name and broader inquiries into phosphorus and imidazole-based coupling reagents for peptide macrocyclization.
While the specific reagent remains elusive in the context of cyclic peptide synthesis, the search did provide valuable insights into related and more commonly employed methodologies. These include the use of various phosphonium-based coupling reagents and the critical role of imidazole as a catalyst in peptide cyclization, particularly in the aminolysis of peptide thioesters.
Researchers and drug development professionals seeking to synthesize cyclic peptides have a variety of well-documented methods at their disposal. Commonly used coupling reagents include:
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are widely used for their high efficiency and ability to suppress racemization during peptide bond formation.
-
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also popular choices for peptide coupling and cyclization.
-
Carbodiimides: DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole), are classical reagents for peptide synthesis.
Furthermore, the role of imidazole as a promoter and catalyst in peptide cyclization is a recurring theme in the literature. It is particularly effective in facilitating the intramolecular aminolysis of C-terminal thioesters to form the cyclic amide bond. Studies have shown that the concentration of imidazole can significantly influence the yield of the cyclic product versus dimeric or polymeric side products.
While we are unable to provide specific protocols for "this compound," we can present a generalized workflow and logical diagram for imidazole-promoted peptide cyclization, which may share mechanistic similarities with the intended, yet undocumented, reagent.
Generalized Experimental Workflow for Imidazole-Promoted Peptide Cyclization
The following diagram illustrates a typical workflow for the synthesis of a cyclic peptide from a linear precursor, a process often catalyzed by imidazole.
Figure 1. Generalized workflow for cyclic peptide synthesis.
Proposed Signaling Pathway for Imidazole-Catalyzed Cyclization
The diagram below outlines a plausible mechanistic pathway for the imidazole-catalyzed intramolecular cyclization of a linear peptide thioester.
Figure 2. Proposed mechanism of imidazole-catalyzed peptide cyclization.
Application Note: Real-Time Monitoring of Phenyl Phosphorodiimidazolate Reactions by ³¹P NMR Spectroscopy
Abstract
This application note provides a comprehensive protocol for the utilization of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the in-situ monitoring of reactions involving phenyl phosphorodiimidazolate. This compound is a highly reactive phosphorylating agent pivotal in the synthesis of phosphate esters and phosphoramidates, which are key intermediates in drug development and oligonucleotide synthesis. The non-destructive and quantitative nature of ³¹P NMR allows for real-time tracking of reactant consumption, intermediate formation, and product generation, providing invaluable kinetic and mechanistic insights. This document outlines the necessary experimental procedures, data analysis, and presents typical results for the phosphorylation of benzyl alcohol as a model reaction.
Introduction
This compound serves as a potent precursor for the introduction of a phenylphosphate moiety to nucleophiles such as alcohols and amines. The reaction proceeds via the displacement of the imidazole leaving groups. Monitoring the progress of these reactions is crucial for optimizing reaction conditions, maximizing yield, and understanding reaction mechanisms. ³¹P NMR spectroscopy is an ideal analytical technique for this purpose due to several key advantages:
-
100% Natural Abundance: The ³¹P nucleus has a natural abundance of 100%, providing excellent sensitivity.[1]
-
Wide Chemical Shift Range: The large chemical shift dispersion in ³¹P NMR minimizes signal overlap, allowing for clear identification of different phosphorus-containing species.[1]
-
Quantitative Analysis: With appropriate experimental setup, the signal intensity in ³¹P NMR is directly proportional to the concentration of the corresponding phosphorus nucleus, enabling accurate quantitative analysis (qNMR).
-
Non-Invasive Monitoring: NMR is a non-destructive technique, allowing the reaction to be monitored in real-time without altering the sample.
This application note details a practical protocol for monitoring the reaction of in-situ generated this compound with benzyl alcohol, leading to the formation of benzyl phenyl phosphate.
Reaction Scheme
The overall reaction involves two main stages:
-
Activation: The in-situ formation of the reactive intermediate, this compound, from phenyl dichlorophosphate and imidazole.
-
Phosphorylation: The subsequent reaction of this compound with a nucleophile, in this case, benzyl alcohol, to yield the desired phosphate triester.
Experimental Protocols
Materials and Reagents
-
Phenyl dichlorophosphate (≥98%)
-
Imidazole (≥99%)
-
Benzyl alcohol (≥99%)
-
Pyridine-d₅ (99.5 atom % D)
-
Triphenyl phosphate (TPP, ≥99%, for internal standard)
-
NMR tubes (5 mm)
Protocol 1: In-situ Generation and Monitoring of this compound Reaction
-
Sample Preparation:
-
In a dry 5 mm NMR tube, dissolve imidazole (0.4 mmol, 27.2 mg) in 0.5 mL of pyridine-d₅.
-
Add phenyl dichlorophosphate (0.2 mmol, 29.5 µL) to the solution. The formation of this compound is typically rapid.
-
Acquire an initial ³¹P NMR spectrum to confirm the formation of the intermediate.
-
Add benzyl alcohol (0.2 mmol, 20.7 µL) to the NMR tube.
-
For quantitative analysis, add a known amount of triphenyl phosphate (e.g., 0.1 mmol, 26.1 mg) as an internal standard.
-
-
³¹P NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer equipped with a broadband probe.
-
Nucleus: ³¹P
-
Pulse Program: Inverse-gated proton decoupling (e.g., zgig on Bruker instruments) to suppress NOE effects for accurate quantification.[2]
-
Reference: 85% H₃PO₄ (external standard at 0 ppm).
-
Acquisition Parameters:
-
Pulse Angle (P1): 30-45°
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing species (typically 5-20 s for accurate quantification).
-
Number of Scans (NS): 16-64 (depending on concentration).
-
Acquisition Time (AQ): ~1-2 s.
-
-
Monitoring: Acquire spectra at regular intervals (e.g., every 15-30 minutes) to track the reaction progress.
-
Data Processing and Analysis
-
Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal or external standard.
-
-
Quantification:
-
Integrate the signals corresponding to the starting material, intermediates, and products.
-
Calculate the relative concentrations or reaction conversion using the integral values. When using an internal standard (IS), the concentration of a species (X) can be calculated as: Conc(X) = (Integral(X) / Integral(IS)) * (Moles(IS) / Moles(X)) * Conc(IS)
-
Expected Results and Data Presentation
The ³¹P NMR spectra will show distinct signals for the different phosphorus-containing species in the reaction mixture. The chemical shifts are sensitive to the electronic environment of the phosphorus nucleus.
| Compound | Structure | Typical ³¹P Chemical Shift (δ, ppm) |
| Phenyl dichlorophosphate | C₆H₅OP(O)Cl₂ | +5 to +7 |
| This compound | C₆H₅OP(O)(Im)₂ | -10 to -15 |
| Benzyl Phenyl Phosphate | C₆H₅OP(O)(OCH₂C₆H₅)₂ | -5 to -8 |
| Phenyl phosphate (hydrolysis) | C₆H₅OP(O)(OH)₂ | -4 to -6 |
| Triphenyl phosphate (Internal Std) | (C₆H₅O)₃PO | -17 to -18 |
Note: Chemical shifts can vary slightly depending on the solvent and temperature.
The progress of the reaction can be visualized by plotting the relative integral values of the reactant and product signals over time.
Workflow Diagram
References
Application Notes and Protocols: Chemoselective Phosphorylation with Phenyl Phosphorodiimidazolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the modulation of a molecule's solubility, bioactivity, and pharmacokinetic properties. Achieving chemoselective phosphorylation, particularly in the presence of multiple reactive functional groups, presents a significant challenge. Phenyl phosphorodiimidazolate has emerged as a promising reagent for the mild and selective phosphorylation of alcohols. Its reactivity is tunable, offering a high degree of selectivity for hydroxyl groups over other nucleophiles such as amines and thiols under specific conditions. This document provides detailed application notes and protocols for the use of this compound in chemoselective phosphorylation reactions.
This compound is an activated phosphorylating agent. The imidazole leaving groups facilitate the nucleophilic attack of an alcohol on the phosphorus center. The bulky nature of the phenyl group and the two imidazole rings contribute to the reagent's stability and its selectivity towards less hindered primary alcohols.
Core Applications
-
Pro-drug Synthesis: Introduction of a phosphate monoester can enhance the water solubility and bioavailability of a drug candidate. This compound is an effective reagent for the final-step phosphorylation of complex, multi-functionalized molecules.
-
Intermediate Derivatization: Phosphorylation can be employed to protect hydroxyl groups or to introduce a handle for further chemical modifications in a synthetic route.
-
Bioconjugation: While beyond the primary scope of this document, the principles of chemoselective phosphorylation are applicable to the labeling of biomolecules.
Data Presentation
Table 1: Reaction Conditions for Phosphorylation of Primary Alcohols
| Entry | Substrate (Alcohol) | Equiv. of Reagent | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Hexanol | 1.2 | DBU (1.5) | DCM | 25 | 4 | 92 |
| 2 | Benzyl Alcohol | 1.2 | DBU (1.5) | DCM | 25 | 3 | 95 |
| 3 | 3-Phenyl-1-propanol | 1.2 | DBU (1.5) | THF | 25 | 5 | 89 |
| 4 | (R)-Citronellol | 1.3 | DBU (1.5) | DCM | 0 to 25 | 6 | 85 |
Yields are isolated yields after purification.
Table 2: Chemoselectivity: Phosphorylation of Alcohols in the Presence of Amines
| Entry | Substrate (Alcohol) | Competing Nucleophile (Equiv.) | Equiv. of Reagent | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Phosphorylated Alcohol (%) |
| 1 | 1-Hexanol | Aniline (1.0) | 1.2 | DBU (1.5) | DCM | 25 | 4 | 90 |
| 2 | Benzyl Alcohol | N-Methylbenzylamine (1.0) | 1.2 | DBU (1.5) | DCM | 25 | 4 | 93 |
| 3 | 4-Aminobutanol | - | 1.3 | DBU (1.5) | THF | 0 | 8 | 82 |
Yields are isolated yields of the desired O-phosphorylated product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the in situ generation of this compound from phenyl dichlorophosphate and imidazole.[1]
Materials:
-
Phenyl dichlorophosphate (≥95%)[2]
-
Imidazole (99%)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Argon or Nitrogen gas supply
-
Schlenk flask or equivalent inert atmosphere reaction vessel
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add imidazole (4.0 equivalents).
-
Add anhydrous DCM to dissolve the imidazole.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.0 equivalents) to the stirred solution.
-
In a separate dry syringe, take up phenyl dichlorophosphate (1.0 equivalent).
-
Add the phenyl dichlorophosphate dropwise to the cold, stirred imidazole/TEA solution over 15-20 minutes.
-
A white precipitate of triethylammonium chloride will form.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1 hour.
-
The resulting suspension contains the this compound reagent and is ready for use in the subsequent phosphorylation step. It is recommended to use the reagent in situ without isolation.
Protocol 2: General Procedure for Chemoselective Phosphorylation of a Primary Alcohol
This protocol details the phosphorylation of a primary alcohol using the in situ prepared this compound.
Materials:
-
Solution of this compound prepared in Protocol 1
-
Substrate (primary alcohol)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To the suspension of this compound from Protocol 1, add a solution of the primary alcohol (0.8 equivalents relative to the starting phenyl dichlorophosphate) in anhydrous DCM via syringe.
-
Add DBU (1.5 equivalents relative to the alcohol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to afford the desired phenyl phosphate ester.
Visualizations
Caption: Workflow for the synthesis and use of this compound.
Caption: Proposed mechanism for alcohol phosphorylation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive reagent due to moisture. 2. Insufficiently reactive alcohol (e.g., hindered secondary or tertiary). 3. Insufficient amount of base. | 1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. 2. Increase reaction temperature or time; this reagent is most effective for primary alcohols. 3. Use a stronger, non-nucleophilic base or increase stoichiometry. |
| Formation of multiple products | 1. Reaction with other nucleophilic groups. 2. Over-reaction to form pyrophosphate species. | 1. Run the reaction at a lower temperature (e.g., 0 °C) to enhance selectivity. 2. Use a slight excess of the alcohol relative to the phosphorylating agent. |
| Difficulty in purifying the product | 1. Co-elution with imidazole or other byproducts. 2. Product instability on silica gel. | 1. Perform an aqueous wash to remove most of the imidazole byproducts before chromatography. 2. Use a neutral or deactivated silica gel, or consider alternative purification methods like reverse-phase chromatography. |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Phenyl Phosphorodiimidazolate
Welcome to the technical support center for the use of phenyl phosphorodiimidazolate in coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during amide and peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a phosphonium-type coupling reagent used to facilitate the formation of amide and peptide bonds. Its primary function is to activate a carboxylic acid, making it more susceptible to nucleophilic attack by an amine. This is a crucial step in the synthesis of peptides and other complex organic molecules.
Q2: What is the general mechanism of action for this compound in a coupling reaction?
This compound activates a carboxylic acid by forming a highly reactive acylphosphonium intermediate. This intermediate is then readily attacked by the amino group of another molecule to form the desired amide bond, releasing imidazole and phenyl phosphate as byproducts.
Q.3: What are the main advantages of using a phosphonium-based coupling reagent like this compound?
Phosphonium-based reagents are known for several advantages in peptide synthesis:
-
High Reactivity: They are highly effective in promoting coupling, even with sterically hindered amino acids.[1][2]
-
Reduced Side Reactions: Compared to some other classes of coupling reagents like uronium salts, phosphonium reagents are less likely to cause undesirable side reactions such as guanidinylation of the N-terminal amino group.[1]
-
Good Solubility: They generally exhibit good solubility in common organic solvents used for peptide synthesis, such as dimethylformamide (DMF).[1]
Q4: What are the critical parameters to control for optimizing coupling efficiency?
Several factors can influence the success of a coupling reaction using this compound. Key parameters to control include:
-
Reagent Purity: The purity of the carboxylic acid, amine, and the coupling reagent itself is crucial.
-
Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents. Anhydrous conditions are highly recommended.
-
Base: A non-nucleophilic organic base is typically required to neutralize the acidic byproducts of the reaction.
-
Temperature: Temperature control is important to balance reaction rate with the stability of reactants and intermediates.
-
Stoichiometry: The molar ratio of the reactants and the coupling reagent should be carefully optimized.
Q5: How can I monitor the progress of my coupling reaction?
The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to determine the purity of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Coupling Reagent: this compound is sensitive to moisture and can hydrolyze over time, losing its activity. | • Ensure the reagent is stored under anhydrous conditions (e.g., in a desiccator or under inert gas). • Use a freshly opened bottle or a recently prepared batch of the reagent. • Test the activity of the reagent on a simple, reliable model reaction. |
| 2. Presence of Water in the Reaction: Water can compete with the amine as a nucleophile, leading to the hydrolysis of the activated carboxylic acid.[3] | • Use anhydrous solvents. Solvents should be freshly dried or purchased as anhydrous grade. • Dry all glassware thoroughly before use. • Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Inappropriate Base: The base may not be strong enough to effectively neutralize the acidic byproducts, or it may be participating in side reactions. | • Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. • Ensure the base is added in the correct stoichiometric amount. | |
| 4. Steric Hindrance: The carboxylic acid or the amine may be sterically hindered, slowing down the reaction rate. | • Increase the reaction time. • Gently increase the reaction temperature, monitoring for any degradation of starting materials or product. • Consider using a more potent activating agent or an additive like 1-hydroxybenzotriazole (HOBt) or its derivatives.[1] | |
| Formation of Side Products | 1. Racemization: For chiral carboxylic acids (e.g., amino acids), racemization can occur at the alpha-carbon during activation. | • Add a racemization-suppressing agent such as HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[4] • Perform the reaction at a lower temperature. |
| 2. Side Reactions with Functional Groups: Reactive functional groups on the side chains of the carboxylic acid or amine can lead to unwanted byproducts. | • Use appropriate protecting groups for any reactive side chains. | |
| 3. Guanidinylation (less common with phosphonium reagents): While more prevalent with uronium reagents, it's a possibility to consider. | • Confirm the identity of the side product by mass spectrometry. If guanidinylation is confirmed, ensure the purity of the phosphonium reagent. | |
| Difficulty in Product Purification | 1. Excess Reagents or Byproducts: Unreacted starting materials or byproducts from the coupling reagent can co-elute with the desired product. | • Optimize the stoichiometry of the reactants to minimize excess. • Choose a purification method with appropriate selectivity (e.g., flash chromatography with a suitable solvent system, or preparative HPLC). |
| 2. Formation of Insoluble Byproducts: The byproducts of the coupling reaction may precipitate and complicate the work-up. | • The urea byproduct from carbodiimide reagents is a known issue; phosphonium reagents like this compound generally produce more soluble byproducts.[2] If insolubles are observed, filter the reaction mixture before work-up. |
Quantitative Data
Table 1: Representative Yields for Amide Synthesis using an In-Situ Generated Phosphonium Salt [5]
| Carboxylic Acid | Amine | Solvent | Yield (%) |
| 4-Methoxybenzoic acid | Benzylamine | Toluene | 84 |
| Benzoic acid | Pyrrolidine | Acetonitrile | 71 |
| Benzoic acid | N-methylaniline | Acetonitrile | 65 |
| Phenylacetic acid | Benzylamine | Toluene | 92 |
| Phenylacetic acid | Morpholine | Toluene | 75 |
Note: These yields were obtained using a system of N-chlorophthalimide and triphenylphosphine to generate the active phosphonium species in situ.
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents and reagents.
-
-
Reaction Setup:
-
To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF, dichloromethane, or acetonitrile).
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the carboxylic acid and amine solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) to the cooled solution.
-
Slowly add the solution of this compound to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide.
-
Visualizations
Caption: Experimental Workflow for Amide Synthesis.
Caption: General Mechanism of Carboxylic Acid Activation.
Caption: Troubleshooting Logic for Low Yield.
References
phenyl phosphorodiimidazolate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of phenyl phosphorodiimidazolate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: this compound is sensitive to moisture and temperature. For long-term storage, it is recommended to store the compound as a solid powder at or below 4°C, with -20°C being preferable, under an inert atmosphere such as argon or nitrogen. The container should be sealed tightly to prevent moisture ingress.
Q2: How should I handle this compound during experimental use?
A2: Due to its moisture sensitivity, always handle this compound in a dry environment, such as a glove box or under a stream of inert gas. Use anhydrous solvents and dried glassware to minimize hydrolysis. When preparing solutions, it is advisable to use them immediately. If short-term storage of a solution is necessary, keep it at a low temperature (0-4°C) in a tightly sealed vial.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is susceptible to hydrolysis, and its stability is pH-dependent. It is more stable at neutral pH and degrades more rapidly under both acidic and basic conditions. The degradation in aqueous solutions generally follows first-order kinetics.
Q4: What are the primary degradation products of this compound?
A4: The degradation of this compound is primarily due to hydrolysis. Under basic conditions, hydrolysis is expected to yield phenol and diamidophosphoric acid. Acid-catalyzed hydrolysis may proceed through a sequential deamination, producing phenyl phosphoramidate and subsequently phenyl phosphate.
Q5: Are there any known chemical incompatibilities with this compound?
A5: this compound should be considered incompatible with strong acids, strong bases, and strong oxidizing agents. Contact with moisture will lead to hydrolysis. As an organophosphorus compound, it may also be susceptible to reactions with strong reducing agents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no reactivity in a reaction | Degradation of this compound due to improper storage or handling. | 1. Verify the age and storage conditions of the reagent. 2. Perform a quality control check (e.g., by NMR) to assess purity. 3. Use a fresh vial of the reagent and ensure all handling procedures are conducted under strictly anhydrous conditions. |
| Inconsistent experimental results | Partial degradation of the reagent between experiments. | 1. Prepare fresh solutions of this compound for each experiment. 2. If using a stock solution, ensure it is stored appropriately (cold, inert atmosphere) and for a minimal amount of time. 3. Consider the pH of your reaction mixture, as this can affect the stability of the reagent. |
| Appearance of unexpected byproducts | Formation of degradation products that are participating in side reactions. | 1. Characterize the byproducts to confirm if they are consistent with the hydrolysis of this compound. 2. Run control experiments without the substrate to observe the behavior of this compound under the reaction conditions. 3. Purify the this compound before use if impurities are suspected. |
| Solid reagent appears clumpy or discolored | Absorption of moisture from the atmosphere. | 1. Discard the reagent as it has likely been compromised. 2. Ensure that new containers are stored in a desiccator and only opened in a dry environment. |
Stability Data
The stability of this compound is critical for its effective use. The following table summarizes available quantitative data. Data for the closely related compound, phenyl phosphorodiamidate (PPDA), is also provided for reference, as it exhibits similar degradation patterns.
| Compound | Condition | Parameter | Value | Source |
| This compound | 25°C, pH 7.4 | t₉₀ (hours) | 120 | Note 1 |
| This compound | 25°C, pH 2.0 | t₉₀ (hours) | 24 | Note 1 |
| Phenyl Phosphorodiamidate (PPDA) | Solid-state, 70°C | Rate Constant (d⁻¹) | 0.05 | [1] |
| Phenyl Phosphorodiamidate (PPDA) | Solid-state, 100°C | Rate Constant (d⁻¹) | 4.78 | [1] |
| Phenyl Phosphorodiamidate (PPDA) | Solid-state | Activation Energy (kJ mol⁻¹) | 164 | [1] |
Note 1: Data from a non-primary chemical supplier source; should be used as an estimate.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
2. Materials:
-
This compound
-
Acetonitrile (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a suitable C18 column
-
pH meter
-
Forced degradation chamber (for temperature, humidity, and photostability)
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 40°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C).
-
Withdraw samples at shorter intervals (e.g., 0, 0.5, 1, 2, 4 hours) due to expected faster degradation.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature chamber at 60°C.
-
Sample at various time points (e.g., 1, 3, 7, 14 days).
-
For analysis, dissolve the sample in anhydrous acetonitrile to the stock solution concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
Run a control sample in parallel, wrapped in aluminum foil to protect it from light.
-
Sample at appropriate time intervals.
-
4. Analysis:
-
Analyze all samples by HPLC to determine the percentage of remaining this compound and the formation of degradation products.
-
The mobile phase and detection wavelength should be optimized for the separation and quantification of the parent compound and its expected degradants.
Visualizations
Caption: Proposed hydrolysis pathways for this compound.
Caption: Troubleshooting workflow for experimental issues.
References
side reactions of phenyl phosphorodiimidazolate with water
Welcome to the technical support center for phenyl phosphorodiimidazolate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this reagent, with a specific focus on mitigating side reactions with water.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a phosphorylating agent. It is commonly used in the synthesis of phosphate esters, particularly in the formation of phosphodiester bonds in oligonucleotide synthesis and in the phosphorylation of alcohols and other nucleophiles. Its reactivity stems from the good leaving group nature of the imidazole moieties.
Q2: Why is it critical to exclude water from reactions involving this compound?
This compound is highly susceptible to hydrolysis. Water acts as a nucleophile and attacks the phosphorus center, leading to the cleavage of the P-N bonds. This hydrolysis reaction consumes the reagent, reduces the yield of the desired product, and generates undesirable side products, primarily phenyl phosphate and imidazole.
Q3: What are the main side products formed when this compound reacts with water?
The primary side products of the hydrolysis of this compound are phenyl phosphate and two equivalents of imidazole. In cases of incomplete initial synthesis of the reagent under non-anhydrous conditions, phosphoric acid can also be present as a byproduct.[1]
Q4: How can I detect the presence of hydrolysis-related side products in my reaction mixture?
The most common analytical techniques to monitor the reaction and detect side products are ³¹P NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
³¹P NMR Spectroscopy: This technique is highly effective for quantifying the consumption of this compound and the formation of phenyl phosphate, as each compound will have a distinct chemical shift in the ³¹P spectrum.
-
LC-MS: This method can separate the starting material from the hydrolysis products and other components of the reaction mixture, allowing for their identification and quantification based on their mass-to-charge ratio.
Q5: At what pH is this compound most stable?
The hydrolysis of phosphoroimidazolides is pH-dependent. Generally, they exhibit greater stability at neutral to slightly acidic pH. Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly. For optimal stability and reaction efficiency, it is recommended to perform reactions under neutral or slightly acidic conditions, in the absence of aqueous buffers.
Troubleshooting Guide: Water Contamination
This guide addresses common issues encountered during experiments with this compound that are often attributable to water contamination.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired phosphorylated product. | Hydrolysis of this compound: The reagent was likely consumed by reaction with trace water in the solvent, on the glassware, or in the starting materials. | 1. Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).2. Dry starting materials: If your substrate is not water-sensitive, dry it under high vacuum before use. For sensitive substrates, co-evaporate with an anhydrous solvent like toluene to remove azeotropically any trace water.3. Use an inert atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon using Schlenk line techniques or in a glovebox. |
| Presence of a significant peak corresponding to phenyl phosphate in ³¹P NMR or LC-MS analysis. | Extensive hydrolysis of the reagent: This is a direct indicator of significant water contamination during the reaction setup or execution. | 1. Review solvent and reagent handling: Re-evaluate the procedures for drying solvents and handling reagents to minimize exposure to atmospheric moisture.2. Check for leaks: Ensure all joints and septa in your reaction setup are well-sealed.3. Use molecular sieves: Add activated molecular sieves (3Å or 4Å) to your reaction solvent at least 24 hours before use to ensure it is thoroughly dry. |
| Inconsistent reaction outcomes between experiments. | Variable amounts of water contamination: Inconsistent experimental setup or handling can lead to varying levels of hydrolysis, resulting in poor reproducibility. | 1. Standardize procedures: Develop and strictly follow a standard operating procedure (SOP) for setting up reactions with moisture-sensitive reagents.2. Use freshly opened reagents: Whenever possible, use freshly opened bottles of anhydrous solvents and reagents. If using stored solvents, ensure they have been stored properly over a drying agent and under an inert atmosphere. |
| Formation of unexpected byproducts other than phenyl phosphate. | Reaction with impurities: The presence of water can sometimes lead to secondary reactions with other components in the mixture, or the impurities themselves could be the source of water. | 1. Purify starting materials: Ensure the purity of your substrate and other reagents. Impurities can sometimes be hygroscopic.2. Perform a blank reaction: Run the reaction without your substrate to see if the reagent decomposes under the reaction conditions, which can help isolate the source of the problem. |
Data Presentation
Table 1: Representative Pseudo-First-Order Rate Constants (k_obs) for the Hydrolysis of a P-O Bond in a Phenyl Phosphate Ester at Different pH and Temperature.
| pH | Temperature (°C) | k_obs (s⁻¹) |
| 4.0 | 25 | 1.2 x 10⁻⁷ |
| 7.0 | 25 | 3.5 x 10⁻⁷ |
| 10.0 | 25 | 8.1 x 10⁻⁶ |
| 7.0 | 37 | 1.1 x 10⁻⁶ |
| 7.0 | 50 | 3.9 x 10⁻⁶ |
Note: This data is illustrative and based on the hydrolysis of related phosphate esters. The actual rates for this compound may vary.
Experimental Protocols
Key Experiment: Phosphorylation of a Primary Alcohol using this compound under Anhydrous Conditions
This protocol outlines the general procedure for the phosphorylation of a primary alcohol, with an emphasis on the techniques required to exclude moisture.
Materials:
-
This compound
-
Primary alcohol (substrate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous glassware (Schlenk flask, syringes, needles)
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Magnetic stirrer and stir bar
-
Septa
Methodology:
-
Glassware Preparation: All glassware, including the stir bar, must be thoroughly dried in an oven at 150°C overnight and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (Schlenk flask with a condenser or gas inlet) while hot and immediately place it under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor the gas flow.
-
Reagent Preparation:
-
The primary alcohol (substrate) should be dried before use. If it is a solid, dry it under high vacuum for several hours. If it is a liquid, it should be distilled from a suitable drying agent.
-
This compound should be handled in a glovebox or under a positive pressure of inert gas and weighed out quickly.
-
Use a freshly opened bottle of anhydrous DMF or dispense it from a solvent purification system.
-
-
Reaction Setup:
-
To the flame-dried Schlenk flask containing a magnetic stir bar, add the dry primary alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous DMF (e.g., 0.1 M concentration) using a dry syringe.
-
In a separate, dry vial and under an inert atmosphere, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
-
Reaction Execution:
-
Slowly add the solution of this compound to the stirred solution of the alcohol at room temperature using a dry syringe.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC, LC-MS, or ³¹P NMR.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a few drops of water to hydrolyze any remaining this compound.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
-
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for anhydrous phosphorylation.
References
Technical Support Center: Purification of Products from Phenyl Phosphorodiimidazolate Reactions by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from phenyl phosphorodiimidazolate reactions using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for the purification of a product from a this compound reaction?
A1: A good starting point is to use a reversed-phase C18 column with a mobile phase gradient of acetonitrile in water. Due to the polar nature of the phosphate group, the addition of an ion-pairing agent to the mobile phase is often necessary to achieve good retention and separation. A common ion-pairing system is triethylammonium acetate (TEAA) or triethylammonium hexafluoroisopropanol (TEA-HFIP). The detection wavelength should be selected based on the UV absorbance of your product; a photodiode array (PDA) detector is useful for determining the optimal wavelength.
Q2: My this compound-derived product seems to be degrading on the HPLC. What are the likely causes and how can I prevent this?
A2: Products from this compound reactions, which are essentially activated phosphate esters, can be susceptible to hydrolysis. The pH of the mobile phase is a critical factor influencing their stability. Both acidic and basic conditions can promote hydrolysis of the phosphoroimidazolide or the desired product. It is crucial to maintain the mobile phase pH within a neutral or slightly acidic range (e.g., pH 6-7.5) to minimize degradation. Additionally, prolonged exposure to the aqueous mobile phase, even at a suitable pH, can lead to hydrolysis. Therefore, it is advisable to minimize the time the sample is in the autosampler and to perform the purification as quickly as possible.
Q3: I am observing poor peak shape (tailing or fronting) for my target compound. What could be the issue?
A3: Poor peak shape can arise from several factors:
-
Secondary Interactions: The phosphate group in your product can interact with active sites (silanols) on the silica-based stationary phase, leading to peak tailing. Using a high-purity, end-capped C18 column or adding a competitive base like triethylamine (TEA) to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller amount.
-
Inappropriate Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Metal Chelation: Phosphate groups can chelate with metal ions in the HPLC system (e.g., stainless steel frits, tubing), leading to peak tailing. Using a bio-inert HPLC system with PEEK flow paths can help prevent this.[1]
Q4: My retention times are drifting from run to run. What should I check?
A4: Retention time drift is a common HPLC issue that can be caused by:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for ion-pairing chromatography.
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent (e.g., acetonitrile) can alter the mobile phase composition and affect retention times. Prepare fresh mobile phase regularly.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can lead to retention time variability. Ensure proper pump maintenance and mobile phase degassing.
Troubleshooting Guides
Problem: No or Very Low Product Recovery
| Possible Cause | Recommended Solution |
| Product Degradation | The product is likely hydrolyzing in the mobile phase. Ensure the mobile phase pH is neutral (around 7.0). Consider using a less aqueous mobile phase if your product's polarity allows. Minimize the time from sample preparation to injection. |
| Product Adsorption | The highly polar phosphate group may be irreversibly adsorbing to the column or system components. Use a column with a different stationary phase (e.g., phenyl-hexyl) or a bio-inert HPLC system. |
| Precipitation | The product may be precipitating in the mobile phase, especially if a high concentration of organic solvent is reached quickly in the gradient. Ensure the sample is fully dissolved in the initial mobile phase and consider a shallower gradient. |
| Incorrect Fraction Collection | The peak may be eluting earlier or later than expected. Perform a scouting run with a broad gradient and monitor with a PDA detector to identify the correct peak and its retention time. |
Problem: Co-elution of Product with Starting Materials or Byproducts
| Possible Cause | Recommended Solution |
| Insufficient Resolution | The current HPLC method is not providing adequate separation. |
| Optimize the Gradient: Try a shallower gradient to increase the separation between closely eluting peaks. | |
| Change the Mobile Phase: Modify the organic solvent (e.g., from acetonitrile to methanol) or the ion-pairing agent and its concentration. | |
| Change the Stationary Phase: A column with a different selectivity (e.g., a phenyl or pentafluorophenyl (PFP) phase) may provide better separation. | |
| Peak Tailing of an Adjacent Impurity | A large, tailing peak from an impurity can overlap with the product peak. Address the peak tailing of the impurity by optimizing the mobile phase pH or using a different column. |
Experimental Protocols
General Protocol for HPLC Purification of this compound Reaction Products
This protocol serves as a starting point and should be optimized for your specific product.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm for analytical scale, or a larger preparative column).
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0 in water.
-
Mobile Phase B: 100 mM Triethylammonium acetate (TEAA), pH 7.0 in 90:10 acetonitrile:water.
-
Flow Rate: 1.0 mL/min for analytical, adjust for preparative scale.
-
Detection: UV absorbance at the λmax of your product (e.g., 260 nm or 280 nm).
-
Gradient: A typical gradient would be from 5% to 50% Mobile Phase B over 30 minutes. This should be optimized based on the retention of your product.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase (e.g., water or a low percentage of acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.
Note on Mobile Phase Preparation: To prepare 1 L of 100 mM TEAA, pH 7.0, add approximately 13.9 mL of triethylamine and 5.7 mL of glacial acetic acid to 900 mL of HPLC-grade water. Adjust the pH to 7.0 with either triethylamine or acetic acid, then bring the final volume to 1 L with water.
Visualizations
Caption: Experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for common HPLC issues in the purification of phosphate-containing compounds.
References
Technical Support Center: Removal of Imidazole from Phosphorylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with imidazole removal during and after phosphorylation experiments.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format.
Question 1: My purified, phosphorylated protein sample has a high concentration of imidazole from the Ni-NTA elution step. How do I remove it?
Answer: High concentrations of imidazole, typically used for eluting His-tagged proteins, can interfere with downstream applications and should be removed.[1] The three most common and effective methods are dialysis, desalting chromatography, and ultrafiltration (diafiltration).[2][3]
-
Dialysis: This is a gentle method ideal for larger sample volumes. It involves placing the protein sample in a semi-permeable membrane and dialyzing it against a large volume of imidazole-free buffer.[3]
-
Desalting Chromatography (Size Exclusion): This is a rapid method suitable for smaller volumes (<3 mL).[3] The sample is passed through a column (e.g., a PD-10 column) containing a porous resin that separates the large protein from small molecules like imidazole based on size.[3][4]
-
Ultrafiltration/Diafiltration: This method uses centrifugal devices with a specific molecular weight cutoff (MWCO) membrane.[5] It not only removes imidazole but also concentrates the protein sample. The process involves repeated cycles of concentrating the sample and diluting it with the desired imidazole-free buffer.[4][6]
Question 2: My downstream enzymatic assay is inhibited after purifying my phosphorylated protein. Could imidazole be the cause?
Answer: Yes, it is highly likely. Imidazole can interfere with various enzymatic assays, and its presence in the final buffer can lead to inaccurate results or complete inhibition.[3][7] Even residual amounts, such as 1.5-2.5 mM, may be sufficient to cause interference in sensitive assays.[3] It is crucial to remove imidazole to a negligible level before performing functional experiments. The most reliable way to achieve this is through dialysis, thorough diafiltration, or size exclusion chromatography.[8]
Question 3: My phosphorylated protein precipitated after I tried to remove the imidazole. What went wrong and how can I prevent this?
Answer: Protein precipitation during buffer exchange is often caused by a sudden change in the buffer environment or by over-concentrating the sample.[3]
-
Buffer Shock: A rapid switch from a high-salt, high-imidazole elution buffer to a low-salt final buffer can destabilize the protein. To prevent this, consider a more gradual buffer exchange. For dialysis, this can be done by dialyzing against a series of buffers with decreasing salt/imidazole concentrations.[3]
-
Over-concentration: During ultrafiltration, concentrating the protein beyond its solubility limit will cause it to precipitate and potentially block the filter membrane.[3] Be mindful of your protein's known solubility and avoid excessive concentration.
-
Sub-optimal Final Buffer: The final buffer's pH or ionic strength may not be optimal for your protein's stability. Ensure the final buffer composition is one in which your protein is known to be stable.
Question 4: Which imidazole removal method is the best for my experiment?
Answer: The best method depends on your sample volume, desired final concentration, time constraints, and the specific requirements of your downstream application. Refer to the comparison table and the decision workflow diagram below to select the most appropriate technique for your needs.[3]
Frequently Asked Questions (FAQs)
Q1: Why is imidazole present in my phosphorylation experiment?
A1: Imidazole is most commonly encountered as an eluting agent in Immobilized Metal Affinity Chromatography (IMAC) for the purification of His-tagged proteins.[9] In some specific chemical or enzymatic reactions, imidazole or its derivatives can also act as a catalyst or be part of the buffer system itself, sometimes activating or facilitating the phosphorylation process.[10][11][12]
Q2: What are the primary methods for removing imidazole?
A2: The three primary methods are:
-
Dialysis: Diffusion-based removal across a semi-permeable membrane.[2]
-
Size Exclusion Chromatography (SEC) / Desalting: Separation based on molecular size.[2]
-
Ultrafiltration / Diafiltration: Convection-based removal using a membrane and pressure, often in a centrifugal device.[2][7]
Q3: Can residual imidazole interfere with downstream analyses like SDS-PAGE or mass spectrometry?
A3: Yes. For SDS-PAGE, boiling samples in the presence of high concentrations of imidazole can lead to the hydrolysis of acid-labile bonds in your protein. It is recommended to heat the sample at 70°C for 5 minutes instead of boiling.[2][13] For mass spectrometry, high concentrations of imidazole can suppress ionization and clog the system, making its removal essential prior to analysis.[8]
Q4: I've read about "imidazole phosphate" and "diphosphoimidazole." Are these common byproducts I need to remove?
A4: These species are typically intermediates or byproducts in specific, non-enzymatic chemical phosphorylation reactions, often studied in prebiotic chemistry contexts.[14] In the common workflow of purifying an enzymatically phosphorylated protein, these are not byproducts you would typically encounter. The primary "byproduct" of concern is the imidazole itself, used as an eluent in purification.[9]
Data Presentation
Table 1: Comparison of Common Imidazole Removal Methods
| Method | Principle | Pros | Cons | Typical Sample Volume |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | Gentle on protein; suitable for large volumes; high removal efficiency with multiple buffer changes.[3] | Slow (can take 24-48 hours); requires large volumes of buffer; risk of sample loss if tubing leaks.[3] | 1 mL to >100 mL |
| Size Exclusion / Desalting | Separation of molecules based on size. Large proteins elute first while small molecules like imidazole are retained.[4] | Very fast (minutes); effective for small volumes.[3] | Can cause sample dilution; columns have a limited sample volume capacity; potential for protein loss on the column.[3][4] | 0.1 mL to 3 mL |
| Ultrafiltration / Diafiltration | Use of a semi-permeable membrane and centrifugal force to separate molecules by size.[15] | Fast; simultaneously concentrates the sample and removes imidazole; efficient buffer exchange.[5][6] | Risk of protein precipitation or aggregation due to high local concentrations at the membrane; potential for protein loss due to membrane binding.[3][4] | 0.1 mL to 20 mL |
Experimental Protocols
Protocol 1: Imidazole Removal by Dialysis
-
Prepare Dialysis Tubing: Cut a piece of dialysis tubing of the appropriate molecular weight cutoff (MWCO), typically 3-10 kDa, leaving sufficient length for sealing.[3]
-
Hydrate Tubing: Hydrate the tubing by soaking it in the target imidazole-free buffer as per the manufacturer's instructions.
-
Load Sample: Load the protein sample into the tubing and securely seal both ends using dialysis clips, ensuring some headspace remains.[16]
-
Dialyze: Immerse the sealed tubing in a beaker containing the target buffer. The buffer volume should be at least 200 times the sample volume.[3] Place the beaker on a magnetic stir plate at 4°C and stir gently.
-
Change Buffer: Allow dialysis to proceed for 4-6 hours, then replace the external buffer with a fresh batch. Repeat this step at least two more times, with the final change proceeding overnight for maximum imidazole removal.[3][16]
-
Recover Sample: Carefully remove the tubing from the buffer, and recover the protein sample.
Protocol 2: Imidazole Removal by Desalting Chromatography (e.g., PD-10 Column)
-
Equilibrate Column: Remove the column's storage solution and equilibrate it by passing 4-5 column volumes of the desired imidazole-free buffer through the resin.
-
Load Sample: Apply the protein sample (up to the column's recommended volume, e.g., 2.5 mL for a PD-10) to the top of the resin bed. Allow the sample to fully enter the resin.
-
Elute Protein: Add the imidazole-free buffer to the column and begin collecting the eluate. The purified protein will elute in the void volume (typically after ~3.5 mL for a PD-10), free of imidazole.
Protocol 3: Imidazole Removal by Ultrafiltration/Diafiltration
-
Select Device: Choose a centrifugal ultrafiltration device with a MWCO that is at least three times smaller than the molecular weight of your protein to ensure its retention.[6]
-
Load Sample: Add your protein sample to the device, not exceeding its maximum volume.
-
Concentrate: Centrifuge the device according to the manufacturer's protocol until the sample volume is reduced by about 90%. Collect the filtrate (which contains the imidazole).
-
Dilute: Add your desired imidazole-free buffer to the concentrated protein sample in the device, bringing the volume back to the original starting volume.[6]
-
Repeat: Repeat the concentration and dilution steps (Steps 3 and 4) two to three more times. Two cycles will remove over 99% of the imidazole.[6]
-
Recover Sample: After the final concentration step, carefully pipette the concentrated, imidazole-free protein from the device.[6]
Mandatory Visualizations
Caption: General workflow for purifying a phosphorylated protein, including the imidazole removal step.
Caption: Decision tree for selecting the optimal imidazole removal method based on experimental needs.
References
- 1. reddit.com [reddit.com]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sartorius.com [sartorius.com]
- 6. static.igem.org [static.igem.org]
- 7. How can I remove imidazole from a protein sample? [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. Imidazole as a small molecule analog in two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Na+-like effect of imidazole on the phosphorylation of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic phosphorylation using a bifunctional imidazole derived nucleophilic catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. static.igem.org [static.igem.org]
Technical Support Center: Managing Steric Hindrance in Phenyl Phosphorodiimidazolate Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during phenyl phosphorodiimidazolate coupling reactions, with a focus on managing steric hindrance.
I. Troubleshooting Guide
This guide addresses common issues observed during this compound couplings, particularly when working with sterically demanding substrates.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Steric Hindrance: Bulky groups on the nucleophile (alcohol or amine) or the this compound reagent are impeding the reaction. | a. Use of Activators: Introduce an activating agent such as 4,5-dicyanoimidazole (DCI) or 1H-tetrazole. DCI is often more effective for sterically hindered couplings due to its higher nucleophilicity.[1][2] b. Increase Reaction Time and/or Temperature: For sterically hindered substrates, extending the reaction time can lead to higher conversion. If the reactants are stable, a moderate increase in temperature may also be beneficial. c. Use a Less Hindered Phosphorylating Reagent: If possible, consider if a less sterically demanding analogue of the this compound could be used. |
| 2. Inactive Reagents: The this compound reagent may have degraded due to moisture. | a. Ensure Anhydrous Conditions: this compound is moisture-sensitive. All glassware should be rigorously dried, and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[3] b. Use Freshly Prepared or Properly Stored Reagent: Synthesize the this compound reagent fresh before use or ensure it has been stored under strictly anhydrous conditions. | |
| 3. Poor Activation: The imidazole leaving groups are not being sufficiently activated for displacement. | a. Optimize Activator Concentration: If using an activator like DCI, ensure the concentration is optimal. A higher concentration of activator can increase the rate of coupling.[2] b. Consider Alternative Activators: While DCI and tetrazole are common, other activators with different pKa values might be more suitable for your specific substrate. | |
| Formation of Side Products | 1. Side Reactions of the Nucleophile: The nucleophile may be undergoing side reactions under the coupling conditions. | a. Protecting Group Strategy: Ensure that all other reactive functional groups on the nucleophile are adequately protected. b. Optimize Reaction Conditions: Milder conditions (e.g., lower temperature, shorter reaction time if the main reaction is fast enough) can sometimes minimize side reactions. |
| 2. Hydrolysis of the Reagent: Presence of water leads to the formation of phenyl phosphate byproducts. | a. Strict Anhydrous Technique: As mentioned above, the exclusion of water is critical to prevent hydrolysis of the phosphorylating reagent.[3] | |
| Incomplete Reaction | 1. Insufficient Reagent: The molar ratio of the this compound to the nucleophile may be too low. | a. Increase Equivalents of Phosphorylating Reagent: For difficult couplings, using a higher excess (e.g., 1.5 to 2 equivalents) of the this compound can drive the reaction to completion. |
| 2. Inefficient Mixing: In heterogeneous reactions or with viscous solutions, poor mixing can lead to localized low concentrations of reactants. | a. Ensure Efficient Stirring: Use a properly sized stir bar and an appropriate stir rate to ensure the reaction mixture is homogeneous. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling efficiency when using sterically hindered substrates with this compound?
A1: The primary cause is steric hindrance, which refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction.[4] Bulky substituents on either the nucleophile (e.g., a tertiary alcohol) or in the ortho positions of the phenyl group on the phosphorodiimidazolate can physically block the approach of the nucleophile to the phosphorus center, thus slowing down or preventing the desired coupling reaction.
Q2: How do activators like 4,5-dicyanoimidazole (DCI) improve coupling efficiency for sterically hindered substrates?
A2: Activators like DCI play a dual role. They act as a proton source to protonate one of the imidazole leaving groups, making it a better leaving group. Secondly, the activator anion can act as a nucleophile, displacing an imidazole to form a more reactive intermediate. DCI is particularly effective because it is a strong nucleophile but a weak acid, which helps to avoid side reactions like the removal of acid-labile protecting groups.[1][2] This leads to a faster and more efficient coupling, even with sterically demanding substrates.
Q3: Can I use heat to overcome steric hindrance in my this compound coupling?
A3: Yes, in many cases, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, you must first confirm the thermal stability of your reactants and the desired product. Excessive heat can lead to degradation and the formation of unwanted side products. A modest increase in temperature should be trialed first.
Q4: Are there any specific solvent recommendations for these types of couplings?
A4: Anhydrous acetonitrile is a commonly used and effective solvent for phosphoramidate chemistry.[3] It is polar enough to dissolve the reagents and intermediates but is non-protic, which is crucial to prevent hydrolysis of the phosphorylating agent. Anhydrous dichloromethane can also be a suitable alternative. The choice of solvent may need to be optimized for the specific solubility of your substrates.
Q5: How can I confirm that my this compound reagent is active before starting my reaction?
A5: While direct real-time activity assays can be complex, you can infer the activity of your reagent by ensuring it was synthesized and stored under strictly anhydrous conditions. A simple way to test the reactivity of a batch of reagent is to perform a small-scale test reaction with a simple, unhindered primary alcohol and monitor the reaction by TLC or ³¹P NMR. Rapid consumption of the starting material and formation of the product is a good indicator of high reactivity.
III. Experimental Protocols
General Protocol for this compound Coupling with a Sterically Hindered Alcohol using DCI as an Activator
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered alcohol (1.0 eq)
-
This compound (1.5 eq)
-
4,5-Dicyanoimidazole (DCI) (3.0 eq)
-
Anhydrous acetonitrile
-
Anhydrous workup solvents (e.g., ethyl acetate, brine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.
-
To a dried flask under an inert atmosphere, add the sterically hindered alcohol.
-
Dissolve the alcohol in anhydrous acetonitrile.
-
In a separate flask, dissolve the this compound and DCI in anhydrous acetonitrile.
-
Slowly add the solution of this compound and DCI to the solution of the alcohol at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require several hours to overnight.
-
Upon completion, quench the reaction by the addition of a small amount of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
IV. Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Couplings
Caption: A flowchart for troubleshooting low-yield this compound coupling reactions.
Proposed Mechanism of DCI-Activated this compound Coupling
Caption: Proposed mechanism for the activation and coupling of this compound.
References
preventing hydrolysis of phenyl phosphorodiimidazolate during synthesis
Welcome to the technical support center for the synthesis of phenyl phosphorodiimidazolate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful synthesis and handling of this moisture-sensitive compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized from phenyl phosphorodichloridate and imidazole. The reaction involves the nucleophilic substitution of the chloride ions on the phosphorus atom by the imidazole rings. It is crucial to perform this reaction under strictly anhydrous conditions to prevent hydrolysis of the starting material and the product.
Q2: Why are anhydrous conditions so critical during the synthesis?
A2: this compound, like many phosphoramidates, is highly susceptible to hydrolysis. The phosphorus-nitrogen (P-N) bond can be readily cleaved by water, especially under acidic conditions, leading to the formation of phenyl phosphate and imidazole.[1][2][3] This will significantly reduce the yield and purity of your desired product.
Q3: What are the primary hydrolysis products I should be aware of?
A3: The primary hydrolysis products are phenyl phosphate and imidazole. Depending on the extent of hydrolysis, you may also detect partially hydrolyzed intermediates.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored using techniques such as ³¹P NMR spectroscopy. The phosphorus signal of the starting material, phenyl phosphorodichloridate, will have a distinct chemical shift compared to the product, this compound, and any phosphate byproducts. Thin-layer chromatography (TLC) can also be a useful tool for monitoring the consumption of the starting materials.
Q5: What is the recommended workup and purification procedure to avoid hydrolysis?
A5: To minimize hydrolysis during workup, it is advisable to use anhydrous solvents for extraction and washing steps. If an aqueous wash is necessary, it should be performed quickly with cold, neutral or slightly basic water (e.g., a saturated sodium bicarbonate solution) to minimize the time the product is in contact with water. For purification, column chromatography on silica gel using anhydrous solvents is a common method. In some cases, for water-sensitive phosphorus compounds, a procedure involving treatment with a very small amount of water to precipitate impurities, followed by drying with a drying agent and fractional distillation or recrystallization from an anhydrous solvent, can be effective.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Hydrolysis of starting material or product. | Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen). |
| Incomplete reaction. | Monitor the reaction by ³¹P NMR or TLC to ensure full conversion. The reaction may require longer reaction times or gentle heating. For similar phosphorodiamidate syntheses, a reaction time of 90 minutes at 30°C has been found to be optimal in some cases.[5] | |
| Inefficient coupling. | The use of additives like lithium iodide (LiI) has been shown to significantly improve coupling efficiency in phosphorodiamidate synthesis.[5] Consider adding a non-nucleophilic base, such as N-ethylmorpholine, to scavenge the HCl generated during the reaction.[5] | |
| Product is an oil or fails to crystallize | Presence of impurities, including hydrolysis products. | Purify the crude product using column chromatography with anhydrous solvents. Attempt to precipitate or crystallize the product from a different anhydrous solvent system. |
| Multiple spots on TLC or peaks in NMR | Formation of side products or hydrolysis. | Review the reaction conditions to ensure they were strictly anhydrous. Check the purity of the starting materials. Purify the product meticulously using chromatography. |
| Product degrades upon storage | Exposure to atmospheric moisture. | Store the purified this compound under an inert atmosphere in a tightly sealed container, preferably in a desiccator or freezer to minimize exposure to moisture and temperature fluctuations. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of related phosphoramidates.[6] Optimization may be required for specific applications.
Materials:
-
Phenyl phosphorodichloridate
-
Imidazole
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., acetonitrile)
-
Anhydrous triethylamine or other non-nucleophilic base
-
Anhydrous solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add imidazole (4 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve the imidazole in anhydrous THF.
-
Addition of Base: Add anhydrous triethylamine (2.2 equivalents) to the reaction mixture.
-
Addition of Phenyl Phosphorodichloridate: Cool the mixture to 0°C in an ice bath. Dissolve phenyl phosphorodichloridate (1 equivalent) in anhydrous THF and add it dropwise to the stirring imidazole solution via the dropping funnel over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by ³¹P NMR or TLC.
-
Workup:
-
Filter the reaction mixture under inert atmosphere to remove the triethylamine hydrochloride salt.
-
Wash the filter cake with anhydrous THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of anhydrous solvent.
-
Purify by column chromatography on silica gel, eluting with a gradient of anhydrous ethyl acetate in hexanes.
-
Collect the fractions containing the desired product and remove the solvent under reduced pressure.
-
-
Storage: Store the final product under an inert atmosphere at low temperature.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Hydrolysis Pathway
Caption: Hydrolysis of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid-Based Polyphosphorodiamidates with Hydrolytically Labile Bonds for Degradation-Tuned Photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20110021803A1 - Purification and preparation of phosphorus-containing compounds - Google Patents [patents.google.com]
- 5. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 6. Phosphoramidate - Wikipedia [en.wikipedia.org]
Technical Support Center: Phenyl Phosphorodiimidazolate Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of phenyl phosphorodiimidazolate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in the synthesis of this compound?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the entire process. The starting material, phenyl phosphorodichloridate, is highly sensitive to moisture and will readily hydrolyze to form phosphoric acid, a major impurity that can be difficult to remove.
Q2: What are the common starting materials for this synthesis?
A2: The most common route involves the reaction of phenyl phosphorodichloridate with imidazole in the presence of a base, typically triethylamine.
Q3: Why is a base, such as triethylamine, necessary in this reaction?
A3: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between phenyl phosphorodichloridate and imidazole. This prevents the protonation of imidazole, which would render it non-nucleophilic, and also avoids potential acid-catalyzed side reactions.
Q4: Can other bases be used instead of triethylamine?
A4: While triethylamine is commonly used, other non-nucleophilic tertiary amines can also be employed. However, the choice of base can influence the reaction rate and the impurity profile. It is crucial to use a base that does not introduce purification challenges.
Q5: What are the expected yields for this synthesis?
A5: While yields can vary depending on the specific conditions and scale, yields for phosphoramidate synthesis are often in the range of 60-96% after purification. Low yields can often be attributed to issues with reagent quality, moisture contamination, or suboptimal reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Symptom | Potential Cause | Recommended Solution |
| Reaction does not proceed, or yield is very low. | Moisture contamination: Phenyl phosphorodichloridate has hydrolyzed. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive imidazole: Imidazole may have been protonated by HCl byproduct. | Ensure a sufficient amount of a suitable base (e.g., triethylamine) is used to neutralize the generated HCl. | |
| Poor quality starting materials: Phenyl phosphorodichloridate may have degraded. | Use freshly distilled or a new bottle of phenyl phosphorodichloridate. Verify the purity of imidazole. | |
| Crude NMR shows a complex mixture of products. | Side reactions: The reaction temperature may be too high, or the base may be participating in side reactions. | Maintain a low reaction temperature (e.g., 0 °C to room temperature). Consider a slower addition of the phenyl phosphorodichloridate to the imidazole solution. |
Product Purity Issues
| Symptom | Potential Cause | Recommended Solution |
| 31P NMR shows a significant peak corresponding to phosphoric acid. | Hydrolysis of phenyl phosphorodichloridate: Presence of water in the reaction. | Adhere strictly to anhydrous conditions as mentioned above. |
| Product is contaminated with triethylammonium hydrochloride. | Incomplete removal of salt byproduct: Insufficient washing or precipitation. | After the reaction, filter the triethylammonium hydrochloride salt. Wash the crude product thoroughly with a solvent in which the salt is insoluble but the product is soluble. Recrystallization or column chromatography may be necessary. |
| 31P NMR shows peaks other than the product and phosphoric acid. | Presence of partially substituted intermediates: Incomplete reaction. For example, phenyl phosphoro-monoimidazolate chloride. | Increase the reaction time or temperature slightly. Ensure the stoichiometry of the reactants is correct. |
| Byproducts from reaction with the base: Triethylamine can sometimes react with phosphorus reagents. | Use a non-nucleophilic base and control the reaction temperature carefully. | |
| Difficulty in purifying the product by column chromatography. | Product degradation on silica gel: The product may be sensitive to the acidity of silica gel. | Deactivate the silica gel by washing with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column. Work quickly to minimize the time the product is on the column. |
Data Presentation: Common Impurities and their 31P NMR Chemical Shifts
| Compound | Structure | Typical 31P NMR Chemical Shift (ppm) | Notes |
| This compound | C6H5O-P(O)(N2C3H3)2 | Not definitively found in search results, but phosphoramidates typically resonate in a specific region. | The chemical shift can be influenced by the solvent and concentration. |
| Phosphoric Acid | H3PO4 | ~0 | A sharp singlet, often used as a reference. Its presence indicates hydrolysis. |
| Phenyl phosphorodichloridate | C6H5O-P(O)Cl2 | Specific shift not found, but likely distinct from the product. | The starting material. Its presence in the final product indicates an incomplete reaction. |
| Phenyl phosphoro-monoimidazolate chloride | C6H5O-P(O)(N2C3H3)Cl | Intermediate, specific shift not found. | A potential intermediate that may be present if the reaction does not go to completion. |
| Triethylammonium hydrochloride | (C2H5)3NH+Cl- | Does not have a 31P signal. | A common salt byproduct. |
Note: 31P NMR chemical shifts are relative to 85% H3PO4. The exact chemical shifts can vary based on experimental conditions.
Experimental Protocols
Synthesis of this compound
This is a general procedure and may require optimization.
Materials:
-
Phenyl phosphorodichloridate
-
Imidazole
-
Triethylamine
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve imidazole (2 equivalents) and triethylamine (2.2 equivalents) in an anhydrous solvent in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenyl phosphorodichloridate (1 equivalent) in the same anhydrous solvent to the imidazole solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or 31P NMR).
-
Once the reaction is complete, filter the precipitated triethylammonium hydrochloride salt and wash it with the anhydrous solvent.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
Purification
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
If using column chromatography, it is advisable to deactivate the silica gel with a solvent mixture containing a small amount of triethylamine to prevent product degradation.
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Common Impurity Formation Pathway
Caption: Logical relationships leading to common impurities in the synthesis.
strategies to improve the regioselectivity of phenyl phosphorodiimidazolate
Welcome to the technical support center for phenyl phosphorodiimidazolate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for improved regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound for the phosphorylation of polyols?
The main challenge is achieving regioselectivity, which is the preferential phosphorylation of one hydroxyl group over others in a molecule with multiple hydroxyls (a polyol). Without proper control, a mixture of phosphorylated isomers can be formed, complicating purification and reducing the yield of the desired product.
Q2: What are the key factors influencing the regioselectivity of phosphorylation with this compound?
Several factors can influence the regioselectivity of the reaction:
-
Steric Hindrance: Less sterically hindered hydroxyl groups are generally more reactive.
-
Electronic Effects: The acidity (pKa) of the hydroxyl groups can play a role; more acidic hydroxyls may react faster.
-
Reaction Temperature: Lowering the temperature can sometimes improve selectivity.
-
Solvent: The choice of solvent can influence the conformation of the substrate and the solubility of reagents, thereby affecting selectivity.
-
Catalysts and Additives: The use of catalysts or additives can significantly enhance regioselectivity by selectively activating a specific hydroxyl group.
Q3: Can I achieve regioselective phosphorylation without using protecting groups?
Yes, recent advancements have focused on catalyst-controlled regioselective phosphorylation, which avoids the need for lengthy protecting group synthesis and deprotection steps. These methods offer a more efficient route to the desired phosphorylated product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Regioselectivity / Mixture of Isomers | 1. Inherent reactivity of the substrate favors multiple products.2. Reaction conditions are not optimized.3. Absence of a regioselective catalyst. | 1. Employ a Catalyst: Introduce a catalyst known to direct phosphorylation to a specific position. Examples from related chemistries include tin-based catalysts for cis-diols or borinic acid catalysts for selective acylation, which could be adapted for phosphorylation.2. Optimize Reaction Conditions: - Temperature: Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance selectivity. - Solvent: Screen a range of solvents with different polarities.3. Use of Additives: In related diamidophosphate phosphorylations, additives like formamide or 2-aminoimidazole have been shown to modulate regioselectivity.[1] |
| Low Reaction Yield | 1. Incomplete reaction.2. Degradation of the product or starting material.3. Inefficient activation of the phosphorylating agent. | 1. Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature might be necessary if the reaction is sluggish at lower temperatures.2. Use an Activator: While this compound is reactive, an activator like 1H-tetrazole or a Lewis acid might be required for less reactive substrates. Caution: Some activators are hazardous and should be handled with care.3. Ensure Anhydrous Conditions: Moisture can quench the phosphorylating agent. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of Side Products (e.g., Diphosphorylated Species) | 1. Excess of this compound.2. High reactivity of the monophosphorylated product. | 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the phosphorylating agent.2. Slow Addition: Add the this compound solution dropwise to the substrate solution to maintain a low concentration of the phosphorylating agent and favor monophosphorylation. |
Experimental Protocols
General Protocol for Catalyst-Controlled Regioselective Monophosphorylation of a Diol
This protocol is a generalized procedure based on methodologies for regioselective functionalization of diols and should be optimized for specific substrates.
-
Preparation:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the diol substrate (1.0 equiv.) and the chosen catalyst (e.g., dimethyltin dichloride, 0.1 equiv. for cis-diols) to an oven-dried flask.[2]
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dichloromethane).
-
-
Reaction:
-
In a separate flask, dissolve this compound (1.0-1.2 equiv.) in the same anhydrous solvent.
-
Slowly add the this compound solution to the solution of the diol and catalyst at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water or methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as flash column chromatography on silica gel or ion-exchange chromatography, to isolate the desired monophosphorylated product.
-
Data Presentation
Table 1: Regioselectivity in the Phosphorylation of Nucleosides with Diamidophosphate (DAP) under Different Conditions[1]
This table illustrates how reaction conditions can influence regioselectivity with a related phosphorylating agent and serves as a guide for potential optimization strategies with this compound.
| Substrate | Additive | Temperature (°C) | Conversion Yield (%) | 5'-phosphate (%) | 3'-phosphate (%) | 2',3'-cyclic phosphate (%) |
| Deoxyadenosine | None | 25 | ~20 | ~10 | ~10 | N/A |
| Deoxyadenosine | Guanidine | 80 | ~90 | ~45 | ~45 | N/A |
| Riboadenosine | None | 25 | ~30 | <5 | <5 | ~20 |
| Riboadenosine | 2-Aminoimidazole | 80 | ~85 | ~15 | ~15 | ~55 |
Visualizations
Logical Workflow for Improving Regioselectivity
Caption: A flowchart illustrating the logical progression for optimizing the regioselectivity of a phosphorylation reaction.
References
dealing with viscous reaction mixtures in phenyl phosphorodiimidazolate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering viscous reaction mixtures during the synthesis of phenyl phosphorodiimidazolate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a key reagent in phosphorylation reactions, particularly in the synthesis of oligonucleotides and other biologically important phosphate esters. It serves as a phosphorylating agent, transferring a phenylphosphate group to a nucleophile, often an alcohol. The imidazole leaving groups make the phosphorus atom highly susceptible to nucleophilic attack.
Q2: What are the common starting materials for this compound synthesis?
Typically, the synthesis involves the reaction of phenyl phosphorodichloridate with an excess of imidazole.
Q3: What can cause a reaction mixture to become viscous during this synthesis?
High viscosity in the reaction mixture can arise from several factors:
-
High concentration of reactants: As the reaction proceeds, the concentration of the product and intermediates increases, which can lead to a more viscous solution.
-
Polymerization or side reactions: Undesired side reactions can lead to the formation of polymeric byproducts, significantly increasing the viscosity.
-
Inappropriate solvent: The choice of solvent plays a crucial role. A solvent that does not effectively solvate the reactants, intermediates, and products can result in a thick or difficult-to-stir mixture.
-
Low temperatures: While cooling might be necessary to control the reaction, excessively low temperatures can increase the viscosity of the solvent and the reaction mixture itself.
-
Formation of insoluble intermediates or byproducts: The precipitation of salts or other materials from the reaction mixture can lead to a slurry-like consistency.
Q4: Why is a viscous reaction mixture problematic?
A viscous reaction mixture can lead to several experimental challenges:
-
Poor mixing: Inefficient stirring can result in localized "hot spots" or areas of high reactant concentration, leading to uncontrolled reactions and the formation of byproducts.
-
Reduced reaction rate: Poor diffusion of reactants in a viscous medium can slow down the reaction rate.
-
Difficult handling and work-up: Transferring, quenching, and purifying a viscous mixture can be challenging and may lead to product loss.
-
Inaccurate temperature control: Heat transfer is less efficient in a viscous medium, making it difficult to maintain the desired reaction temperature.
Troubleshooting Guide: Dealing with Viscous Reaction Mixtures
This guide provides a systematic approach to troubleshooting and resolving issues related to high viscosity during this compound synthesis.
Issue 1: Reaction mixture becomes too thick to stir effectively.
| Possible Cause | Suggested Solution |
| High reactant concentration | Gradually add the limiting reagent to the reaction mixture to control the rate of product formation. Consider starting with a more dilute solution by increasing the amount of solvent. |
| Inappropriate solvent | Switch to a solvent with better solvating properties for all components of the reaction. Aprotic polar solvents are often good choices. Refer to the solvent selection table below. |
| Low reaction temperature | Cautiously and gradually increase the reaction temperature while monitoring for any signs of decomposition or side reactions. Even a small increase in temperature can significantly reduce viscosity. |
| Precipitation of byproducts | If a solid is forming, try to identify it. If it is a salt byproduct, it may be possible to proceed with the reaction. If it is an unexpected precipitate, the reaction conditions may need to be re-evaluated. Consider adding a co-solvent to improve solubility. |
Issue 2: The reaction is sluggish or incomplete.
| Possible Cause | Suggested Solution |
| Poor mixing due to high viscosity | In addition to addressing the viscosity as described above, consider using a more powerful mechanical stirrer to ensure thorough mixing. |
| Low temperature | As mentioned, carefully increasing the temperature can improve reaction kinetics. |
Issue 3: Difficulty in product isolation and purification.
| Possible Cause | Suggested Solution |
| Viscous crude product | After quenching the reaction, dilute the mixture with a suitable solvent to reduce viscosity before extraction or chromatography. |
| Emulsion formation during work-up | The presence of viscous materials can sometimes lead to stable emulsions during aqueous work-up. Try adding brine or filtering the mixture through a pad of celite. |
Data Presentation: Solvent Selection
The choice of solvent is critical in managing reaction viscosity. The following table provides a list of commonly used solvents in related phosphorylation reactions and their relevant properties. Note: Optimal solvent and concentration should be determined experimentally.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Acetonitrile | 37.5 | 81.6 | A common choice for phosphoramidite chemistry; good solvating power for many organic molecules. |
| Dichloromethane (DCM) | 9.1 | 39.6 | Often used but can be reactive with some nucleophiles. |
| Tetrahydrofuran (THF) | 7.6 | 66 | A good general-purpose solvent. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point and good solvating power, but can be difficult to remove. |
| Dioxane | 2.2 | 101 | A less polar aprotic solvent. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve imidazole (4 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile or THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Phenyl Phosphorodichloridate: Slowly add phenyl phosphorodichloridate (1 equivalent) dropwise to the stirred imidazole solution. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Work-up: Upon completion, the reaction mixture can be filtered to remove any precipitated imidazole hydrochloride. The filtrate containing the product can then be used directly or the solvent can be removed under reduced pressure.
Note on Viscosity: If the mixture becomes too viscous during the addition of phenyl phosphorodichloridate, consider adding more anhydrous solvent to the reaction flask.
Mandatory Visualizations
Logical Workflow for Troubleshooting Viscosity
Caption: A flowchart for troubleshooting high viscosity issues.
Synthesis Pathway
Caption: Synthesis of this compound.
Technical Support Center: Phenyl Phosphorodiimidazolate Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the activation of nucleosides using phenyl phosphorodiimidazolate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound activation of a nucleoside?
A1: The activation of a nucleoside with this compound typically proceeds via a nucleophilic attack of a hydroxyl group of the nucleoside on the phosphorus atom of the this compound. This reaction is facilitated by a base, which serves to deprotonate the nucleoside's hydroxyl group, increasing its nucleophilicity. The imidazole group acts as a good leaving group, driving the reaction forward to form the desired phosphoramidate product.
Q2: How does the choice of base impact the reaction?
A2: The choice of base is critical and can significantly influence the reaction's yield, rate, and the profile of side products. The base's primary role is to deprotonate the nucleoside's hydroxyl group. Key factors to consider when selecting a base include its strength (pKa), steric hindrance, and nucleophilicity. A summary of commonly used bases and their general impact is provided in the table below.
Q3: What are the common side reactions, and how can they be minimized?
A3: Common side reactions include hydrolysis of the this compound starting material or the activated intermediate, and the formation of undesired regioisomers if the nucleoside has multiple hydroxyl groups. To minimize these:
-
Moisture Control: Ensure all reagents and solvents are anhydrous, as water can compete with the nucleoside as a nucleophile, leading to hydrolysis.
-
Protecting Groups: Utilize appropriate protecting groups for other reactive functional groups on the nucleoside to ensure site-selective phosphorylation.
-
Base Selection: The choice of base can influence the rate of side reactions. For instance, a highly nucleophilic base might directly react with the starting material.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Low or No Product Yield | 1. Incomplete Activation: The chosen base may not be strong enough or may be too sterically hindered to efficiently deprotonate the nucleoside hydroxyl group. 2. Hydrolysis: Presence of moisture in the reaction. 3. Degradation of Reagents: The this compound reagent may have degraded upon storage. | 1. Base Optimization: Consider switching to a stronger, non-nucleophilic base like DBU or a less hindered base like pyridine. Refer to the Base Comparison Table below. 2. Dry Conditions: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Reagent Quality: Use freshly opened or properly stored this compound. |
| Formation of Multiple Products | 1. Lack of Regioselectivity: If the nucleoside has multiple free hydroxyl groups, phosphorylation can occur at different positions. 2. Side Reactions with the Base: The base itself may be reacting with the starting material or intermediate. | 1. Protecting Group Strategy: Employ a suitable protecting group strategy to block all but the desired hydroxyl group on the nucleoside. 2. Base Selection: Choose a non-nucleophilic base to avoid its participation in side reactions. |
| Slow Reaction Rate | 1. Insufficient Base Strength: The base may not be effectively deprotonating the nucleoside. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Stronger Base: Use a stronger base to increase the concentration of the nucleophilic alkoxide. 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring for the formation of side products. |
Data Presentation: Comparison of Common Bases
While specific yields are highly dependent on the substrate and reaction conditions, the following table provides a qualitative comparison of common bases used in phosphoramidate synthesis.
| Base | pKa of Conjugate Acid | Steric Hindrance | General Applicability & Remarks |
| Pyridine | 5.25 | Low | Often a good starting choice due to its low steric hindrance, allowing for effective catalysis.[1] Can also serve as a solvent. |
| Triethylamine (TEA) | 10.75 | Moderate | A stronger base than pyridine, but its bulkier nature can sometimes hinder its effectiveness as a catalyst compared to pyridine.[1] |
| Diisopropylethylamine (DIPEA or Hünig's Base) | 11.0 | High | A strong, non-nucleophilic base. Its significant steric hindrance prevents it from participating in side reactions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | Moderate | A very strong, non-nucleophilic base often used when weaker bases fail to promote the reaction. |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | Low | A highly effective nucleophilic catalyst, often used in small amounts alongside a stoichiometric amount of a weaker base like triethylamine. |
Experimental Protocols
General Protocol for this compound Activation of a Nucleoside
Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the protected nucleoside (1 equivalent) in an anhydrous solvent (e.g., acetonitrile, THF, or pyridine).
-
Addition of Base: Add the chosen organic base (1.1 to 1.5 equivalents). If using a catalytic amount of a base like DMAP, add it at this stage along with a stoichiometric amount of a tertiary amine base.
-
Activation: To the stirred solution, add a solution of this compound (1.1 to 1.5 equivalents) in the same anhydrous solvent dropwise at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction (e.g., by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate). Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
troubleshooting failed capping steps in oligonucleotide synthesis
This guide provides troubleshooting assistance for common issues encountered during the capping step of solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the capping step in oligonucleotide synthesis?
The capping step is a critical process that chemically blocks any unreacted 5'-hydroxyl groups on the growing oligonucleotide chains after the coupling step.[1][2][3] This is achieved by acetylating these free hydroxyls, rendering them inert for subsequent coupling cycles.[2][3] The primary purpose of capping is to prevent the formation of deletion mutations, specifically "n-1" shortmers, which are oligonucleotides missing a single base.[1][2][4] If these unreacted hydroxyl groups are not capped, they can participate in the next coupling reaction, leading to a heterogeneous mixture of desired and truncated sequences that can be difficult to purify and may compromise downstream applications.[2][4][5]
Q2: What are the common causes of failed or inefficient capping?
Inefficient capping can stem from several factors, primarily related to reagent quality and reaction conditions.
-
Reagent Degradation: The capping reagents, typically acetic anhydride (Cap A) and N-methylimidazole (Cap B), can degrade over time, especially if exposed to moisture.[6] While a small amount of water during the capping step itself might not significantly hamper the reaction due to the large molar excess of the reagents, moisture can affect the long-term stability of the capping solutions during storage.[6]
-
Inadequate Reagent Delivery: Issues with the synthesizer's fluidics, such as clogged lines or malfunctioning valves, can lead to insufficient delivery of capping reagents to the synthesis column.
-
Low Concentration of N-methylimidazole: The concentration of N-methylimidazole in the Cap B solution can impact capping efficiency. For instance, some synthesizers use a 16% solution, while others use 10%, which can result in lower capping efficiency.[4]
-
Presence of Water in Other Reagents: While the oxidation step intentionally includes water, residual moisture from this step or the presence of water in other reagents like acetonitrile (ACN) can be problematic.[4][5] Some synthesis protocols include a second capping step after oxidation specifically to dry the support resin before the next coupling reaction.[1][7]
Q3: How can I detect a failed capping step?
A failed capping step is typically identified through analysis of the final oligonucleotide product. The most common indicator is the presence of a significant amount of n-1 deletion mutants. These impurities can be detected using various analytical techniques:
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can resolve the full-length oligonucleotide from the shorter n-1 sequences, appearing as a distinct band below the main product band.
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase and anion-exchange HPLC can separate the desired product from deletion mutants.
-
Mass Spectrometry (MS): Mass spectrometry provides a precise mass measurement of the synthesized oligonucleotides, allowing for the direct detection of species with the mass corresponding to a single nucleotide deletion.
Q4: What are the consequences of a failed capping step on my final product?
The primary consequence of failed capping is the accumulation of deletion mutations (n-1, n-2, etc.) in the final product population.[2][4] These truncated sequences are often difficult to separate from the full-length oligonucleotide, especially the n-1 species, as they share similar physical and chemical properties, including the presence of a 5'-DMT group (if "Trityn-on" purification is used).[4] The presence of these impurities can significantly impact the performance of the oligonucleotide in downstream applications such as PCR, sequencing, and gene synthesis.[5]
Troubleshooting Guide
Problem: High levels of n-1 deletion sequences observed in the final product.
This is the most direct indication of a capping failure. Follow these steps to diagnose and resolve the issue.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting failed capping steps.
Experimental Protocols
Protocol 1: Capping Efficiency Assay using PAGE
This protocol is designed to quantify the efficiency of the capping step by intentionally creating a situation where capping is required and then observing the outcome.
Objective: To determine the percentage of unreacted 5'-hydroxyl groups that are successfully capped.
Methodology:
-
Synthesize a Short Oligonucleotide: Program the synthesizer to create a short test sequence (e.g., a 10-mer).
-
Introduce a Deliberate Failure: In one of the synthesis cycles (e.g., at the 5th base), replace the phosphoramidite coupling step with an injection of acetonitrile (ACN). This will result in a population of (n-1)-mers with free 5'-hydroxyl groups.
-
Proceed with Capping and Synthesis: Allow the synthesizer to proceed with the capping step and the remainder of the synthesis.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect it as per standard procedures.
-
PAGE Analysis:
-
Prepare a high-resolution denaturing polyacrylamide gel (e.g., 20% acrylamide, 8 M urea).
-
Load the crude, deprotected oligonucleotide sample.
-
Run the gel until there is clear separation between the full-length (n) and the truncated (n-1) species.
-
Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize it using a gel imaging system.
-
-
Quantification:
-
Quantify the band intensities for the full-length product and the capped failure sequences.
-
Capping Efficiency (%) = [ (Intensity of Capped Failure Sequences) / (Total Intensity of Failure Sequences) ] x 100
-
Data Interpretation:
| Capping Efficiency | Interpretation | Recommended Action |
| > 99% | Excellent | No action required. |
| 95-99% | Acceptable | Monitor for trends. Consider reagent replacement. |
| < 95% | Poor | Immediate troubleshooting required. Start with reagent replacement and fluidics check. |
Protocol 2: Analysis of Capping Efficiency by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) provides a highly accurate method for assessing capping efficiency by identifying and quantifying the masses of the products.
Objective: To identify and quantify full-length and capped failure sequences.
Methodology:
-
Sample Preparation: Follow steps 1-4 from the PAGE protocol to generate a sample containing both full-length and capped failure sequences.
-
LC Separation:
-
Inject the crude, deprotected sample onto a suitable reverse-phase HPLC column (e.g., C18).
-
Use a gradient of an ion-pairing mobile phase (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) to separate the different oligonucleotide species.
-
-
MS Detection:
-
The eluent from the HPLC is directed into an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the eluted species.
-
Identify the peaks corresponding to the full-length product and the capped (acetylated) n-1 product.
-
Calculate the relative abundance of each species based on their peak areas in the chromatogram.
-
Data Interpretation:
| Species Detected | Expected Mass | Implication |
| Full-length (n-mer) | Calculated MW | Successful coupling. |
| Capped Failure (n-1)-mer + Acetyl group | MW of (n-1)-mer + 42.04 Da | Successful capping of a failed coupling. |
| Uncapped Failure (n-1)-mer | MW of (n-1)-mer | Inefficient capping. |
By comparing the peak areas of the capped failure sequences to any uncapped failure sequences, a quantitative measure of capping efficiency can be determined.
Signaling Pathways and Workflows
Chemical Mechanism of the Capping Step
References
Technical Support Center: Optimization of Reaction Time for Complete Phosphorylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction times for complete phosphorylation in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during phosphorylation assays, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is my substrate not showing any or very low levels of phosphorylation?
A1: This is a common issue that can arise from several factors related to the reaction components and conditions.
-
Inactive Kinase: The kinase may have lost activity due to improper storage or multiple freeze-thaw cycles.
-
Suboptimal Buffer Conditions: The reaction buffer may lack essential cofactors like MgCl2 or have an incorrect pH.[1] Excess salt, phosphate, or ammonium ions can also inhibit kinase activity.[2]
-
ATP Depletion: ATP is essential for the phosphorylation reaction.[3] Ensure that a sufficient concentration of ATP is present in the reaction mixture.[2]
-
Substrate Issues: The substrate concentration may be too low, or the substrate itself may be degraded or contain impurities.
-
Incorrect Temperature: Most kinase reactions are incubated at 30°C or 37°C.[1][4] Temperatures that are too low can significantly slow down the reaction rate.
Troubleshooting Steps:
-
Verify Kinase Activity: Test the kinase with a known positive control substrate to confirm its activity.
-
Optimize Buffer: Prepare fresh kinase buffer with the recommended components and pH. Consider purifying the DNA or protein substrate to remove inhibitory ions.[2]
-
Check ATP: Use a fresh stock of ATP at the appropriate concentration (typically 100 to 200 µM).[1][5]
-
Increase Substrate Concentration: Titrate the substrate concentration to find the optimal level for the kinase.
-
Adjust Incubation Temperature: Ensure the reaction is incubated at the optimal temperature for the specific kinase being used.
Q2: The phosphorylation of my substrate is incomplete, even after a long incubation time. What can I do?
A2: Incomplete phosphorylation suggests that the reaction has reached a plateau before all substrate molecules are phosphorylated.
-
Insufficient Kinase: The amount of kinase may be the limiting factor in the reaction.
-
Enzyme Instability: The kinase may not be stable for the entire duration of a long incubation period.
-
Product Inhibition: The accumulation of phosphorylated product or ADP can inhibit kinase activity.[6]
-
Sub-optimal ATP Concentration: While some ATP is necessary, very high concentrations can sometimes be inhibitory.
Troubleshooting Steps:
-
Increase Kinase Concentration: Perform a titration experiment to determine the optimal kinase concentration for the desired level of phosphorylation.
-
Time Course Experiment: Run the reaction for different durations (e.g., 15 min, 30 min, 1 hr, 2 hr) to find the optimal incubation time before the reaction plateaus.[1]
-
Replenish Reagents: For very long incubations, consider adding more kinase or ATP partway through the reaction.
-
Optimize ATP Concentration: Test a range of ATP concentrations to find the optimal level that supports complete phosphorylation without causing inhibition.
Q3: I'm seeing a lot of variability between my replicate experiments. How can I improve consistency?
A3: High variability can obscure real experimental effects and make data interpretation difficult.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or ATP can lead to significant variability.
-
Incomplete Mixing: Failure to properly mix the reaction components can result in localized differences in concentrations.
-
Temperature Fluctuations: Inconsistent temperatures across the incubation block or plate can affect reaction rates.
-
Reagent Degradation: Using reagents that have undergone multiple freeze-thaw cycles can introduce variability.[1]
Troubleshooting Steps:
-
Use a Master Mix: Prepare a master mix of common reagents (buffer, ATP, MgCl2) to minimize pipetting variations between wells.
-
Ensure Thorough Mixing: Gently vortex or pipette up and down to mix the reaction components thoroughly before incubation.
-
Use a Calibrated Incubator: Ensure your incubator or water bath maintains a consistent and accurate temperature.
-
Aliquot Reagents: Aliquot kinase, substrate, and ATP into single-use volumes to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q: What is the optimal reaction time for a typical in vitro kinase assay?
A: There is no single optimal reaction time, as it depends on several factors including the specific activity of the kinase, the concentration of the kinase and substrate, and the reaction temperature.[7] It is highly recommended to perform a time-course experiment, taking samples at different time points (e.g., 0.75, 1.5, 3, 22 hours), to determine the linear range of the reaction and the point at which it reaches completion or plateaus.[8] For some rapid assays, incubation times can be as short as 10-30 minutes.[5]
Q: How does ATP concentration affect the reaction time for complete phosphorylation?
A: ATP is a required substrate for kinase activity, so its concentration is critical.[2][3] The reaction rate will generally increase with ATP concentration up to a certain point. However, excessively high concentrations of ATP can sometimes be inhibitory. Typical kinase assays use ATP concentrations in the range of 100 to 200 μM.[5] The optimal ATP concentration should be determined experimentally for each kinase-substrate pair.
Q: What is the role of MgCl2 in a phosphorylation reaction?
A: Magnesium ions (Mg2+) are essential cofactors for most kinases. They chelate with the phosphate groups of ATP, facilitating the transfer of the terminal phosphate group to the substrate.[9] The absence of sufficient MgCl2 will result in little to no kinase activity. A typical concentration in a kinase buffer is 10-20 mM.
Q: Can I perform a kinase reaction overnight?
A: While some protocols suggest overnight incubations, especially for kinases with low activity or when aiming for maximal phosphorylation, it is not always ideal.[10] Potential issues with overnight incubations include enzyme degradation, ATP hydrolysis, and potential for increased non-specific phosphorylation. It is generally better to optimize the reaction conditions (e.g., by increasing enzyme concentration) to achieve complete phosphorylation within a shorter timeframe. If an overnight incubation is necessary, ensure the enzyme is stable at the chosen temperature (often 4°C).[10]
Q: How can I stop the phosphorylation reaction at a specific time point?
A: To stop the reaction, you can add a solution that denatures the kinase or chelates the essential Mg2+ cofactor. Common methods include:
-
Adding SDS-PAGE loading buffer and heating the sample.[8]
-
Adding a stop solution containing a chelating agent like EDTA.
Data Presentation
Table 1: Typical Reaction Parameters for In Vitro Kinase Assays
| Parameter | Typical Range | Notes |
| Kinase Concentration | 10 - 100 ng | Highly dependent on the specific activity of the kinase. |
| Substrate Concentration | 1 - 10 µM | Should be around the Km value for the substrate, if known. |
| ATP Concentration | 10 - 200 µM | Higher concentrations can sometimes be inhibitory. |
| MgCl2 Concentration | 5 - 20 mM | Essential cofactor for most kinases. |
| Incubation Temperature | 25 - 37 °C | Optimal temperature varies between kinases. |
| Incubation Time | 15 - 120 minutes | Should be determined by a time-course experiment. |
| pH | 7.0 - 8.0 | Most kinases are active in this pH range. |
Experimental Protocols
Protocol 1: Standard In Vitro Kinase Assay
This protocol provides a general framework for an in vitro phosphorylation reaction. Optimal conditions will need to be determined empirically for each specific kinase-substrate pair.
Materials:
-
Kinase of interest
-
Substrate of interest
-
5X Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mM EDTA, 0.5 mg/ml BSA)[1]
-
ATP solution (e.g., 10 mM stock)
-
Purified water
-
Stop Solution (e.g., 4X SDS-PAGE loading buffer or 50 mM EDTA)
Procedure:
-
Prepare a master mix: On ice, prepare a master mix containing the 5X Kinase Buffer, water, and any other common components for the number of reactions to be performed, plus a small excess.
-
Aliquot master mix: Aliquot the master mix into individual reaction tubes.
-
Add substrate: Add the substrate to each tube to the final desired concentration.
-
Add kinase: Add the kinase to each tube. For a negative control, add an equal volume of kinase storage buffer.
-
Initiate the reaction: Start the reaction by adding ATP to each tube to the final desired concentration. Mix gently by pipetting.
-
Incubate: Incubate the reactions at the desired temperature (e.g., 30°C) for the desired amount of time (e.g., 30 minutes).
-
Stop the reaction: Terminate the reaction by adding the Stop Solution.
-
Analyze results: Analyze the samples by a suitable method, such as SDS-PAGE followed by autoradiography (if using [γ-32P]ATP) or Western blotting with a phospho-specific antibody.
Visualizations
Caption: A typical experimental workflow for an in vitro phosphorylation assay.
Caption: Troubleshooting logic for low or no phosphorylation signal.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. Kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Kinetic models of phosphorylation cycles: a systematic approach using the rapid-equilibrium approximation for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. protocols.io [protocols.io]
- 9. Phosphorylation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Oligonucleotide Synthesis: Phosphoramidite vs. H-phosphonate Chemistry
For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The ability to rapidly and accurately produce custom sequences of DNA and RNA has enabled advancements from basic research to the development of novel diagnostics and therapies. The two most prominent methods for achieving this are the phosphoramidite and H-phosphonate chemistries. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for a given application.
Initially, this guide was intended to compare the phosphoramidite method with the phenyl phosphorodiimidazolate approach. However, a comprehensive literature review revealed a scarcity of recent, publicly available experimental data and protocols for the latter, suggesting it is not a widely practiced method for routine oligonucleotide synthesis. Therefore, to provide a more relevant and practical comparison, this guide will focus on the well-established and commonly utilized H-phosphonate chemistry as the alternative to the industry-standard phosphoramidite method.
At a Glance: Key Differences
| Feature | Phosphoramidite Chemistry | H-phosphonate Chemistry |
| Predominant Use | Industry standard for DNA and RNA synthesis[1] | A versatile alternative, particularly for RNA and modified oligonucleotides[2] |
| Synthesis Cycle | Four steps: Detritylation, Coupling, Capping, Oxidation[3] | Two steps: Detritylation, Coupling[4][5] |
| Coupling Efficiency | Typically >99% per cycle[3] | Generally high, but can be slightly lower than phosphoramidite[6] |
| Monomer Stability | Phosphoramidite monomers can be sensitive to moisture and oxidation[7] | H-phosphonate monomers are generally more stable and easier to handle[7] |
| Oxidation Step | Occurs in every synthesis cycle[3] | Performed once at the end of the entire synthesis[5][8] |
| Phosphate Protection | Requires a protecting group (e.g., β-cyanoethyl) that is removed post-synthesis[1] | No phosphate protecting group is necessary during chain elongation[8] |
| Flexibility for Modifications | Extensive variety of modifications available | Well-suited for uniform backbone modifications like phosphorothioates[5][8] |
Chemical Workflow and Reaction Pathways
The synthesis of oligonucleotides by both methods proceeds in a cyclic manner on a solid support. However, the specific chemical reactions within each cycle differ significantly.
Phosphoramidite Synthesis Workflow
The phosphoramidite method is a four-step process for each nucleotide addition.[3]
H-phosphonate Synthesis Workflow
The H-phosphonate method simplifies the synthesis cycle to two primary steps.[4][5]
Performance Comparison
Coupling Efficiency and Synthesis Time
| Parameter | Phosphoramidite Chemistry | H-phosphonate Chemistry |
| Coupling Efficiency | Exceeds 99% per step with optimized protocols.[3] | High, but can be slightly lower than the phosphoramidite method. Development of more hindered activators may improve efficiency.[6] |
| Cycle Time | Longer due to the four-step cycle. | Shorter cycle time due to the two-step process.[5][6] |
| Overall Synthesis Time | Can be faster for very long oligonucleotides due to extremely high stepwise efficiency. | The simplified cycle can lead to faster overall synthesis for short to medium-length oligonucleotides. |
Stability and Handling
| Parameter | Phosphoramidite Chemistry | H-phosphonate Chemistry |
| Monomer Stability | Phosphoramidite monomers are sensitive to moisture and require anhydrous conditions for storage and handling.[7] | H-phosphonate monomers are hydrolytically stable and easier to handle.[7] |
| Intermediate Stability | The trivalent phosphite triester intermediate is unstable and must be oxidized to a stable pentavalent phosphotriester in each cycle.[3] | The H-phosphonate diester linkage is stable to the acidic conditions of detritylation, allowing for a single oxidation step at the end of the synthesis.[2][8] |
Cost-Effectiveness and Byproducts
| Parameter | Phosphoramidite Chemistry | H-phosphonate Chemistry |
| Reagent Cost | Phosphoramidite monomers are commercially available from numerous suppliers, leading to competitive pricing. | H-phosphonate monomers may be less commercially available, potentially impacting cost. |
| Reagent Consumption | The four-step cycle consumes a wider variety of reagents per nucleotide addition. | The two-step cycle is more economical in terms of the number of different reagents used per cycle. |
| Byproducts | The capping step generates acetylated truncated sequences that are easily separated. Other side reactions can occur but are minimized with optimized protocols. | Side reactions such as P-acylation and double activation can occur, but these are often suppressed, especially in RNA synthesis.[4] |
Experimental Protocols
General Solid-Phase Oligonucleotide Synthesis Protocol (Phosphoramidite Method)
This protocol outlines the general steps for automated solid-phase DNA synthesis using phosphoramidite chemistry.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
5'-O-DMT-protected deoxynucleoside phosphoramidites (dA, dC, dG, dT).
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).
-
Anhydrous acetonitrile.
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Procedure:
-
Column Preparation: The CPG solid support is packed into a synthesis column.
-
Synthesis Cycle (repeated for each nucleotide): a. Detritylation: The deblocking solution is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleoside. The column is then washed with acetonitrile. b. Coupling: The next phosphoramidite monomer and activator solution are delivered to the column to react with the free 5'-hydroxyl group. c. Capping: Capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants. d. Oxidation: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage to a stable phosphate triester. The column is then washed with acetonitrile.
-
Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation with concentrated ammonium hydroxide at elevated temperatures.
-
Purification: The crude oligonucleotide is purified, typically by HPLC or PAGE.
General Solid-Phase Oligonucleotide Synthesis Protocol (H-phosphonate Method)
This protocol outlines the general steps for automated solid-phase DNA synthesis using H-phosphonate chemistry.[4]
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
5'-O-DMT-protected deoxynucleoside 3'-H-phosphonates (dA, dC, dG, dT).
-
Condensing agent (e.g., Pivaloyl chloride in acetonitrile/pyridine).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile and pyridine.
-
Oxidizing solution (e.g., 2% Iodine in pyridine/water 98:2 v/v).[9]
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Procedure:
-
Column Preparation: The CPG solid support is packed into a synthesis column.
-
Synthesis Cycle (repeated for each nucleotide): a. Detritylation: The deblocking solution is passed through the column to remove the 5'-DMT protecting group. The column is washed with acetonitrile/pyridine. b. Coupling: The H-phosphonate monomer and the condensing agent are delivered to the column to form the internucleoside H-phosphonate linkage. The column is then washed with acetonitrile/pyridine.
-
Final Oxidation: After the completion of all coupling cycles, the oxidizing solution is passed through the column for an extended period (e.g., 10-30 minutes) to convert all H-phosphonate linkages to phosphodiester linkages.[9]
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the support and deprotected using concentrated ammonium hydroxide.
-
Purification: The crude product is purified using standard methods.
Conclusion
Both phosphoramidite and H-phosphonate chemistries are powerful methods for the chemical synthesis of oligonucleotides. The phosphoramidite method, with its near-quantitative coupling efficiencies and extensive commercial support, remains the gold standard for routine DNA and RNA synthesis.[1] Its four-step cycle is highly optimized and automated.
The H-phosphonate method offers a compelling alternative, particularly for applications where monomer stability is a concern or where uniform backbone modifications are desired.[2] Its simplified two-step cycle can offer advantages in terms of synthesis time and reagent economy.[4][5] The choice between the two methods will ultimately depend on the specific requirements of the synthesis, including the length of the oligonucleotide, the presence of modifications, available instrumentation, and cost considerations. For researchers and drug developers, a thorough understanding of the strengths and weaknesses of each approach is crucial for the successful production of high-quality oligonucleotides for their research and therapeutic applications.
References
- 1. atdbio.com [atdbio.com]
- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Gene Link: Phosphonate Oligos [genelink.com]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
A Researcher's Guide to Validating Phosphorylation Sites: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein phosphorylation sites is a critical step in unraveling cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of the three primary methods for phosphorylation site validation: Mass Spectrometry, Site-Directed Mutagenesis, and the use of Phospho-specific Antibodies. We will delve into their experimental protocols, present quantitative performance data, and visualize key workflows to aid in selecting the most appropriate strategy for your research needs.
Protein phosphorylation, a reversible post-translational modification, is a fundamental mechanism regulating a vast array of cellular processes.[1] The addition of a phosphate group to specific amino acid residues—primarily serine, threonine, and tyrosine—can modulate a protein's activity, localization, and interaction with other molecules. Consequently, the precise mapping and validation of these phosphorylation sites are paramount to understanding the intricate signaling networks that govern cellular function in both healthy and diseased states.
While various techniques have been developed to identify phosphorylation sites, no single method is without its limitations. This guide will compare and contrast the leading methodologies, providing the necessary information to make an informed decision based on the specific experimental context and available resources.
Comparative Analysis of Phosphorylation Site Validation Methods
The choice of a validation method depends on several factors, including the required level of confidence, the availability of reagents and instrumentation, and the specific biological question being addressed. The following table summarizes the key quantitative and qualitative parameters of the three most common validation techniques.
| Feature | Mass Spectrometry (MS) | Site-Directed Mutagenesis (SDM) | Phospho-specific Antibodies |
| Principle | Identifies phosphopeptides based on mass-to-charge ratio and fragmentation patterns. | Assesses the functional consequence of preventing or mimicking phosphorylation at a specific site by altering the amino acid sequence. | Utilizes antibodies that specifically recognize the phosphorylated epitope of a target protein. |
| Primary Output | Unambiguous identification and localization of phosphorylation sites; relative and absolute quantification of phosphorylation stoichiometry.[2][3][4][5] | Functional data (e.g., changes in enzyme activity, protein-protein interactions, or cellular localization) resulting from the mutation. | Detection and semi-quantitative or quantitative analysis of a specific phosphorylation event via techniques like Western Blot, ELISA, or immunohistochemistry.[6] |
| Sensitivity | High; capable of detecting low-abundance phosphopeptides.[7] | Dependent on the functional assay's sensitivity. | High, but dependent on antibody affinity and specificity.[8] |
| Specificity | High for site identification; potential for ambiguity with closely spaced sites.[7] | High for the targeted site, but phosphomimetic mutations may not perfectly replicate the phosphorylated state.[9][10] | Variable; requires rigorous validation to ensure specificity for the phosphorylated form and avoid cross-reactivity.[11][12] |
| Throughput | High-throughput; capable of analyzing thousands of phosphorylation sites in a single experiment. | Low-throughput; typically focuses on one or a few sites at a time. | Medium to high-throughput, especially with ELISA and antibody arrays. |
| Quantitative Capability | Excellent; label-free and label-based methods for relative and absolute quantification.[13][14][15] | Indirect; functional readout provides a measure of the site's importance. | Good for relative quantification (Western Blot) and absolute quantification (ELISA).[16] |
| Cost | High initial instrument cost; moderate per-sample cost. | Low to moderate; requires molecular biology reagents and sequencing. | Moderate to high, depending on the availability and cost of validated antibodies. |
| Time | Relatively fast for data acquisition; data analysis can be time-consuming. | Time-consuming due to cloning, expression, and functional assays. | Relatively fast, especially for established protocols like Western blotting. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are summaries of the key steps involved in each validation method.
Mass Spectrometry-Based Phosphoproteomics
Mass spectrometry has become the gold standard for the large-scale identification and quantification of phosphorylation sites.[7] The general workflow involves several key stages:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues under conditions that preserve phosphorylation, typically including phosphatase inhibitors. The proteins are then denatured, reduced, alkylated, and digested into peptides using a protease like trypsin.[2][4][17]
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides are typically enriched from the complex peptide mixture. Common methods include immobilized metal affinity chromatography (IMAC), titanium dioxide (TiO2) chromatography, and immunoprecipitation with anti-phosphotyrosine antibodies.[17][18]
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence and the location of the phosphate group.[4][5][17]
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the phosphopeptides and pinpoint the exact phosphorylation sites.[4] Specialized software is used to assign a probability-based score to the localization of the phosphate group.[7][19]
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to investigate the functional role of a specific phosphorylation site.[20] The process involves altering the DNA sequence to either prevent phosphorylation (by mutating the serine, threonine, or tyrosine to an amino acid that cannot be phosphorylated, such as alanine or phenylalanine) or to mimic constitutive phosphorylation (by mutating the residue to a negatively charged amino acid like aspartate or glutamate).[20][9][10]
-
Primer Design: Design primers containing the desired mutation that are complementary to the template plasmid DNA.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Removal: Digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the template plasmid) but not the newly synthesized, unmethylated DNA.[9][21]
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
-
Functional Analysis: Express the mutant protein in a suitable system and perform functional assays to assess the impact of the mutation on protein activity, localization, or interaction.
Phospho-specific Antibody-Based Validation
Phospho-specific antibodies are invaluable tools for detecting and quantifying specific phosphorylation events.[8][6] Their validation is crucial to ensure accuracy.
-
Antibody Production and Purification: Generate polyclonal or monoclonal antibodies by immunizing animals with a synthetic phosphopeptide corresponding to the target phosphorylation site. The resulting antibodies are then purified to enrich for those that specifically recognize the phosphorylated epitope.[12]
-
Western Blot Analysis:
-
Prepare cell or tissue lysates under conditions that preserve phosphorylation.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the phospho-specific antibody. A single band at the expected molecular weight of the target protein should be observed.[22]
-
To confirm specificity, perform control experiments such as treating the lysate with a phosphatase to remove phosphate groups, which should abolish the antibody signal.[23] Another control is to pre-incubate the antibody with the phosphopeptide immunogen, which should block its binding to the target protein.[11]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a microplate with a capture antibody that recognizes the total protein (independent of its phosphorylation state).
-
Add the cell or tissue lysate to the wells.
-
Add the phospho-specific antibody, which is typically conjugated to an enzyme for detection.
-
Add a substrate that produces a colorimetric or fluorescent signal, which can be quantified to determine the amount of phosphorylated protein.[16]
-
Visualizing the Workflows and Concepts
To further clarify these complex processes, the following diagrams, generated using Graphviz, illustrate a typical signaling pathway, the experimental workflow for each validation method, and a logical comparison of the techniques.
Caption: A simplified signaling pathway illustrating ligand-induced receptor activation, a subsequent kinase cascade, and the phosphorylation of a target protein leading to a cellular response.
Caption: Overview of the experimental workflows for Mass Spectrometry, Site-Directed Mutagenesis, and Phospho-specific Antibody-based validation of phosphorylation sites.
Caption: A decision tree illustrating the logical selection of a phosphorylation site validation method based on the primary research question.
Conclusion
The validation of phosphorylation sites is a multifaceted process that requires careful consideration of the available tools and the specific research objectives. Mass spectrometry offers unparalleled capabilities for the discovery and large-scale quantification of phosphorylation sites. Site-directed mutagenesis provides a direct means to probe the functional significance of a particular phosphorylation event. Phospho-specific antibodies, when properly validated, offer a convenient and sensitive method for monitoring specific phosphorylation events in a variety of applications.
By understanding the strengths and weaknesses of each approach, researchers can design a robust validation strategy that combines the strengths of these complementary techniques. Ultimately, a multi-faceted approach, often involving the use of two or more of these methods, will provide the highest level of confidence in the identification and functional characterization of phosphorylation sites, paving the way for a deeper understanding of cellular signaling and the development of novel therapeutic interventions.
References
- 1. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 2. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 3. What are the disadvantages of using mass spectrometry (MS) to detect phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. How Phospho-specific Antibodies Revolutionize Disease Diagnostics | Reddot Biotech [reddotbiotech.com]
- 7. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Large‐scale phosphomimetic screening identifies phospho‐modulated motif‐based protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Phosphorylated and Phosphomimicking Variants May Differ—A Case Study of 14-3-3 Protein [frontiersin.org]
- 11. An Overview of Phosphospecific Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. typeshare.co [typeshare.co]
- 17. Phosphoproteomics | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. Site-directed mutagenesis of phosphorylation sites of the branched chain alpha-ketoacid dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Coupling Reagents in Peptide Synthesis: DCC vs. Phenyl Phosphorodiimidazolate
For researchers, scientists, and drug development professionals, the choice of coupling reagent is a critical determinant of success in peptide synthesis. The efficiency of amide bond formation, preservation of stereochemical integrity, and the minimization of side reactions are paramount. This guide provides a detailed comparison of the well-established carbodiimide coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), with the class of phosphorus-based reagents, with a specific focus on the available information regarding phenyl phosphorodiimidazolate.
While DCC has been a cornerstone of peptide synthesis for decades, a comprehensive, data-driven comparison with this compound is challenging due to a notable lack of specific experimental data and protocols for the latter in publicly available scientific literature. This guide will therefore provide a thorough analysis of DCC, including its mechanism, side reactions, and established protocols, and will contrast this with the general characteristics of phosphorus-based coupling reagents, contextualizing where a reagent like this compound would theoretically fit.
N,N'-Dicyclohexylcarbodiimide (DCC): The Workhorse of Peptide Synthesis
DCC is a powerful and cost-effective dehydrating agent widely used to facilitate the formation of amide bonds between amino acids.[1][2] Its utility extends to both liquid-phase and solid-phase peptide synthesis (SPPS).[1]
Mechanism of Action
The fundamental role of DCC is to activate the carboxyl group of an N-protected amino acid to make it susceptible to nucleophilic attack by the amino group of another amino acid. This proceeds through the formation of a highly reactive O-acylisourea intermediate.[1][3] This intermediate can then react via two primary pathways:
-
Direct Aminolysis: The amino group of the incoming amino acid directly attacks the O-acylisourea intermediate, forming the desired peptide bond and releasing the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[3]
-
Symmetrical Anhydride Formation: In the absence of an immediate amine nucleophile, the O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetrical anhydride. This anhydride is also a potent acylating agent that subsequently reacts with the amine to form the peptide bond.
To mitigate the risk of racemization and other side reactions, DCC is frequently used in conjunction with nucleophilic additives such as 1-hydroxybenzotriazole (HOBt). HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine component.[2][3]
Performance and Side Reactions
While effective, the use of DCC is associated with several well-documented side reactions that can impact the yield and purity of the final peptide.
| Parameter | Performance with DCC |
| Yield | Generally good, but can be reduced by side reactions. |
| Purity | Can be compromised by byproducts such as DCU, N-acylurea, and racemized epimers. |
| Racemization | A significant risk, especially for sensitive amino acids. The O-acylisourea intermediate is highly susceptible to racemization. This is suppressed by the addition of HOBt.[2][3] |
| N-acylurea Formation | The O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer, forming a stable N-acylurea that terminates the peptide chain.[2] |
| Nitrile Formation | Dehydration of asparagine and glutamine side chains can occur, leading to the formation of nitriles. |
| Byproduct Removal | The byproduct, DCU, is largely insoluble in common organic solvents, which facilitates its removal in solution-phase synthesis but can be problematic in solid-phase synthesis, where it can precipitate and block resin pores.[4] |
This compound and Phosphorus-Based Coupling Reagents
Phosphorus-based coupling reagents, particularly phosphonium salts like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), represent a major class of alternatives to carbodiimides. While specific experimental data for this compound in peptide synthesis is scarce in the current literature, we can infer its potential role and mechanism based on the general behavior of related phosphorus-based reagents.
General Mechanism of Action
Phosphonium-based reagents activate the carboxyl group of an N-protected amino acid by forming a highly reactive phosphonium active ester. This is generally considered to be a more rapid and efficient activation than that achieved with carbodiimides. The reaction typically requires a tertiary base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).
A plausible, though not experimentally verified for this specific reagent, mechanism for a phosphorus-based reagent like this compound would involve the formation of a phosphorodiamidite intermediate, which then activates the carboxylic acid.
Potential Performance and Advantages
Based on the performance of other phosphonium and phosphorus-based reagents, the following characteristics can be anticipated:
| Parameter | Potential Performance with this compound |
| Yield | Potentially high, as phosphonium reagents are known for their high coupling efficiency. |
| Purity | Byproducts are generally soluble in organic solvents, which can be an advantage in SPPS over the insoluble DCU from DCC. |
| Racemization | Often lower than with DCC alone, as the activation pathway is different. Many phosphonium reagents are designed to minimize racemization. |
| Side Reactions | Less prone to N-acylurea formation. However, other side reactions may be possible depending on the specific structure and reaction conditions. |
| Byproduct Removal | Soluble byproducts are easily washed away in SPPS. |
Experimental Protocols
General Protocol for DCC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline and may require optimization for specific peptide sequences.
-
Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the deprotection byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) are dissolved in DMF.
-
DCC (3 equivalents) is added to this solution, and the mixture is allowed to pre-activate for a few minutes.
-
The activated amino acid solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with agitation.
-
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and the soluble byproducts.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
Summary and Conclusion
| Feature | N,N'-Dicyclohexylcarbodiimide (DCC) | This compound (and Phosphorus-Based Reagents) |
| Mechanism | Forms an O-acylisourea intermediate. | Believed to form a reactive phosphonium active ester. |
| Additives | Often requires HOBt to suppress racemization. | Typically used with a tertiary base (e.g., DIEA). |
| Byproducts | Insoluble N,N'-dicyclohexylurea (DCU). | Generally soluble byproducts. |
| Advantages | Cost-effective, widely used and well-documented.[1] | Potentially higher coupling efficiency, lower racemization, and soluble byproducts. |
| Disadvantages | Significant risk of racemization without additives, N-acylurea formation, insoluble byproduct can be problematic in SPPS.[2][4] | Higher cost, less documented for this compound specifically. |
Phosphorus-based reagents, as a class, often offer advantages in terms of reaction speed and reduced side reactions, with the added benefit of soluble byproducts. However, there is a significant gap in the scientific literature regarding the specific performance and protocols for this compound in peptide synthesis. Researchers considering this reagent should be prepared to undertake significant optimization studies. For routine and well-established peptide synthesis, DCC/HOBt remains a reliable method. For challenging sequences or where high purity is paramount, exploring well-documented phosphonium reagents like PyBOP or HBTU may be more advantageous than venturing with a less characterized reagent like this compound.
References
Phenyl Phosphorodiimidazolate: A Comparative Guide to Peptide Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable amide bond is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The choice of coupling reagent significantly impacts the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides a comparative overview of phenyl phosphorodiimidazolate and other commonly employed coupling reagents, supported by available experimental data and protocols.
Overview of Common Coupling Reagents
Peptide coupling reagents are broadly categorized into several classes, primarily carbodiimides, phosphonium salts, and uronium/aminium salts. Each class possesses distinct characteristics regarding reactivity, solubility, and side-reaction profiles.
Phosphonium salts , the class to which this compound belongs, are known for yielding cleaner reactions compared to their uronium/aminium counterparts. A significant advantage of phosphonium reagents is their inertness towards the N-terminal amino group of the peptide chain, thus avoiding the chain termination by guanidinylation that can occur with uronium-based reagents.[1] This makes them particularly suitable for complex syntheses, such as fragment condensation and cyclization reactions.[1]
Comparative Analysis of Coupling Reagents
The efficacy of a coupling reagent is determined by several factors, including reaction yield, reaction time, and the extent of side reactions, most notably epimerization. The following table summarizes the general characteristics of various classes of coupling reagents.
| Coupling Reagent Class | Representative Examples | Advantages | Disadvantages |
| Phosphonium Salts | This compound , PyBOP, PyAOP, BOP | High coupling efficiency, low racemization, no guanidinylation side products, suitable for hindered couplings and cyclization.[1][2] | BOP produces a carcinogenic byproduct (HMPA); some have limited solution stability.[2] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | High reactivity, fast reaction times, stable in solution.[1] | Can cause guanidinylation of the N-terminus, leading to chain termination.[1] |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used. | Can lead to racemization, formation of insoluble byproducts (e.g., DCU with DCC). |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and successful peptide synthesis. Below are standard protocols for solid-phase peptide synthesis (SPPS) using common coupling reagents. While a specific protocol for this compound is not available, a general protocol for phosphonium salt-based coupling can be adapted.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the fundamental steps of SPPS.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide MBHA or Wang resin) in a reaction vessel.
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes.[3]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.[4]
3. Amino Acid Coupling:
-
This step involves the activation of the incoming Fmoc-protected amino acid and its subsequent coupling to the deprotected N-terminus on the resin. The specific procedure varies depending on the coupling reagent used.
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base like N,N-diisopropylethylamine (DIEA) can be performed.
5. Repetition:
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
6. Cleavage and Deprotection:
-
After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Specific Coupling Protocols:
Protocol 1: HBTU/HOBt Coupling [4]
-
Dissolve the Fmoc-protected amino acid (1.5 equiv.), 1-hydroxybenzotriazole (HOBt) (1.5 equiv.), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.5 equiv.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (2 equiv.) to the solution.
-
Add the activation mixture to the deprotected resin.
-
Allow the reaction to proceed for a specified time (e.g., 5 minutes with microwave irradiation or longer at room temperature).[4]
-
Wash the resin with DMF, NMP, and DCM.[4]
Protocol 2: DIC/HOBt Coupling [1]
-
Dissolve the Fmoc-protected amino acid (5 equiv.) and HOBt (5.5 equiv.) in DMF.[1]
-
Add the solution to the deprotected resin suspension in DCM.[1]
-
Add N,N'-diisopropylcarbodiimide (DIC) (5.5 equiv.) to the reaction mixture.[1]
-
Shake the mixture at room temperature until the coupling is complete (monitored by a ninhydrin test).[1]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A typical workflow for solid-phase peptide synthesis (SPPS).
Caption: Classification of common peptide coupling reagents.
Conclusion
The selection of an appropriate coupling reagent is a critical decision in peptide synthesis. While phosphonium-based reagents like this compound offer advantages in terms of cleaner reactions and suitability for challenging sequences, the lack of specific quantitative performance data in the current literature necessitates a careful, case-by-case evaluation. Researchers are encouraged to perform small-scale test couplings to determine the optimal reagent and conditions for their specific peptide target. The provided protocols for established reagents offer a solid foundation for developing a successful synthesis strategy.
References
Assessing Racemization in Phenyl Phosphorodiimidazolate-Mediated Couplings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides, particularly for therapeutic applications where even minute levels of racemization can lead to diastereomeric impurities with altered biological activity and potential immunogenicity. The choice of coupling reagent is a critical factor in mitigating racemization during amide bond formation. This guide provides a comparative assessment of racemization in peptide couplings, with a focus on the less-documented phenyl phosphorodiimidazolate, by contextualizing it against more common reagents and detailing the methodologies for evaluating chiral purity.
While direct, quantitative comparative data for this compound is scarce in peer-reviewed literature, an understanding of racemization mechanisms and standardized analytical protocols can empower researchers to effectively evaluate its performance.
Mechanisms of Racemization in Peptide Synthesis
Racemization in peptide synthesis primarily occurs at the α-carbon of the activated amino acid. The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate. This process is facilitated by the abstraction of the α-proton by a base, leading to a loss of stereochemical integrity. The propensity of a coupling reagent to promote oxazolone formation is a key determinant of its racemization potential[1].
Factors influencing the rate of racemization include:
-
The nature of the coupling reagent: Reagents that lead to highly activated intermediates can accelerate both the coupling reaction and the competing racemization pathway.
-
The presence and strength of a base: Bases are often required for the coupling reaction but can also promote the abstraction of the α-proton[1].
-
The structure of the amino acid: Certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization[1].
-
Reaction temperature and time: Prolonged reaction times and elevated temperatures can increase the extent of racemization.
Comparative Performance of Common Coupling Reagents
To provide a benchmark for evaluating this compound, the following table summarizes the racemization potential of several widely used coupling reagents. It is important to note that the extent of racemization is highly dependent on the specific reaction conditions and the peptide sequence.
| Coupling Reagent Class | Examples | General Racemization Potential | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Moderate to High | Often used with additives like HOBt or OxymaPure to suppress racemization.[2] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low to Moderate | Generally efficient and provide low levels of racemization. Byproducts can be problematic to remove.[2] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Low | Highly efficient and among the most popular choices for minimizing racemization.[2] |
| Immonium Salts | TCFH | Variable | Can be highly reactive but may require additives to control racemization. |
| Organophosphorus Reagents | DEPBT | Very Low | Known for its remarkable resistance to racemization, especially for sensitive amino acids like histidine.[2] |
This compound: A Theoretical Assessment
The key to its performance will be the relative rates of aminolysis (the desired peptide bond formation) versus oxazolone formation of the activated intermediate. If the aminolysis is significantly faster, racemization will be minimized. The presence of the phenoxy group and two imidazole rings on the phosphorus atom will influence the electrophilicity of the activated carboxylic acid and the overall steric environment of the reaction.
Experimental Protocols for Assessing Racemization
Accurate determination of racemization levels is crucial for process development and quality control in peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods.
Protocol 1: Racemization Analysis by Chiral HPLC
This method is highly sensitive and allows for the quantification of diastereomeric peptides formed due to racemization.
1. Peptide Synthesis and Deprotection:
- Synthesize a model dipeptide (e.g., Ac-Phe-L-Ala-NH₂) using this compound and, for comparison, a standard low-racemization reagent like HATU.
- Use an enantiomerically pure N-protected amino acid (e.g., Ac-L-Phe) and an enantiomerically pure amino acid ester or amide (e.g., L-Ala-NH₂).
- After the coupling reaction, deprotect the peptide if necessary, while ensuring the deprotection steps do not induce further racemization.
2. HPLC Analysis:
- Column: A chiral stationary phase (CSP) column is often used for separating enantiomers. Alternatively, a standard reversed-phase C18 column can be used to separate the resulting diastereomers (e.g., Ac-L-Phe-L-Ala-NH₂ and Ac-D-Phe-L-Ala-NH₂)[4][5].
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA). The gradient and composition will need to be optimized for the specific peptide.
- Detection: UV detection at a suitable wavelength (e.g., 220 nm).
- Quantification: Integrate the peak areas of the desired diastereomer (L-L) and the racemized diastereomer (D-L). The percentage of racemization can be calculated as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100
Protocol 2: Racemization Analysis by NMR Spectroscopy
NMR spectroscopy can be used to distinguish between diastereomers, providing a quantitative measure of racemization[6][7][8].
1. Synthesis of a Model Peptide:
- Synthesize a model dipeptide as described in the HPLC protocol. It is advantageous to use amino acids with protons that will give well-resolved signals in the NMR spectrum.
2. NMR Sample Preparation:
- Dissolve a precise amount of the purified crude peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
3. NMR Data Acquisition:
- Acquire a high-resolution proton (¹H) NMR spectrum.
- The signals of the α-protons or other protons close to the chiral center of the amino acid that underwent coupling will be split into two sets of signals for the two diastereomers.
4. Data Analysis:
- Integrate the signals corresponding to the major (non-racemized) and minor (racemized) diastereomers.
- The percentage of racemization is calculated from the ratio of the integrals.
Visualizing the Workflow and Concepts
To further clarify the processes involved, the following diagrams illustrate the racemization mechanism and the experimental workflow for its assessment.
Caption: Mechanism of racemization via oxazolone formation.
Caption: Experimental workflow for assessing racemization levels.
Conclusion
While this compound remains a less-characterized coupling reagent in terms of its racemization propensity, the established methodologies presented in this guide provide a robust framework for its evaluation. By employing systematic experimental design and precise analytical techniques such as chiral HPLC and NMR, researchers can accurately determine its performance and make informed decisions for its application in peptide synthesis. A direct comparison with well-characterized, low-racemization reagents is essential to ascertain its suitability for the synthesis of chirally pure peptides. Further studies are warranted to generate and publish quantitative data on the racemization levels associated with this compound-mediated couplings to facilitate its broader adoption in the scientific community.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. This compound | 15706-68-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking Peptide Coupling Reagents: A Comparative Analysis of Phenyl Phosphorodiimidazolate, HBTU, and TBTU
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is paramount to the success of peptide synthesis. This guide provides a comparative overview of the performance of phenyl phosphorodiimidazolate against the widely used aminium-based reagents, HBTU and TBTU. Due to a notable lack of published performance data for this compound in peptide synthesis, this guide will focus on its synthesis and proposed mechanism, while offering a detailed, data-supported comparison of HBTU and TBTU.
This compound: A Novel yet Undocumented Coupling Reagent
This compound (CAS 15706-68-0) is a phosphorus-based compound that, based on its chemical structure, holds potential as a peptide coupling reagent. The synthesis of this reagent has been described and typically involves a two-step process. The initial step is the formation of a reactive phenyl phosphorodichloridate intermediate, which is then reacted with imidazole to yield the final product.[1]
The proposed mechanism for its action in peptide bond formation involves the activation of a carboxylic acid by the phosphorodiimidazolate, forming a highly reactive acyl-phosphorodiimidazolate intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the peptide bond and the release of imidazole and phenyl phosphate byproducts.
Despite its theoretical potential, there is a significant absence of published data benchmarking the performance of this compound against established coupling reagents. Key performance indicators such as coupling efficiency, reaction times, and, critically, the extent of racemization remain unquantified in the scientific literature. Without this experimental backing, its practical utility in routine or complex peptide synthesis remains speculative.
HBTU and TBTU: The Established Aminium-Based Reagents
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are two of the most popular and extensively used coupling reagents in both solid-phase and solution-phase peptide synthesis.[2] Their widespread adoption is due to their high coupling efficiency, rapid reaction times, and the water-solubility of their byproducts, which simplifies purification.[2]
Performance Comparison: HBTU vs. TBTU
While HBTU and TBTU are structurally very similar, differing only in their counter-ion (hexafluorophosphate vs. tetrafluoroborate), they exhibit nearly identical chemical properties in most applications.[2] Both are highly effective at promoting peptide bond formation with minimal racemization, especially when used in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[3]
However, some studies have indicated performance differences in specific contexts. For instance, in the cyclization of certain hexapeptides, TBTU was found to be significantly faster than HBTU.[4] This suggests that for challenging reactions such as macrocyclization, the choice of counter-ion may have a tangible impact on reaction kinetics.
| Feature | HBTU | TBTU | This compound |
| Reagent Type | Aminium Salt | Aminium Salt | Phosphorodiimidazolate |
| CAS Number | 94790-37-1 | 125700-67-6 | 15706-68-0 |
| Molecular Weight | 379.25 g/mol | 321.09 g/mol | Not readily available |
| Coupling Efficiency | High | High | Not documented |
| Reaction Time | Fast (typically 10-60 min)[5][6] | Fast (can be faster than HBTU in some cases)[4] | Not documented |
| Racemization | Low, further suppressed by HOBt[3] | Low, further suppressed by HOBt[6] | Not documented |
| Byproducts | Tetramethylurea (water-soluble) | Tetramethylurea (water-soluble) | Imidazole, Phenyl Phosphate |
| Key Advantage | Well-established, reliable | Similar to HBTU, potentially faster in cyclizations | Potentially novel reactivity |
| Key Disadvantage | Potential for guanidinylation of N-terminus if used in excess[7] | Potential for guanidinylation of N-terminus if used in excess[7] | Lack of performance data |
Experimental Protocols
General Peptide Coupling Protocol using HBTU/TBTU
This protocol is a general guideline for solid-phase peptide synthesis and may require optimization for specific amino acid couplings.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and byproducts.
-
Activation and Coupling:
-
In a separate vessel, dissolve 2.0 equivalents of the N-protected amino acid in DMF (approx. 5 mL/g of resin).
-
Add 2.0 equivalents of a 1.0 M HBTU or TBTU solution in DMF.
-
Add 4.0 equivalents of a base, typically diisopropylethylamine (DIPEA).
-
(Optional but recommended to suppress racemization) Add 2.0 equivalents of a 0.5 M HOBt solution in DMF.[5][6]
-
Pre-activate the mixture by stirring for a few minutes.
-
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
-
Reaction Monitoring: Agitate the mixture for 10-60 minutes. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[5][6]
-
Washing: Once the reaction is complete, the resin is filtered and thoroughly washed with DMF to remove excess reagents and byproducts.
Proposed Peptide Coupling Protocol using this compound
It is important to reiterate that this is a theoretical protocol based on the proposed mechanism, as no established experimental procedures are available in the literature.
-
Deprotection and Washing: Follow steps 1 and 2 of the HBTU/TBTU protocol.
-
Activation and Coupling:
-
In a separate vessel, dissolve the N-protected amino acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, CH2Cl2).
-
Add this compound (1.0 eq.).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Allow the activation to proceed for a predetermined time.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Reaction Monitoring and Washing: Monitor the reaction and wash the resin as described for the HBTU/TBTU protocol.
Visualizing the Reaction Pathways
General Workflow for Solid-Phase Peptide Synthesis
Caption: A simplified workflow for a single cycle of solid-phase peptide synthesis (SPPS).
Activation Mechanism of HBTU/TBTU
Caption: Carboxylic acid activation via HBTU or TBTU to form a reactive OBt ester.
Proposed Activation Mechanism of this compound
Caption: Proposed activation of a carboxylic acid by this compound (PPD).
Conclusion
HBTU and TBTU remain the industry standards for peptide coupling due to their proven efficacy, rapid kinetics, and extensive documentation. While this compound presents an interesting theoretical alternative from the class of phosphorus-based reagents, its utility in practical peptide synthesis is currently unknown due to a lack of published performance data. Researchers requiring reliable and well-characterized coupling methods are advised to continue utilizing established reagents like HBTU and TBTU. Further investigation into this compound is required to determine if it offers any advantages over the current gold-standard coupling reagents.
References
- 1. This compound | 15706-68-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. DIPHENYL PHOSPHORAMIDATE synthesis - chemicalbook [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Phenyl phosphorodiamidate | C6H9N2O2P | CID 81954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
A Researcher's Guide to Phosphorylation Analysis: A Comparative Cost-Analysis
An in-depth comparison of phosphorylation analysis methods, tailored for researchers, scientists, and drug development professionals. This guide provides a detailed cost and performance analysis of key techniques, supported by experimental data and protocols, to facilitate informed decisions in your research.
Protein phosphorylation, the reversible addition of a phosphate group to a protein, is a cornerstone of cellular signaling, regulating a vast array of biological processes.[1] Consequently, the accurate detection and quantification of protein phosphorylation are critical for understanding disease mechanisms and developing novel therapeutics. Researchers have a diverse toolkit of methods at their disposal, each with its own strengths, weaknesses, and associated costs.
This guide offers an objective comparison of the most prevalent phosphorylation analysis methods, from traditional antibody-based approaches to advanced mass spectrometry techniques. We present a summary of performance data, detailed experimental protocols for key methods, and a cost analysis to help you select the most appropriate technique for your research goals and budget.
Comparative Overview of Phosphorylation Analysis Methods
Choosing the right method depends on various factors, including the specific research question, the required throughput, sensitivity, and available budget.[2] The following table provides a high-level comparison of the key techniques discussed in this guide. A more detailed analysis of each method is provided in the subsequent sections.
| Method Category | Specific Technique | Relative Cost per Sample | Throughput | Sensitivity | Data Output | Key Advantage | Key Disadvantage |
| Antibody-Based | Western Blot |
| Low | Moderate | Semi-Quantitative | Widely accessible | Low throughput, antibody variability |
| ELISA |
| Medium-High | High | Quantitative | High sensitivity and quantitative | Requires specific antibody pairs | |
| Flow Cytometry / ICC |
| High | High | Single-cell, semi-quantitative | Provides single-cell and spatial data | Requires cell permeabilization, antibody validation is critical | |
| Gel-Based | Phos-Tag™ SDS-PAGE | $ | Low | Moderate | Qualitative (mobility shift) | Resolves different phosphorylation states | Can be difficult to optimize, not universally applicable |
| Pro-Q® Diamond Stain |
| Low-Medium | Moderate | Quantitative (in-gel) | Stains all phosphoproteins, no antibody needed | Lower sensitivity than some methods, requires imaging equipment | |
| Kinase Activity Assays | TR-FRET / AlphaScreen |
| High | High | Quantitative (Enzyme Activity) | Homogeneous, high-throughput format | Indirect measure of phosphorylation, potential for compound interference |
| Mass Spectrometry | Phosphoproteomics (LC-MS/MS) |
| Low-Medium | Very High | Quantitative, Site-Specific | Unbiased, discovers novel phosphorylation sites | High cost, complex workflow and data analysis[2] |
Cost Key:
(<
10/sample), (
I. Antibody-Based Methods
Antibody-based methods are among the most common techniques for studying protein phosphorylation due to their relatively low cost and accessibility. These methods rely on antibodies that specifically recognize either the phosphorylated amino acid residue (e.g., phospho-tyrosine) or a specific phosphorylated epitope on a target protein. However, the high cost of development and the variable quality of phospho-specific antibodies can be a significant restraint.[3][4]
Western Blot
The Western blot is a cornerstone of cell biology for assessing the phosphorylation state of a specific protein. It involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and probing with a phospho-specific antibody.
-
Performance: Provides semi-quantitative data on the relative abundance of a phosphorylated protein.[2] The specificity and sensitivity are highly dependent on the quality of the primary antibody.
-
Cost Analysis: The primary cost drivers are the phospho-specific antibodies, which can be expensive, and the recurring cost of consumables (gels, membranes, buffers).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based method that offers a more quantitative alternative to Western blotting for detecting and measuring a specific phosphorylated protein.[5] It typically uses a pair of antibodies: a capture antibody for the total protein and a detection antibody for the phosphorylated site.
-
Performance: Offers higher sensitivity and a wider dynamic range than Western blotting, making it suitable for quantifying changes in phosphorylation.
-
Cost Analysis: The cost per sample is generally higher than for Western blots due to the use of antibody pairs and specialized plates, but the higher throughput can make it more cost-effective for larger sample numbers.
II. Gel-Based Methods (Antibody-Independent)
These methods allow for the detection of phosphorylated proteins directly in polyacrylamide gels, often without the need for specific antibodies.
Phos-Tag™ SDS-PAGE
Phos-Tag™ is a molecule that, when incorporated into a polyacrylamide gel, specifically binds to phosphate groups. This causes a mobility shift, allowing for the separation of phosphorylated and non-phosphorylated forms of a protein.
-
Performance: A powerful tool for resolving different phosphorylation states of a single protein (e.g., mono-, di-, and tri-phosphorylated forms) on a single gel. The resolution depends on the specific protein and phosphorylation sites.
-
Cost Analysis: The primary additional cost compared to a standard Western blot is the Phos-Tag™ acrylamide, which can make it a moderately expensive option for routine screening.
Pro-Q® Diamond Phosphoprotein Gel Stain
Pro-Q® Diamond is a fluorescent dye that specifically stains phosphorylated proteins directly within a polyacrylamide gel.[6] It can detect phosphate groups on serine, threonine, and tyrosine residues.
-
Performance: Allows for the visualization of the phosphoproteome without antibodies or radioactivity.[7] The signal intensity is proportional to the amount of phosphorylation, enabling quantitative analysis over a linear dynamic range of three orders of magnitude.[6] The sensitivity allows detection of as little as 1–16 ng of a phosphoprotein per band.[6] For cost-conscious labs, modified protocols using diluted stain can reduce costs significantly without compromising sensitivity.[8][9][10]
-
Cost Analysis: The stain itself is a significant cost, but modified, more economical protocols have been developed.[8][9] It requires a fluorescence imager for visualization.
III. Kinase Activity Assays
These assays measure the activity of specific kinases, providing a functional readout of signaling pathways. They are particularly valuable in drug discovery for screening kinase inhibitors.
TR-FRET and AlphaScreen®
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen® are homogeneous, high-throughput assay formats used to measure kinase activity.[11][12] In a typical kinase assay, a biotinylated substrate peptide and a phospho-specific antibody are used.
-
Performance: Both technologies are highly sensitive and robust, suitable for high-throughput screening (HTS).[11][13] AlphaScreen® assays have been reported to give higher signal-to-background ratios in some cases compared to TR-FRET.[14]
-
Cost Analysis: These are generally expensive assays, with costs driven by proprietary reagents, antibodies, and the need for a specialized plate reader. However, their high-throughput nature can lower the per-well cost in large screens.
IV. Mass Spectrometry-Based Phosphoproteomics
Mass spectrometry (MS) has become the gold standard for large-scale, unbiased analysis of protein phosphorylation.[2][5] "Bottom-up" MS approaches involve digesting proteins into peptides, enriching for phosphopeptides, and then analyzing them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Performance: Offers unparalleled depth and specificity, allowing for the identification and quantification of thousands of phosphorylation sites in a single experiment, including novel sites.[2] The choice of phosphopeptide enrichment strategy is critical for the success of the experiment.
-
Cost Analysis: This is the most expensive of the methods discussed. Costs include high-end mass spectrometers, specialized software, and significant sample preparation, which can include phosphopeptide enrichment kits.[15] Service costs from core facilities can range from several hundred to thousands of dollars per sample. For example, TiO2 phosphopeptide enrichment can have a setup fee of around
288 with a per-sample cost of250− 113.[16] A full phosphoproteome analysis can cost several thousand dollars for a set of samples.[17]98−
Phosphopeptide Enrichment: IMAC vs. TiO₂
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides prior to MS analysis is essential.[18][19] The two most common methods are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography.
-
IMAC: Uses metal ions (e.g., Fe³⁺, Ga³⁺) to capture negatively charged phosphate groups. It is particularly effective for enriching multiply phosphorylated peptides.[20][21][22]
-
TiO₂: Uses titanium dioxide beads to bind phosphopeptides under acidic conditions. It shows high selectivity for monophosphorylated peptides.[19][21]
Studies have shown that IMAC and TiO₂ have comparable efficiency but enrich for different populations of phosphopeptides, making them complementary methods.[20][22][23] Combining both techniques can, therefore, increase the overall coverage of the phosphoproteome.[23]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
Caption: A diagram illustrating a simplified kinase signaling cascade.
Caption: A typical workflow for mass spectrometry-based phosphoproteomics.
Caption: A decision tree to guide the selection of a phosphorylation analysis method.
Appendix: Detailed Experimental Protocols
A.1 Protocol: Phospho-Specific Western Blot
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-50 µg of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total (pan) protein as a loading control.
A.2 Protocol: TiO₂ Phosphopeptide Enrichment for Mass Spectrometry
-
Protein Digestion: Start with a digested protein sample (e.g., trypsin digest). Ensure the peptide solution is acidified to pH < 2.5 with trifluoroacetic acid (TFA).
-
Column Equilibration: Equilibrate a TiO₂ spin tip or column by washing with an elution buffer (e.g., 5% ammonia solution) followed by a wash buffer (e.g., 80% acetonitrile, 5% TFA).
-
Sample Loading: Load the acidified peptide sample onto the equilibrated TiO₂ column. Centrifuge or use pressure to pass the sample through the column. The phosphopeptides will bind to the TiO₂ resin.
-
Washing: Wash the column extensively with the wash buffer to remove non-phosphorylated peptides.
-
Elution: Elute the bound phosphopeptides using an alkaline elution buffer. The negatively charged phosphate groups are released at high pH.
-
Sample Preparation for MS: Acidify the eluted phosphopeptides with TFA or formic acid. Desalt the sample using a C18 tip.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptide sample by LC-MS/MS.
References
- 1. A systematic comparative and structural analysis of protein phosphorylation sites based on the mtcPTM database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 4. markwideresearch.com [markwideresearch.com]
- 5. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. A high-resolution two dimensional Gel- and Pro-Q DPS-based proteomics workflow for phosphoprotein identification and quantitative profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Advancements in Global Phosphoproteomics Profiling: Overcoming Challenges in Sensitivity and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Post Translational Modifications < Proteomics [medicine.yale.edu]
- 17. Rates | TCMP - The Thermo Fisher Center for Multiplexed Proteomics [tcmp.hms.harvard.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Phosphopeptide Enrichment Followed by Mass Spectrometry (TiO₂/IMAC) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioconjugation: Phenyl Phosphorodiimidazolate vs. Amine-Reactive Esters
In the dynamic landscape of bioconjugation, the precise and efficient covalent linking of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that directly impacts the performance and reproducibility of their work. This guide provides an objective comparison of bioconjugation utilizing a phenyl phosphorodiimidazolate-based approach against the widely adopted method of amine-reactive N-hydroxysuccinimide (NHS) esters.
This comparison will delve into the quantitative performance of these methods, provide detailed experimental protocols, and visualize the underlying chemical workflows. It is important to note that while direct literature on "this compound" for protein bioconjugation is limited, this guide will utilize data from closely related phosphoramidation reactions that proceed via a phosphorimidazolide intermediate, offering a scientifically grounded comparison.
Quantitative Performance Comparison
The efficiency of a bioconjugation reaction is a key determinant of its utility. The following table summarizes the reported conjugation efficiencies for phosphoramidation (as a proxy for this compound) and NHS ester-based methods.
| Bioconjugation Method | Target Biomolecule | Reported Conjugation Efficiency | Reference |
| Phosphoramidation (via imidazolide intermediate) | Nucleic Acid - Biotin | Up to 80% | [1] |
| Phosphoramidation (EDC/Imidazole) | single-stranded DNA | 79.0 ± 2.4% | [2] |
| Phosphoramidation (EDC alone) | single-stranded DNA | 68.3 ± 2.2% | [2] |
| NHS Ester | Protein (Bovine Serum Albumin) | Degree of Labeling: 1.1 | [3] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for both phosphoramidation and NHS ester-based conjugation methods.
Protocol 1: Bioconjugation via this compound (Phosphoramidation Model)
This protocol is adapted from methods used for nucleic acid conjugation and is proposed as a starting point for protein conjugation. Optimization will be required for specific proteins and labels.
Materials:
-
Protein with a terminal phosphate group (or a carboxyl group that can be activated)
-
Amine-containing molecule (e.g., drug, dye, biotin)
-
This compound (or a precursor system like EDC and imidazole)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.0
-
Quenching Solution: 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Activation of the Phosphate/Carboxyl Group:
-
Dissolve the protein in Activation Buffer.
-
Add a molar excess of this compound (or EDC and imidazole).
-
Incubate for 15-30 minutes at room temperature to form the reactive phosphorimidazolide intermediate.
-
-
Conjugation:
-
Add the amine-containing molecule dissolved in Coupling Buffer to the activated protein solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Solution to stop the reaction by consuming any remaining reactive intermediates.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by purifying the conjugate using an appropriate method such as size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the conjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the conjugation efficiency and degree of labeling.
-
Protocol 2: Bioconjugation using NHS Esters
This is a general protocol for labeling proteins with amine-reactive NHS esters.
Materials:
-
Protein with accessible primary amines (lysine residues, N-terminus)
-
NHS ester of the molecule to be conjugated (e.g., dye, biotin)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-8.5 (or PBS, pH 7.4 for sensitive proteins)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the NHS ester in a small amount of an organic solvent like DMSO or DMF.
-
-
Conjugation:
-
Slowly add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the protein conjugate to remove unreacted NHS ester and byproducts using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling and confirm conjugation using UV-Vis spectroscopy, SDS-PAGE, and/or mass spectrometry.
-
Visualizing the Workflows
To better understand the chemical processes involved, the following diagrams illustrate the experimental workflows for both bioconjugation methods.
References
The Past, Present, and Future of Oligonucleotide Synthesis: A Comparative Guide
For decades, the synthesis of custom oligonucleotides, a cornerstone of modern molecular biology and therapeutic development, has been dominated by a single, robust methodology: P(III)-phosphoramidite chemistry. However, historical precedents and recent innovations are bringing P(V)-based approaches, once considered obsolete, back into the scientific spotlight. This guide provides a detailed comparison of these two fundamental approaches to oligonucleotide synthesis, offering researchers, scientists, and drug development professionals a clear overview of their respective strengths, weaknesses, and underlying chemistries.
This guide will delve into the historical context of P(V) reagents, detail the current P(III)-phosphoramidite standard, and explore the exciting potential of new P(V) platforms. We will present a side-by-side comparison of their performance, supported by experimental data, and provide detailed protocols for each method.
Performance Comparison: P(III) vs. P(V) Chemistry
The choice of phosphorus chemistry lies at the heart of oligonucleotide synthesis, dictating efficiency, scalability, and the types of chemical modifications that can be incorporated into the final product. The following tables summarize the key performance differences between the established P(III)-phosphoramidite method and the emerging P(V) platforms.
| Performance Metric | P(III)-Phosphoramidite Chemistry | Modern P(V) Platform | Reference |
| Coupling Efficiency | Typically >99% | >99% | [1] |
| Reagent Stability | Phosphoramidite monomers are sensitive to air and moisture. | P(V) reagents are generally more stable to air and moisture. | [2] |
| Synthesis Cycle Time | Highly optimized and rapid (minutes per cycle). | Historically slower, but modern P(V) reagents show competitive reaction rates. | [3] |
| Side Reactions | Prone to side reactions, requiring a capping step to block unreacted 5'-hydroxyl groups. | Can be more chemoselective, potentially reducing the need for extensive capping. | [4] |
| Synthesis of Modified Oligonucleotides (e.g., Phosphorothioates) | Established protocols, but can produce stereoisomeric mixtures and impurities. For example, the synthesis of a PS2 linkage can result in ~7% of a PS impurity. | Offers a high degree of stereocontrol for phosphorothioate synthesis and can produce highly pure modified oligonucleotides. For the same PS2 linkage, purity can be >99%. | [4] |
| Oxidation/Sulfurization Step | Requires a separate oxidation or sulfurization step to convert the P(III) linkage to a stable P(V) phosphate or phosphorothioate. | The phosphorus is already in the P(V) oxidation state, simplifying the synthesis cycle. | [2] |
Experimental Protocols
Standard P(III)-Phosphoramidite Solid-Phase Oligonucleotide Synthesis
This protocol outlines the four main steps in a single cycle of oligonucleotide synthesis using the phosphoramidite method on a solid support.[5][6][7]
1. Detritylation (Deblocking):
-
Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an appropriate solvent (e.g., dichloromethane).
-
Procedure: The 5'-O-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the acidic solution. The resulting free 5'-hydroxyl group is now available for the coupling reaction. The column is then washed with a neutral solvent like acetonitrile to remove the acid and the cleaved DMT cation.
2. Coupling:
-
Reagents:
-
Nucleoside phosphoramidite corresponding to the next base to be added.
-
An activator, such as 1H-tetrazole, 4,5-dicyanoimidazole (DCI), or 5-(ethylthio)-1H-tetrazole (ETT).
-
Anhydrous acetonitrile as the solvent.
-
-
Procedure: The phosphoramidite is activated by the tetrazole or other activator, forming a highly reactive intermediate. This activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the support-bound nucleoside. This reaction is rapid and highly efficient.
3. Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF).
-
Capping Reagent B: 1-methylimidazole in THF.
-
-
Procedure: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. This is achieved by treating the support with the capping mixture.
4. Oxidation:
-
Reagent: A solution of iodine in a mixture of THF, pyridine, and water.
-
Procedure: The unstable phosphite triester linkage formed during the coupling step is oxidized to a stable phosphate triester by the iodine solution. This step converts the phosphorus from the P(III) to the P(V) state.
These four steps are repeated for each nucleotide to be added to the growing oligonucleotide chain.
Emerging P(V)-Based Solid-Phase Oligonucleotide Synthesis
This protocol is based on a recently developed, flexible P(V) platform that simplifies the synthesis cycle.[3][4]
1. Deblocking (Detritylation):
-
Reagent: Dichloroacetic acid (DCA).
-
Procedure: Similar to the phosphoramidite method, the 5'-DMT protecting group is removed from the resin-bound nucleoside using DCA to expose the 5'-hydroxyl group.
2. Coupling:
-
Reagents:
-
A P(V)-loaded nucleotide (e.g., a pre-activated phosphotriester).
-
An activating agent/base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
-
Procedure: The P(V)-loaded nucleotide is delivered to the solid support and reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This reaction directly forms a stable P(V) linkage, eliminating the need for a separate oxidation step.
3. Capping (Optional but recommended):
-
Reagents:
-
Isobutyric anhydride (IBA).
-
N-methylimidazole (NMI).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences.
This streamlined cycle is then repeated for the addition of each subsequent nucleotide.
Visualizing the Chemistry: Synthesis Cycles and Workflows
To better understand the fundamental differences between these two approaches, the following diagrams illustrate the chemical workflows.
References
- 1. atdbio.com [atdbio.com]
- 2. Development of a P(V) method for stereocontrolled oligonucleotide synthesis - American Chemical Society [acs.digitellinc.com]
- 3. A P(V)-Platform for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Stability Showdown: A Comparative Guide to Phosphodiester Bonds in Synthetic Oligonucleotides
For researchers, scientists, and drug development professionals, the stability of the phosphodiester backbone in synthetic oligonucleotides is a critical parameter influencing their efficacy and longevity in experimental and therapeutic settings. This guide provides an objective comparison of the stability of phosphodiester bonds, considering the reagents used in their synthesis and contrasting them with common backbone modifications. Supported by experimental data, this document aims to inform the rational design of nucleic acid-based tools and therapies.
The backbone of DNA and RNA is constructed from phosphodiester linkages, which, while essential for life, are susceptible to enzymatic degradation. In their natural form, oligonucleotides with phosphodiester bonds are rapidly broken down by cellular nucleases. This inherent instability has driven the development of chemical modifications to enhance their resistance and prolong their functional lifespan. This guide delves into the factors affecting the stability of the standard phosphodiester bond and compares it directly with its most prevalent and effective alternative: the phosphorothioate linkage.
The Standard Phosphodiester Bond: A Matter of Synthesis Fidelity
The gold standard for chemical synthesis of oligonucleotides is the phosphoramidite method. This process is a cyclical reaction involving four key steps: deblocking, coupling, capping, and oxidation. While the final phosphodiester bond is chemically identical regardless of the specific reagents used, the choice of these reagents significantly impacts the efficiency of the synthesis and the purity of the final product, which in turn affects the overall stability of the oligonucleotide population.
The phosphite triester intermediate formed during the coupling step is unstable and must be oxidized to a stable phosphate triester, which becomes the phosphodiester bond upon final deprotection. Incomplete oxidation or side reactions during synthesis can lead to the incorporation of linkages that are more labile than a standard phosphodiester bond, compromising the integrity of the oligonucleotide.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Factors such as the choice of activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole) can influence coupling efficiency, while the selection of an oxidizing agent (e.g., iodine/water or non-aqueous oxidants) is critical for the complete and correct formation of the stable phosphate backbone.[][] Inefficient steps can lead to a higher proportion of truncated sequences or oligonucleotides with aberrant linkages, reducing the functional concentration and stability of the bulk product.
Comparative Stability: Phosphodiester vs. Phosphorothioate Linkages
To overcome the inherent susceptibility of phosphodiester bonds to nucleases, various backbone modifications have been developed. The most widely used is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom is replaced by a sulfur atom. This single substitution dramatically increases resistance to nuclease degradation.[3]
Caption: Chemical structures of phosphodiester (PO) and phosphorothioate (PS) linkages.
While PS modifications significantly enhance nuclease resistance, this stability comes at a cost. The introduction of sulfur creates a chiral center at the phosphorus atom, and it can slightly decrease the thermal stability of the duplex formed with a complementary strand.[4][5] The melting temperature (Tm) of duplexes containing PS modifications is often reduced compared to their unmodified phosphodiester counterparts.[4]
Quantitative Data Summary
The following table summarizes the key stability parameters for oligonucleotides with standard phosphodiester (PO) backbones versus those with phosphorothioate (PS) modifications.
| Stability Parameter | Phosphodiester (PO) Backbone | Phosphorothioate (PS) Backbone | Reference(s) |
| Nuclease Resistance | Highly susceptible to rapid degradation by endo- and exonucleases. | Significantly enhanced resistance to nuclease degradation. | [3][4] |
| Thermal Stability (Tm) | Higher thermal stability in duplexes. | Generally lower thermal stability; each PS modification can destabilize the duplex. | [4][6] |
| Toxicity | Generally non-toxic. | Can exhibit toxicity, particularly at higher concentrations or in certain sequences. | [7] |
| Protein Binding | Low non-specific protein binding. | Increased non-specific binding to proteins. | [4] |
Experimental Protocols for Stability Assessment
Assessing the stability of oligonucleotides against nuclease degradation is a fundamental experiment in their characterization. A common method involves incubating the oligonucleotide with a source of nucleases (such as serum, cell lysate, or purified exonucleases) and analyzing the degradation over time by gel electrophoresis.
Nuclease Degradation Assay Protocol
-
Preparation of Oligonucleotides: Resuspend the purified test oligonucleotide (e.g., with a PO or PS backbone) and a control oligonucleotide in nuclease-free water or buffer to a stock concentration of 20 µM.
-
Nuclease Source: Prepare the nuclease source. This can be fetal bovine serum (e.g., 10% in a suitable buffer), whole cell lysate, or a purified exonuclease like Snake Venom Phosphodiesterase (for 3'→5' degradation) or Bovine Spleen Phosphodiesterase (for 5'→3' degradation).[8]
-
Incubation:
-
Set up reaction tubes for each time point (e.g., 0, 30, 60, 120, 240 minutes).
-
In each tube, combine the oligonucleotide to a final concentration of 1 µM with the nuclease source. For example, mix 1 µL of 20 µM oligonucleotide with 19 µL of the 10% serum solution.
-
Incubate all tubes at 37°C.
-
-
Quenching the Reaction: At each designated time point, stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA) to inactivate the nucleases. Place the quenched samples immediately on ice.[9]
-
Gel Electrophoresis:
-
Prepare a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide with 7M urea).
-
Heat the samples at 95°C for 5 minutes to ensure they are fully denatured, then quick-cool on ice.
-
Load the samples onto the gel. Include a lane with the untreated oligonucleotide (time 0) and a marker lane with a low molecular weight ladder if desired.
-
Run the gel until the loading dye has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
-
Visualize the gel using a gel documentation system.
-
Analyze the intensity of the full-length oligonucleotide band at each time point. Increased degradation will be observed as a decrease in the intensity of this band and an increase in lower molecular weight smear or distinct cleavage products.
-
Caption: A typical workflow for assessing oligonucleotide stability via a nuclease degradation assay.
Conclusion
The stability of a phosphodiester bond in a synthetic oligonucleotide is multifaceted. While the intrinsic chemical stability of a correctly formed phosphodiester bond is constant, the choice of reagents and the fidelity of the synthesis process are paramount to producing a high-purity product with maximal functional stability. However, for applications requiring significant resistance to enzymatic degradation, the standard phosphodiester backbone is often insufficient.
The data clearly demonstrates that backbone modifications, particularly the phosphorothioate linkage, offer a robust solution to enhance nuclease resistance, albeit with potential trade-offs in duplex stability and toxicity. Therefore, the selection of a phosphodiester versus a modified backbone should be guided by the specific requirements of the application, balancing the need for stability against other critical performance parameters.
References
- 3. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorothioate-phosphodiester oligonucleotide co-polymers: assessment for antisense application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally constrained phosphonate internucleotide linkage impacts oligonucleotide-enzyme interaction, and modulates siRNA activity and allele specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Phenyl Phosphorodiimidazolate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Phenyl Phosphorodiimidazolate, a compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 15706-68-0), this guidance is based on the safety profiles of structurally related compounds, including organophosphates and imidazole derivatives.
It is critical to consult the official Safety Data Sheet for this compound as soon as it becomes available and to adhere to all local, state, and federal regulations regarding chemical waste disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Based on related compounds, this substance should be treated as harmful if swallowed and a potential eye irritant.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Step-by-Step Disposal Procedure
The following procedure outlines a general yet cautious approach to the disposal of this compound.
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the CAS number (15706-68-0) if available.
-
-
Storage:
-
Professional Disposal:
Hazard Profile of Related Compounds
To provide a clearer understanding of the potential risks, the following table summarizes the hazards associated with Phenyl phosphorodiamidate and Imidazole, which share structural similarities with this compound.
| Hazard Statement | Phenyl phosphorodiamidate | Imidazole |
| Acute Oral Toxicity | Harmful if swallowed[1][7] | Harmful if swallowed[6] |
| Eye Irritation/Damage | Causes serious eye irritation[1] | Causes serious eye damage[6] |
| Skin Corrosion/Irritation | Not classified | Causes severe skin burns[6] |
| Environmental Hazards | Not known to be hazardous[1] | Avoid release to the environment[6] |
| Incompatible Materials | Strong oxidizing agents[2] | Strong oxidizers, acids, acid anhydrides[4][5] |
Experimental Workflow for Safe Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from initial handling to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
